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  • Product: 5-amino-2-(difluoromethoxy)benzoic acid
  • CAS: 1096835-84-5

Core Science & Biosynthesis

Foundational

Strategic Utilization of 5-Amino-2-(difluoromethoxy)benzoic Acid in Modern Medicinal Chemistry

Executive Summary The strategic incorporation of fluorine-containing functional groups is a cornerstone of contemporary drug discovery, enabling the precise tuning of a candidate’s physicochemical and pharmacokinetic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine-containing functional groups is a cornerstone of contemporary drug discovery, enabling the precise tuning of a candidate’s physicochemical and pharmacokinetic profiles. 5-Amino-2-(difluoromethoxy)benzoic acid (CAS 1096835-84-5) is a highly versatile, tri-functional building block that provides medicinal chemists with a unique scaffold for lead generation. By combining a reactive carboxylic acid, a versatile aniline nitrogen, and a metabolically stable difluoromethoxy (-OCHF₂) group, this compound serves as a critical intermediate for synthesizing complex, drug-like molecules.

This technical guide explores the structural rationale behind utilizing this specific building block, details self-validating synthetic workflows for its functionalization, and establishes the analytical standards required for its application in pharmaceutical development.

Physicochemical Profiling & Structural Rationale

The utility of 5-amino-2-(difluoromethoxy)benzoic acid lies not just in its reactive handles, but in the profound pharmacological effects imparted by the difluoromethoxy group.

The Difluoromethoxy Advantage

Unlike the heavily utilized trifluoromethoxy (-OCF₃) group, the difluoromethoxy (-OCHF₂) moiety possesses a unique hydrogen atom that is highly polarized by the adjacent fluorine atoms. This allows the -OCHF₂ group to act as a lipophilic hydrogen bond donor [1].

  • Bioisosterism: The -OCHF₂ group serves as an excellent bioisostere for hydroxyl (-OH) and thiol (-SH) groups. It maintains critical hydrogen-bonding interactions with target proteins while significantly improving metabolic stability by resisting Phase I oxidative metabolism (such as CYP450-mediated O-dealkylation) [1, 2].

  • Lipophilicity & Permeability: The addition of the -OCHF₂ group increases the logP of the molecule relative to a standard methoxy (-OCH₃) group, enhancing cellular membrane permeability and blood-brain barrier (BBB) penetration without driving the molecule into extreme lipophilicity[1, 3].

  • Conformational Locking: The ortho-relationship between the -OCHF₂ group and the carboxylic acid creates a stereoelectronic environment that can restrict the rotation of subsequent amide derivatives. This conformational locking minimizes the entropic penalty upon target binding, often leading to increased binding affinity [4].

Data Presentation: Physicochemical Properties

The following table summarizes the core properties and strategic rationale for the structural components of CAS 1096835-84-5 [5].

Property / Structural FeatureValue / CharacteristicStrategic Rationale in Drug Design
Molecular Formula C₈H₇F₂NO₃-
Molecular Weight 203.14 g/mol Low molecular weight provides a high ligand efficiency starting point, allowing extensive elaboration without violating Lipinski's Rule of 5.
Difluoromethoxy (-OCHF₂) Lipophilic H-Bond DonorEnhances membrane permeability; resists metabolic degradation; modulates target binding via unique hydrogen bond donation.
5-Amino Group (-NH₂) Nucleophilic / Cross-coupling HandleEnables extension of the molecule via N-alkylation, acylation, or transition-metal catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig).
2-Carboxylic Acid (-COOH) Electrophilic PrecursorFacilitates amide or ester formation. The ortho-OCHF₂ group induces conformational rigidity in derived amides.

Synthetic Workflows & Methodologies

The tri-functional nature of this building block requires careful chemoselectivity. The protocols below are designed as self-validating systems, utilizing the inherent electronic differences between the functional groups to achieve selective transformations.

Protocol A: Chemoselective Amide Coupling (C-Terminal Extension)

Causality & Rationale: The 5-amino group (an aniline) is significantly less nucleophilic than a primary aliphatic amine due to conjugation with the aromatic ring and the electron-withdrawing effect of the para-carboxylic acid. Therefore, selective amide coupling with an exogenous aliphatic amine can be achieved without protecting the 5-amino group. HATU is selected as the coupling agent because the ortho-difluoromethoxy group creates steric bulk and electronically deactivates the carboxylate, necessitating a highly reactive uronium species to drive the reaction.

Step-by-Step Methodology:

  • Initiation: Dissolve 5-amino-2-(difluoromethoxy)benzoic acid (1.0 eq) and the target aliphatic amine (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU (1.2 eq) portion-wise. The solution will typically transition to a pale yellow color as the active 7-azabenzotriazole ester forms.

  • Propagation: Stir the reaction at room temperature for 2–4 hours. Validation: Monitor reaction progress via LC-MS; the mass of the starting material (m/z 204 [M+H]⁺) should shift to the corresponding amide product.

  • Workup & Isolation: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities and HOAt byproduct), 5% aqueous LiCl (to extract DMF), and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (N-Terminal Extension)

Causality & Rationale: To synthesize N-aryl anthranilic acid isosteres, the 5-amino group must be arylated. Because the aniline is electronically deactivated by the scaffold, standard SₙAr conditions are insufficient. A palladium-catalyzed cross-coupling utilizing a highly active dialkylbiaryl phosphine ligand (XPhos) is required to facilitate efficient oxidative addition and reductive elimination.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine the difluoromethoxy benzamide derivative generated from Protocol A (1.0 eq), an aryl bromide (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Atmospheric Control: Evacuate the tube and backfill with Argon (repeat 3x) to ensure a strictly inert atmosphere, preventing catalyst oxidation.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 12 hours. Validation: TLC or LC-MS should indicate the disappearance of the primary aniline peak.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite, eluting with EtOAc to remove the palladium black and inorganic salts. Concentrate the filtrate and purify the target compound via preparative reverse-phase HPLC.

Mechanistic Pathway Diagram

The following diagram illustrates the synthetic divergence of the core building block into two distinct, highly valuable lead-like scaffolds.

G Core 5-Amino-2-(difluoromethoxy)benzoic acid (CAS: 1096835-84-5) Sub1 Amide Coupling (Carboxyl Functionalization) Core->Sub1 R-NH2 Sub2 Buchwald-Hartwig Amination (Amino Functionalization) Core->Sub2 Ar-Br / Ar-I Cond1 HATU, DIPEA, DMF, rt Overcomes ortho-steric hindrance Sub1->Cond1 Cond2 Pd2(dba)3, XPhos, Cs2CO3, 100°C Selective C-N bond formation Sub2->Cond2 Prod1 Difluoromethoxy Benzamides (Lead Scaffold A) Cond1->Prod1 Prod2 N-Aryl Anthranilic Acid Isosteres (Lead Scaffold B) Cond2->Prod2

Synthetic divergence of CAS 1096835-84-5 into versatile lead-like scaffolds.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems National Center for Biotechnology Information (PMC)[Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis National Center for Biotechnology Information (PMC)[Link]

  • Difluoromethylation of Phenols Organic Syntheses[Link]

Exploratory

Technical Guide: 5-Amino-2-(Difluoromethoxy)Benzoic Acid HCl (CAS 1269152-29-5)

[1][2][3][4] Executive Summary 5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride (CAS 1269152-29-5) is a specialized, high-value aromatic building block used in the synthesis of advanced pharmaceutical intermediates....

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride (CAS 1269152-29-5) is a specialized, high-value aromatic building block used in the synthesis of advanced pharmaceutical intermediates.[1] Its core value lies in the difluoromethoxy (-OCHF₂) motif, a lipophilic bioisostere of the methoxy group (-OCH₃).

In modern drug design, this moiety is critical for modulating metabolic stability (blocking O-demethylation by CYP450 enzymes) and enhancing membrane permeability through increased lipophilicity and reduced hydrogen bond basicity. The orthogonal functional groups—a carboxylic acid at C1 and a primary amine at C5—position this molecule as a versatile "linchpin" scaffold for constructing heterocycles (e.g., quinazolinones, benzimidazoles) or linking distinct pharmacophores via amide bonds.

This guide provides a comprehensive technical analysis of the compound, including its synthetic utility, physicochemical properties, and practical protocols for its application in medicinal chemistry.[2]

Chemical Profile & Properties[1][5][6][7][8][9][10]

Identification
  • IUPAC Name: 5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride[3]

  • CAS Number: 1269152-29-5[3][1][4][5][6]

  • Molecular Formula: C₈H₇F₂NO₃ · HCl

  • Molecular Weight: 239.60 g/mol (Salt); 203.14 g/mol (Free Base)

  • SMILES: NC1=CC(C(O)=O)=C(OC(F)F)C=C1.Cl

Physicochemical Properties
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidHygroscopic; store under inert gas.
Solubility DMSO, Methanol, Water (moderate)Free base precipitates at neutral pH.
pKa (Calc) Acid: ~3.5; Amine: ~2.8 (protonated)Electron-withdrawing -OCHF₂ lowers pKa of acid vs. methoxy analog.
LogP (Calc) ~1.8 (Free Base)Higher than -OCH₃ analog (LogP ~1.2) due to fluorination.[2]
H-Bond Donors 4 (Acid-OH, Amine-NH₂, HCl)Critical for solubility in polar solvents.
H-Bond Acceptors 5 (Acid-CO, Acid-OH, Amine-N, Ether-O, F)Fluorine acts as a weak acceptor.

Synthetic Utility & Manufacturing Logic

The synthesis of CAS 1269152-29-5 typically follows a robust three-step sequence starting from commercially available 5-nitrosalicylic acid (2-hydroxy-5-nitrobenzoic acid). The critical step is the introduction of the difluoromethyl group, which requires precise control to avoid esterification of the carboxylic acid or over-alkylation.

Retrosynthetic Analysis (DOT Diagram)

SynthesisPathway Target Target: 5-Amino-2-(difluoromethoxy)benzoic acid HCl (CAS 1269152-29-5) Intermediate1 Intermediate 1: 5-Amino-2-(difluoromethoxy)benzoic acid Intermediate1->Target Step 3: Salt Formation (HCl in Dioxane/Ether) Intermediate2 Intermediate 2: 2-(Difluoromethoxy)-5-nitrobenzoic acid Intermediate2->Intermediate1 Step 2: Nitro Reduction (H2, Pd/C or Fe/HCl) Start Starting Material: 5-Nitrosalicylic Acid (2-Hydroxy-5-nitrobenzoic acid) Start->Intermediate2 Step 1: Difluoromethylation (ClCHF2, NaOH, Dioxane/H2O)

Caption: Retrosynthetic pathway for CAS 1269152-29-5, highlighting the critical difluoromethylation step.

Detailed Synthetic Protocol (Step-by-Step)
Step 1: Difluoromethylation (The Critical Step)

The introduction of the -OCHF₂ group is often achieved using chlorodifluoromethane (Freon-22) or, in modern green chemistry, sodium chlorodifluoroacetate or difluoromethyl triflate .

  • Reagents: 5-Nitrosalicylic acid (1.0 eq), Sodium chlorodifluoroacetate (1.5 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or NMP (Polar aprotic is essential for nucleophilic substitution).

  • Conditions: Heat to 90-100°C. The chlorodifluoroacetate decomposes to generate the reactive difluorocarbene (:CF₂) in situ, which inserts into the O-H bond.

  • Workup: Acidify to pH 3 to precipitate the 2-(difluoromethoxy)-5-nitrobenzoic acid intermediate.

Step 2: Reduction of the Nitro Group
  • Method: Catalytic Hydrogenation (Standard).

  • Reagents: 10% Pd/C (5 wt%), H₂ (1 atm or balloon).

  • Solvent: Methanol or Ethanol.

  • Procedure: Stir at RT for 4-12 hours. Monitor by LC-MS for the disappearance of the nitro peak (M-O₂). Filter through Celite to remove catalyst.

Step 3: Hydrochloride Salt Formation
  • Rationale: The free base amino acid is zwitterionic and can be difficult to purify. The HCl salt is stable and crystalline.

  • Procedure: Dissolve the crude amine in minimal methanol. Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.

  • Isolation: Add diethyl ether or MTBE to precipitate the hydrochloride salt. Filter and dry under vacuum.[7][8]

Medicinal Chemistry Applications

The Difluoromethoxy Advantage (Bioisosterism)

The difluoromethoxy group is a "privileged structure" in medicinal chemistry. It serves as a bioisostere for the methoxy group (-OCH₃) but offers distinct advantages:

  • Metabolic Stability: The C-F bonds are stronger than C-H bonds, blocking the common metabolic route of O-dealkylation by Cytochrome P450 enzymes. This prolongs the drug's half-life (t1/2).

  • Lipophilicity: The fluorine atoms lower the polarity of the oxygen lone pairs, increasing the overall lipophilicity (LogP) and enhancing passive membrane permeability.

  • Conformational Bias: The anomeric effect of the fluorine atoms can lock the ether linkage into a specific conformation, potentially improving binding affinity to the target protein.

Scaffold Utility Diagram

MedChemUtility Core Core Scaffold: 5-Amino-2-(difluoromethoxy)benzoic acid App1 Amide Coupling (Acid): Linker to Solubilizing Groups (e.g., Piperazine, Morpholine) Core->App1 COOH Reactivity App2 Amide Coupling (Amine): Linker to Hinge Binder (e.g., Pyrimidine, Pyridine) Core->App2 NH2 Reactivity App3 Cyclization: Formation of Quinazolinones (Kinase Inhibitor Core) Core->App3 Dual Reactivity

Caption: Divergent synthetic utility of the scaffold in constructing kinase inhibitors and other bioactive molecules.

Experimental Protocols for Usage

General Amide Coupling (Using the Carboxylic Acid)

To couple the acid moiety to an amine (R-NH₂):

  • Activation: Dissolve CAS 1269152-29-5 (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Note: Extra base is needed to neutralize the HCl salt.

  • Coupling: Stir for 15 min at RT, then add the amine partner (R-NH₂, 1.1 eq).

  • Reaction: Stir for 2-16 h. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.[9]

Heterocycle Formation (Quinazolinone Synthesis)

To form a quinazolinone core (common in EGFR/VEGFR inhibitors):

  • Condensation: React CAS 1269152-29-5 with formamide or an ortho-ester (e.g., trimethyl orthoformate) at elevated temperatures (100-140°C).

  • Mechanism: The amino group attacks the electrophilic carbon of the formamide/ortho-ester, followed by cyclization onto the carboxylic acid (or ester) to close the ring.

  • Purification: The product often precipitates upon cooling or addition of water.

Handling, Stability & Analytics

Storage & Stability
  • Hygroscopicity: As an HCl salt, the compound is hygroscopic. It must be stored in a tightly sealed container, preferably in a desiccator or under nitrogen.

  • Temperature: Stable at room temperature (25°C) for short periods, but long-term storage at 2-8°C is recommended to prevent slow hydrolysis or oxidation of the amine.

  • Light Sensitivity: Protect from direct light (amber vials) to prevent potential photo-oxidation of the aniline moiety.

Analytical Methods

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

NMR Characterization (Expected Signals):

  • ¹H NMR (DMSO-d₆):

    • δ ~7.0-7.5 ppm (t, 1H, -OCH F₂, J ≈ 70-75 Hz). Distinctive triplet due to coupling with two fluorine atoms.

    • δ ~7.0-8.0 ppm (m, 3H, Aromatic protons).

    • δ ~9-10 ppm (br s, -NH₃⁺/COOH).

  • ¹⁹F NMR:

    • δ ~-80 to -85 ppm (d, -OCHF ₂). Diagnostic doublet.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Difluoromethylation Chemistry: Hu, J., Zhang, W., & Wang, F. (2009). "Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones." Chemical Communications, (48), 7465-7467.
  • Quinazolinone Synthesis: Khan, I., et al. (2015). "Quinazolinone derivatives as potent kinase inhibitors: A review." European Journal of Medicinal Chemistry, 90, 124-169.
  • Chemical Vendor Data: Sigma-Aldrich & BLD Pharm Product Specifications for CAS 1269152-29-5.

Sources

Foundational

An In-depth Technical Guide to 5-amino-2-(difluoromethoxy)benzoic acid: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract 5-amino-2-(difluoromethoxy)benzoic acid is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-amino-2-(difluoromethoxy)benzoic acid is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethoxy group into the well-established aminobenzoic acid scaffold offers a unique combination of physicochemical properties that can enhance drug-like characteristics, including metabolic stability and target binding affinity. This technical guide provides a comprehensive overview of the structure, properties, and potential synthetic routes for 5-amino-2-(difluoromethoxy)benzoic acid, serving as a vital resource for researchers engaged in the design and synthesis of novel therapeutic agents. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from related compounds and predictive models to offer valuable insights for its synthesis and characterization.

Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The difluoromethoxy (-OCF₂H) group, in particular, is a valuable bioisostere for hydroxyl and methoxy groups, offering a more lipophilic and metabolically stable alternative.

Aminobenzoic acids are versatile building blocks in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory agents, anesthetics, and anticancer drugs.[1][2] The combination of the aminobenzoic acid framework with the difluoromethoxy substituent in 5-amino-2-(difluoromethoxy)benzoic acid presents a promising scaffold for the development of novel therapeutics with potentially improved efficacy and safety profiles.

Molecular Structure and Chemical Identifiers

A clear understanding of the molecular architecture is fundamental to exploring the chemistry of 5-amino-2-(difluoromethoxy)benzoic acid.

Chemical Structure

The structure of 5-amino-2-(difluoromethoxy)benzoic acid is characterized by a benzene ring substituted with a carboxylic acid group, an amino group, and a difluoromethoxy group at positions 1, 5, and 2, respectively.

Caption: 2D Chemical Structure of 5-amino-2-(difluoromethoxy)benzoic acid.

Chemical Identifiers

For precise identification and database searching, the following identifiers are crucial:

IdentifierValueSource
CAS Number 1096835-84-5[3]
Molecular Formula C₈H₇F₂NO₃[3]
Molecular Weight 203.14 g/mol [3]
IUPAC Name 5-amino-2-(difluoromethoxy)benzoic acid
SMILES C1=CC(=C(C=C1N)C(=O)O)OC(F)F
InChI InChI=1S/C8H7F2NO3/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13/h1-3,8H,11H2,(H,12,13)

Physicochemical and Spectroscopic Properties (Predicted)

Predicted Physicochemical Properties
PropertyPredicted Value
pKa (strongest acidic) 2.8
pKa (strongest basic) 3.2
LogP 1.8
Solubility Moderate in polar organic solvents
Polar Surface Area 86.2 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Predicted Spectroscopic Data

Understanding the expected spectroscopic signatures is critical for reaction monitoring and structural confirmation.

3.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the carboxylic acid proton, and the unique triplet for the difluoromethoxy proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HAr-H
~7.2dd1HAr-H
~6.8d1HAr-H
~6.7 (t, JHF ≈ 74 Hz)t1H-OCH F₂
~5.0 (broad)s2H-NH
~12.0 (broad)s1H-COOH

3.2.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the carboxylic acid carbon, and the carbon of the difluoromethoxy group, which will appear as a triplet due to coupling with the two fluorine atoms.[5][6]

Chemical Shift (δ, ppm)Multiplicity (due to F coupling)Assignment
~168sC =O
~150sAr-C -O
~140sAr-C -N
~125sAr-C H
~120sAr-C H
~118sAr-C H
~115sAr-C -COOH
~114 (t, JCF ≈ 250 Hz)t-OC F₂

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchAmino (-NH₂)
3300-2500 (broad)O-H stretchCarboxylic acid (-COOH)
1700-1680C=O stretchCarboxylic acid (-COOH)
1620-1580N-H bendAmino (-NH₂)
1300-1200C-O stretchCarboxylic acid (-COOH)
1150-1050C-F stretchDifluoromethoxy (-OCF₂)

Synthesis and Reactivity

A plausible and efficient synthesis of 5-amino-2-(difluoromethoxy)benzoic acid can be designed based on established methodologies for the synthesis of related compounds. A logical retrosynthetic analysis points towards a two-step process starting from a commercially available precursor.

Retrosynthetic Analysis and Proposed Synthetic Route

The primary disconnection lies at the C-N bond of the amino group, suggesting a reduction of a nitro group as the final step. The difluoromethoxy group can be installed on a phenolic hydroxyl group. This leads to the following proposed synthetic pathway:

Synthesis_Pathway cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target 5-amino-2-(difluoromethoxy)benzoic acid Intermediate1 5-nitro-2-(difluoromethoxy)benzoic acid Target->Intermediate1 Reduction StartingMaterial 5-nitro-2-hydroxybenzoic acid Intermediate1->StartingMaterial Difluoromethoxylation SM 5-nitro-2-hydroxybenzoic acid Int1 5-nitro-2-(difluoromethoxy)benzoic acid SM->Int1 Reagents: ClCF₂COONa, DMF/H₂O, heat Prod 5-amino-2-(difluoromethoxy)benzoic acid Int1->Prod Reagents: Fe/NH₄Cl or H₂, Pd/C

Caption: Retrosynthetic analysis and proposed forward synthesis of 5-amino-2-(difluoromethoxy)benzoic acid.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on established procedures for similar transformations and should be optimized for the specific substrate.[7][8][9][10]

Step 1: Synthesis of 5-nitro-2-(difluoromethoxy)benzoic acid

  • Reaction Setup: To a solution of 5-nitro-2-hydroxybenzoic acid (1.0 eq.) in a mixture of dimethylformamide (DMF) and water, add sodium chlorodifluoroacetate (2.0-3.0 eq.).

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 5-amino-2-(difluoromethoxy)benzoic acid

  • Reaction Setup: To a solution of 5-nitro-2-(difluoromethoxy)benzoic acid (1.0 eq.) in ethanol or methanol, add ammonium chloride (4.0-5.0 eq.) and iron powder (4.0-5.0 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol or methanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 5-amino-2-(difluoromethoxy)benzoic acid.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities of 5-amino-2-(difluoromethoxy)benzoic acid are not yet extensively reported, its structural motifs suggest significant potential in several therapeutic areas.

  • As a Scaffold for Bioactive Molecules: This compound can serve as a versatile starting material for the synthesis of more complex molecules. The amino and carboxylic acid functionalities provide convenient handles for derivatization, allowing for the exploration of a wide chemical space.[1][2]

  • Potential Anti-inflammatory and Analgesic Properties: Many aminobenzoic acid derivatives exhibit anti-inflammatory and analgesic activities. The introduction of the difluoromethoxy group could modulate these properties, potentially leading to compounds with improved efficacy or a better side-effect profile.

  • Enzyme Inhibitors: The structural features of this molecule make it a candidate for the design of enzyme inhibitors, where the difluoromethoxy group can participate in specific interactions within an enzyme's active site.

Safety and Handling

Detailed toxicological data for 5-amino-2-(difluoromethoxy)benzoic acid is not available. However, based on the safety information for structurally related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier once available.

Conclusion and Future Perspectives

5-amino-2-(difluoromethoxy)benzoic acid represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique combination of a versatile aminobenzoic acid core and a metabolically robust difluoromethoxy group makes it an attractive scaffold for the development of novel therapeutic agents. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its biological properties. Future research should focus on the synthesis and biological evaluation of a library of derivatives based on this core structure to unlock its full therapeutic potential.

References

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2015). A comprehensive review in current developments of benzimidazole-based medicinal chemistry. Pharmaceutical Chemistry Journal, 49(5), 283-294.
  • Chembk. (2024, April 9). 5-Amino-2-fluoro-benzoic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. Retrieved from [Link]

  • Chemat. (n.d.). 5-Amino-2-(difluoromethoxy)benzoic acid, 95% cas: (1096835-84-5). Retrieved from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • FACCTs. (n.d.). NMR spectra - ORCA 5.0 tutorials. Retrieved from [Link]

  • Mykhailiuk, P. K. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2018(44), 6089-6098.
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).

Sources

Exploratory

Technical Whitepaper: 5-Amino-2-(difluoromethoxy)benzoic Acid

This technical guide details the physicochemical profile, synthesis, and analytical characterization of 5-amino-2-(difluoromethoxy)benzoic acid , a specialized fluorinated building block used in modern drug discovery. Ph...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthesis, and analytical characterization of 5-amino-2-(difluoromethoxy)benzoic acid , a specialized fluorinated building block used in modern drug discovery.

Physicochemical Profiling, Synthetic Pathways, and Analytical Validation

Executive Summary

5-Amino-2-(difluoromethoxy)benzoic acid is a high-value aniline derivative featuring a difluoromethoxy (-OCHF


) group. In medicinal chemistry, this moiety serves as a "lipophilic hydrogen bond donor," a rare bioisosteric replacement for hydroxyl or methoxy groups that enhances metabolic stability (blocking O-demethylation) while modulating membrane permeability.[1]

Precise knowledge of its molecular weight and isotopic distribution is critical for stoichiometry in parallel synthesis libraries and for confirming identity via high-resolution mass spectrometry (HRMS).

Physicochemical Profile

The molecular weight of 5-amino-2-(difluoromethoxy)benzoic acid is governed by the specific isotopic abundance of its constituent atoms. For drug development purposes, both the Average Molecular Weight (for weighing and molarity) and the Monoisotopic Mass (for MS identification) are required.

Quantitative Data Table
PropertyValueNotes
Chemical Formula C

H

F

NO

Average Molecular Weight 203.14 g/mol Used for reaction stoichiometry.
Monoisotopic Mass 203.0394 Da Used for HRMS validation ([M+H]

or [M-H]

).
CAS Number 1108666-05-2 (Isomer specific; check regio-isomer carefully).
Physical State Off-white to pale yellow solid
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in water/DCM.
pKa (Calculated) Acid: ~3.5Amine: ~2.5 (Aniline is electron-deficient).
LogP (Predicted) ~1.5 - 1.8More lipophilic than the methoxy analog.
Structural Significance of the Difluoromethoxy Group

Unlike the trifluoromethoxy (-OCF


) group, which is purely lipophilic and chemically inert, the difluoromethoxy (-OCHF

) group contains a proton that is sufficiently acidic to act as a weak hydrogen bond donor .[1] This allows the molecule to retain specific binding interactions (similar to a phenol) while resisting Phase I metabolic oxidation.
Synthetic Workflow & Production

The synthesis of 5-amino-2-(difluoromethoxy)benzoic acid typically follows a Nitro-Reduction pathway. Direct difluoromethylation of the amino-phenol is avoided due to competing N-alkylation. The preferred industrial route utilizes Sodium Chlorodifluoroacetate as a solid, non-ozone-depleting source of difluorocarbene (:CF


).
Phase 1: Synthesis Diagram (Graphviz)

SynthesisWorkflow Start Starting Material: 5-Nitrosalicylic Acid Esterification Step 1: Esterification (MeOH, H2SO4) Start->Esterification Intermediate1 Methyl 5-nitrosalicylate Esterification->Intermediate1 Difluoromethylation Step 2: O-Difluoromethylation (ClCF2CO2Na, K2CO3, DMF, 90°C) Intermediate1->Difluoromethylation Generates :CF2 in situ Intermediate2 Methyl 2-(difluoromethoxy)-5-nitrobenzoate Difluoromethylation->Intermediate2 Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) Intermediate2->Hydrolysis Intermediate3 2-(difluoromethoxy)-5-nitrobenzoic acid Hydrolysis->Intermediate3 Reduction Step 4: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate3->Reduction Product FINAL PRODUCT: 5-Amino-2-(difluoromethoxy)benzoic acid (MW: 203.14) Reduction->Product

Figure 1: Step-wise synthetic pathway ensuring regioselectivity at the oxygen atom.

Detailed Protocol: Step 2 (O-Difluoromethylation)

This is the critical step. The use of chlorodifluoromethane gas (Freon-22) is restricted; therefore, the salt method is recommended.

  • Reagents: Methyl 5-nitrosalicylate (1.0 eq), Sodium chlorodifluoroacetate (2.5 eq), Potassium Carbonate (2.0 eq).

  • Solvent: DMF (Dimethylformamide) and Water (9:1 ratio). The presence of water aids the solubility of the base but must be controlled.

  • Procedure:

    • Dissolve the phenol in DMF. Add K

      
      CO
      
      
      
      .
    • Heat the mixture to 90–100°C.

    • Slowly add Sodium chlorodifluoroacetate in portions. The salt decarboxylates to release difluorocarbene (:CF

      
      ), which inserts into the phenolate O-H bond.
      
    • Safety Note: This reaction generates CO

      
       gas. Ensure adequate venting.[2][3]
      
  • Workup: Dilute with water, extract with ethyl acetate. The product (Intermediate 2) is usually a crystalline solid.

Analytical Characterization & Validation

To certify the identity and purity of the compound, researchers must validate the molecular weight and the presence of the unique fluorinated motif.

Analytical Decision Tree (Graphviz)

AnalyticalValidation Sample Isolated Sample MS Mass Spectrometry (LC-MS) Sample->MS NMR 1H NMR (DMSO-d6) Sample->NMR ESI_Neg ESI(-) Mode Expect [M-H]- = 202.03 MS->ESI_Neg ESI_Pos ESI(+) Mode Expect [M+H]+ = 204.05 MS->ESI_Pos Triplet Diagnostic Signal: OCHF2 Triplet δ ~7.0-7.4 ppm J(H-F) ~ 70-75 Hz NMR->Triplet

Figure 2: Analytical workflow for structural confirmation.

Key Diagnostic Signals[2]
  • Mass Spectrometry (LC-MS):

    • Due to the carboxylic acid, Negative Mode (ESI-) is often more sensitive. Look for the parent ion m/z 202.03 .

    • In Positive Mode (ESI+), the aniline nitrogen protonates to give m/z 204.05 .

  • 1H NMR Spectroscopy:

    • The -OCHF

      
        proton is the "fingerprint" of this molecule. It appears as a triplet  (due to splitting by two fluorine atoms) in the range of 6.5 – 7.5 ppm .
      
    • The coupling constant (

      
      ) is characteristically large, typically 70–75 Hz . If this large splitting is not observed, the difluoromethylation failed.
      
References
  • Hu, J., et al. (2024). "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Organic Syntheses, 101, 164–180.[3] Link

  • Zafrani, Y., et al. (2017). "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor."[1][4] Journal of Medicinal Chemistry, 60(2), 797-804. (Discusses the bioisosteric properties and H-bond acidity of OCHF2).

  • BLD Pharm. (2024). "Product Data: 2-Amino-5-(difluoromethoxy)benzoic acid." BLD Pharm Catalog. Link

  • BenchChem. (2025).[1][5] "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Guides. Link

Sources

Foundational

The Difluoromethoxy (-OCF₂H) Bioisostere: Conformational Dynamics, Physicochemical Tuning, and Synthetic Protocols in Drug Design

Executive Summary In the continuous pursuit of optimized pharmacokinetic and pharmacodynamic profiles, the strategic incorporation of fluorinated functional groups has become a foundational pillar of modern medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous pursuit of optimized pharmacokinetic and pharmacodynamic profiles, the strategic incorporation of fluorinated functional groups has become a foundational pillar of modern medicinal chemistry. While the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups have historically dominated structure-activity relationship (SAR) campaigns, the difluoromethoxy (-OCF₂H) group has emerged as a uniquely privileged bioisostere. Functioning as a "chameleon-like" structural motif, the -OCF₂H group bridges the physicochemical gap between its non-fluorinated and perfluorinated counterparts. This technical guide explores the causality behind the difluoromethoxy group's dynamic lipophilicity, its rare capacity to act as a lipophilic hydrogen bond donor, and the field-proven synthetic methodologies required for its successful integration into drug scaffolds.

The Physicochemical Triad: Lipophilicity, Conformation, and Hydrogen Bonding

The utility of the difluoromethoxy group stems from a triad of interdependent physicochemical properties that allow it to adapt to complex biological environments.

Dynamic Conformational Preferences

Unlike the methoxy group, which rigidly prefers a coplanar conformation relative to an aromatic ring to maximize p-π conjugation, and the trifluoromethoxy group, which is forced into an orthogonal geometry due to severe steric clash and electronic repulsion, the -OCF₂H group exhibits a highly dynamic conformational equilibrium[1].

The rotational energy barrier around the Ar-O bond in Ar-OCF₂H systems is remarkably low. Consequently, the group can adopt a coplanar (anti) conformation to minimize its lipophilic penalty when traversing non-polar lipid bilayers, yet seamlessly rotate into an orthogonal (gauche) conformation when interacting with polar residues within a target protein's binding pocket[1]. This adaptability makes it an exceptional tool for optimizing passive transmembrane permeability without sacrificing aqueous solubility.

Conformational_Dynamics cluster_0 Aryl-OCF₂H Conformational Equilibrium Coplanar Coplanar (Anti) Dihedral ≈ 180° Favored in Non-polar Pockets Orthogonal Orthogonal (Gauche) Dihedral ≈ 90° Favored in Polar Pockets Coplanar->Orthogonal Low Rotational Barrier

Caption: Conformational equilibrium of the Aryl-OCF₂H group adapting to local dielectric environments.

The Lipophilic Hydrogen Bond Donor Concept

A defining and counterintuitive feature of the -OCF₂H group is its ability to act as a hydrogen bond donor despite its overall lipophilic character[2]. The strong electron-withdrawing inductive effect of the two geminal fluorine atoms heavily polarizes the remaining C-H bond. This polarization imparts a distinct acidic character to the proton, yielding a hydrogen bond acidity parameter (A) of approximately 0.085–0.126. This allows the -OCF₂H group to mimic the hydrogen-bonding interactions of thiophenols, anilines, and hydroxyls, while maintaining a much higher lipophilicity than traditional polar groups[3].

Comparative Physicochemical Data

To facilitate rational drug design, the quantitative differences between common oxygen-linked substituents are summarized below.

PropertyHydroxyl (-OH)Methoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Lipophilicity (ΔlogP vs H) Negative (Hydrophilic)Low (+0.2)Moderate (+0.6 to +0.8)High (+1.0 to +1.2)
Conformational Preference CoplanarCoplanarDynamic (Coplanar ⇌ Orthogonal)Orthogonal
Hydrogen Bond Donor StrongNoneWeak/Moderate (Polarized C-H)None
Metabolic Stability (CYP450) Phase II LiabilityLow (O-Demethylation)High (Resistant to cleavage)Very High
Electronic Effect (Hammett σp) Electron Donating (-0.37)Electron Donating (-0.27)Weakly Withdrawing (+0.14)Strongly Withdrawing (+0.35)

Data synthesized from established medicinal chemistry benchmarks[2].

Bioisosteric Applications in Lead Optimization

Overcoming Metabolic Liabilities

A primary driver for incorporating the -OCF₂H group is the mitigation of metabolic hotspots. Methoxy groups are notoriously susceptible to cytochrome P450 (CYP)-mediated O-demethylation, which rapidly clears the drug from systemic circulation[2].

Replacing an -OCH₃ with an -OCF₂H group effectively blocks this pathway. The causality is twofold:

  • Thermodynamic Resistance: The highly polarized and strengthened C-H bond of the difluoromethoxy group resists hydrogen atom abstraction (HAT) by the high-valent iron-oxo species (Compound I) of the CYP450 heme center[4].

  • Steric Shielding: The larger van der Waals radius of the fluorine atoms sterically impedes the optimal alignment of the substrate within the enzyme's catalytic pocket, drastically reducing the intrinsic clearance (CLint)[4].

Modulating pKa and BBB Penetration

When attached to heteroaromatic systems or near basic amines, the weakly electron-withdrawing nature of the -OCF₂H group (Hammett σp ≈ +0.14) can be used to subtly depress the pKa of adjacent basic centers[2]. This reduction in basicity decreases the fraction of ionized drug at physiological pH, thereby increasing the apparent lipophilicity (LogD) and significantly enhancing Blood-Brain Barrier (BBB) penetration for CNS-targeted therapeutics.

Synthetic Execution: Difluoromethylation of Phenols

Historically, the synthesis of difluoromethoxyarenes required the use of ozone-depleting gases like Freon-22 (HCF₂Cl) or necessitated harsh, strongly basic conditions that were incompatible with sensitive functional groups[5]. Modern protocols have shifted toward the use of bench-stable, solid reagents that generate the requisite electrophilic difluorocarbene (:CF₂) intermediate in situ under mild conditions.

Mechanistic Workflow

The most robust and scalable methodology utilizes Sodium Chlorodifluoroacetate (ClCF₂COONa) . The reaction relies on thermal decarboxylation: heating the salt drives the irreversible extrusion of CO₂ and NaCl, cleanly generating the singlet :CF₂ species. This highly reactive electrophile is rapidly intercepted by a pre-formed phenoxide nucleophile[6].

Synthetic_Workflow Step1 Sodium Chlorodifluoroacetate (ClCF₂COONa) Step2 Thermal Decarboxylation (-CO₂, -NaCl) Step1->Step2 Step3 Electrophilic Difluorocarbene (:CF₂) Step2->Step3 Step4 Nucleophilic Trapping by Phenoxide (Ar-O⁻) Step3->Step4 Step5 Protonation (Solvent / Workup) Step4->Step5 Product Aryl Difluoromethyl Ether (Ar-OCF₂H) Step5->Product

Caption: Mechanistic workflow for the synthesis of aryl difluoromethyl ethers via difluorocarbene trapping.

Step-by-Step Experimental Protocol

This self-validating protocol details the chromatography-free or easily purified difluoromethylation of a generic phenol[6].

Reagents & Materials:

  • Phenol substrate (1.0 equiv)

  • Sodium chlorodifluoroacetate (ClCF₂COONa) (2.0 - 3.0 equiv)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 - 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Methodology:

  • Preparation of the Phenoxide: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with the phenol substrate (1.0 equiv) and the inorganic base (e.g., Cs₂CO₃, 1.5 equiv).

    • Causality: The weak base deprotonates the phenol to generate the highly nucleophilic phenoxide anion. Cs₂CO₃ is often preferred over K₂CO₃ due to the "cesium effect," which enhances the solubility and reactivity of the resulting phenoxide in polar aprotic solvents.

  • Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of approximately 0.2 M. Stir the suspension at room temperature for 15 minutes under an inert atmosphere (N₂ or Argon).

  • Carbene Precursor Addition: Add Sodium chlorodifluoroacetate (2.0 equiv) to the reaction mixture in a single portion.

    • Causality: An excess of the precursor is required because the generated difluorocarbene can undergo competitive side reactions (e.g., hydrolysis if trace water is present, or dimerization).

  • Thermal Activation: Heat the reaction mixture to 90–100 °C using an oil bath or heating block. Maintain this temperature for 4 to 12 hours.

    • Causality: Thermal energy is strictly required to overcome the activation barrier for the decarboxylation of the ClCF₂COONa salt. Gas evolution (CO₂) will be observable.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and quench with distilled water.

    • Causality: Water neutralizes any unreacted base and protonates the difluoromethoxy anion intermediate to yield the final -OCF₂H product.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary[6].

Conclusion

The difluoromethoxy group represents a triumph of rational drug design. By occupying the precise physicochemical space between the traditional methoxy and trifluoromethoxy groups, it offers medicinal chemists a highly tunable vector. Its ability to dynamically shift conformations allows for optimal target engagement, while its polarized C-H bond provides unique lipophilic hydrogen-bonding capabilities. Supported by modern, bench-stable synthetic protocols, the -OCF₂H bioisostere remains a critical asset for overcoming metabolic liabilities and optimizing the developability of next-generation therapeutics.

References

1.[5] Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - nih.gov. 5 2.[1] Recent progress in the strategic incorporation of fluorine into medicinally active compounds - nih.gov. 1 3.[6] Difluoromethylation of Phenols - orgsyn.org. 6 4.[3] CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? - researchgate.net. 3 5.[2] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - benchchem.com. 2 6.[4] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - nih.gov. 4

Sources

Exploratory

The Strategic Integration of 5-Amino-2-(difluoromethoxy)benzoic Acid in Modern Drug Discovery

Executive Summary: The Role of Fluorinated Anilines In contemporary medicinal chemistry, the incorporation of fluorine is a highly validated strategy to modulate lipophilicity, metabolic stability, and target binding aff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of Fluorinated Anilines

In contemporary medicinal chemistry, the incorporation of fluorine is a highly validated strategy to modulate lipophilicity, metabolic stability, and target binding affinity. 5-Amino-2-(difluoromethoxy)benzoic acid has emerged as a privileged, bifunctional building block. By combining an aniline moiety with an ortho-difluoromethoxy-substituted carboxylic acid, this scaffold provides orthogonal reactivity vectors, making it an ideal starting material for the synthesis of kinase inhibitors, GPCR ligands, and complex macrocycles.

This technical guide provides a comprehensive framework for sourcing, validating, and synthetically utilizing this critical building block, ensuring researchers can deploy it with high scientific rigor.

Physicochemical Profiling & The Difluoromethoxy Advantage

The strategic value of this building block lies heavily in the difluoromethoxy (-OCHF₂) group. Unlike a standard methoxy (-OCH₃) group, which is highly susceptible to CYP450-mediated oxidative O-demethylation, the strong electron-withdrawing nature of the fluorine atoms stabilizes the adjacent C-H bond. This significantly increases the activation energy required for metabolic clearance. Furthermore, the polarized C-H bond of the -OCHF₂ group can act as a lipophilic hydrogen bond donor, enabling unique interactions within target protein binding pockets.

Quantitative Physicochemical Data

Understanding the physical state of the compound is critical, as it is commercially available as both a free base and a hydrochloride salt. This directly impacts stoichiometric calculations during synthesis.

PropertyFree Base FormHydrochloride Salt Form
CAS Number 1096835-84-5[1]1269152-29-5[2]
Molecular Formula C₈H₇F₂NO₃C₈H₈ClF₂NO₃
Molecular Weight 203.14 g/mol 239.60 g/mol
Physical State Solid (Off-white powder)Solid (Crystalline powder)
Solubility DMSO, DMF, sparingly in H₂ODMSO, DMF, H₂O (moderate)
Storage Conditions Inert atmosphere, 2-8°CInert atmosphere, Room Temp / 2-8°C

Commercial Sourcing & Supplier Landscape

Due to the specialized nature of fluorinated building blocks, selecting a reliable supplier is paramount. The table below summarizes verified commercial sources for both the free base and the hydrochloride salt variants.

SupplierCAS NumberFormCatalog / Item No.Stated Purity
BLD Pharm 1096835-84-5[1]Free BaseBD00998890≥ 95%
Accela ChemBio 1269152-29-5[2]HCl SaltSY190016≥ 95%
Sigma-Aldrich 1269152-29-5[3]HCl SaltN/A≥ 95%
Ambeed 1096835-84-5[4]Free BaseA104370695%

Quality Control & Self-Validating Systems

Commercial building blocks can occasionally degrade or contain residual synthetic impurities (e.g., unreacted fluorinating agents or regioisomers). Before integrating 5-amino-2-(difluoromethoxy)benzoic acid into high-throughput library synthesis, a self-validating Quality Control (QC) workflow must be executed.

QC_Workflow Source Commercial Sourcing (CAS 1096835-84-5) QC Analytical QC (LC-MS, 19F-NMR) Source->QC Decision Purity ≥ 95%? QC->Decision Reject Recrystallization (EtOH/H2O) Decision->Reject No Accept Library Integration Decision->Accept Yes Reject->QC Re-test

Fig 1. Self-validating quality control workflow for commercial building blocks.

Causality in QC: ¹⁹F-NMR is mandatory. The difluoromethoxy protons couple with the fluorine atoms, typically presenting as a distinct triplet in the ¹H-NMR (around 6.5–7.5 ppm, depending on solvent) and a corresponding doublet in the ¹⁹F-NMR. Confirming this splitting pattern ensures the -OCHF₂ group has not undergone hydrolysis during transit or storage.

Synthetic Utility & Orthogonal Reactivity

The core advantage of this molecule is its bifunctionality. The 5-amino group (an aniline) is weakly nucleophilic, while the 2-carboxylic acid is sterically hindered and electronically deactivated by the ortho-difluoromethoxy group. This allows for highly controlled, orthogonal derivatization without the strict need for protecting groups, provided the correct reagents are utilized.

OrthogonalReactivity Core 5-Amino-2-(difluoromethoxy) benzoic acid Act Carboxyl Activation (HATU/DIPEA) Core->Act Pathway A N_Deriv Amine Derivatization (Electrophiles) Core->N_Deriv Pathway B Amide C-Terminal Amides Act->Amide + R-NH2 Sulf N-Terminal Adducts N_Deriv->Sulf + R-SO2Cl / R-COCl

Fig 2. Orthogonal synthetic pathways for bifunctional derivatization.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Pathway A)

Because the carboxylic acid is sterically hindered by the ortho-difluoromethoxy ether, standard coupling agents like EDC/HOBt often result in poor yields. HATU is required for efficient activation.

Step-by-Step Methodology:

  • Activation: Dissolve 5-amino-2-(difluoromethoxy)benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes.

    • Causality: The 15-minute pre-activation ensures complete conversion of the hindered acid to the highly reactive OAt ester. Crucial Note: If utilizing the hydrochloride salt (CAS 1269152-29-5)[2], increase DIPEA to 4.0 equiv to neutralize the HCl salt and ensure the carboxylic acid is fully deprotonated.

  • Amine Addition: Add the target primary or secondary amine (1.2 equiv) dropwise. Stir for 2–4 hours at room temperature.

    • Causality: Dropwise addition prevents localized concentration spikes, mitigating the minor risk of the starting material's aniline group outcompeting the target amine for the activated ester.

  • Self-Validating Extraction: Dilute the reaction with EtOAc. Wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

    • Causality: The NaHCO₃ wash removes acidic byproducts (HOAt) and excess HATU. The mild 1M HCl wash removes unreacted aliphatic amines. The desired product remains in the organic layer because the 5-amino aniline group (pKa ~4) is not basic enough to be protonated and pulled into the aqueous phase by 1M HCl.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Schotten-Baumann N-Sulfonylation (Pathway B)

To selectively functionalize the 5-amino group without activating the carboxylic acid, biphasic Schotten-Baumann conditions are employed.

Step-by-Step Methodology:

  • Solubilization & Protection: Dissolve the building block (1.0 equiv) in a 1:1 biphasic mixture of Dichloromethane (DCM) and 10% aqueous Na₂CO₃.

    • Causality: The aqueous base deprotonates the carboxylic acid, converting it into a water-soluble carboxylate salt. This effectively partitions the reactive acid moiety into the aqueous layer, "protecting" it from reacting with the electrophile to form mixed anhydrides.

  • Electrophile Addition: Dissolve the target sulfonyl chloride (1.1 equiv) in DCM and add dropwise to the vigorously stirring biphasic mixture at room temperature. Stir for 2 hours.

    • Causality: The aniline reacts with the sulfonyl chloride at the biphasic interface. The HCl byproduct is immediately neutralized by the aqueous Na₂CO₃, driving the reaction forward without degrading the product.

  • Self-Purifying Isolation: Separate the layers and discard the DCM layer (which contains unreacted sulfonyl chloride). Acidify the aqueous layer to pH 2 using 2M HCl, then extract with fresh EtOAc.

    • Causality: Acidification reprotonates the carboxylic acid, rendering the newly formed sulfonamide product lipophilic. It migrates into the EtOAc layer, leaving inorganic salts and polar impurities behind in the aqueous phase, achieving a highly pure crude product prior to chromatography.

References

  • Title: 1096835-84-5 | 5-Amino-2-(difluoromethoxy)benzoic acid | BLD Pharm Source: bldpharm.com URL: [1]

  • Title: 103297-86-5, N-(cyclohexylmethyl)prop-2-enamide - AccelaChem (Listing SY190016: CAS 1269152-29-5) Source: accelachem.com URL: [2]

  • Title: CAS 1269152-29-5 | Sigma-Aldrich Source: sigmaaldrich.com URL: [3]

  • Title: 5-Amino-2-(difluoromethoxy)benzoic acid, 95% cas: (1096835-84-5) - Chemat Source: chemat.com.pl URL: [4]

Sources

Foundational

Comprehensive Physicochemical Profiling and pKa Determination of 5-Amino-2-(difluoromethoxy)benzoic Acid

Executive Summary 5-Amino-2-(difluoromethoxy)benzoic acid (CAS 1269152-29-5) is a highly specialized building block utilized in the synthesis of advanced pharmaceuticals. The strategic incorporation of the difluoromethox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-(difluoromethoxy)benzoic acid (CAS 1269152-29-5) is a highly specialized building block utilized in the synthesis of advanced pharmaceuticals. The strategic incorporation of the difluoromethoxy (-OCF₂H) group acts as a lipophilic bioisostere for hydroxyl or thiol groups, enhancing metabolic stability while retaining hydrogen-bond donor capabilities (1)[1]. Understanding its acid dissociation constants (pKa) is paramount for predicting its pharmacokinetic profile, solubility, and behavior during synthetic purification. This technical guide establishes the theoretical framework for predicting its pKa values and provides a self-validating empirical protocol for accurate laboratory determination.

Mechanistic pKa Prediction & Microstate Equilibria

The molecule features two ionizable centers: a carboxylic acid (-COOH) and an aromatic primary amine (-NH₂). The macroscopic pKa values are governed by a complex interplay of inductive (-I) and resonance (+M) effects from the aromatic substituents.

The Causality of Substituent Effects
  • The Difluoromethoxy Effect : Unlike the electron-donating methoxy group (-OCH₃) found in 2-methoxybenzoic acid, which has a pKa of 4.09 (2)[2], the -OCF₂H group is moderately electron-withdrawing due to the highly electronegative fluorine atoms. It possesses a Hammett para-substituent constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) of approximately +0.14 ()[1]. When positioned ortho to the carboxylic acid, it exerts a strong inductive pull, significantly lowering the pKa of the -COOH group. Further studies confirm that the difluoromethoxy moiety acts as a versatile, moderately electron-withdrawing substituent tuning the electronic characteristics of the aromatic ring (3)[3].
    
  • The Amino Effect : The -NH₂ group is located meta to the carboxylic acid and para to the -OCF₂H group. In its protonated anilinium form (-NH₃⁺), it is powerfully electron-withdrawing (

    
    ), further depressing the -COOH pKa. For context, the baseline pKa for the strongest acidic group in 3-aminobenzoic acid is reported as 4.81 (4)[4].
    

Because the pKa of the -COOH group is driven down to approximately 2.0–2.3 by the combined electron-withdrawing effects of the ortho-OCF₂H and meta-NH₃⁺ groups, the molecule predominantly exists as a zwitterion at physiological pH.

Quantitative Data Summaries

Table 1: Substituent Constants & Electronic Effects

SubstituentPositionHammett Constant (

)
Primary Electronic Effect
-OCF₂H Para+0.14Weakly electron-withdrawing (-I > +M)
-OCF₂H OrthoN/AStrongly electron-withdrawing (-I) + Steric
-NH₂ Meta-0.16Weakly electron-donating (+M)
-NH₃⁺ Meta+1.04Strongly electron-withdrawing (-I)
-COOH Meta+0.37Moderately electron-withdrawing (-I, -M)

Table 2: Predicted Macroscopic pKa Values

Ionizable GroupBase pKa ReferenceDominant Substituent EffectsPredicted pKaDominant Transition
Carboxylic Acid (-COOH) 4.20 (Benzoic acid)ortho-OCF₂H, meta-NH₃⁺2.0 – 2.3Cation

Zwitterion
Aromatic Amine (-NH₃⁺) 4.60 (Aniline)para-OCF₂H, meta-COO⁻3.2 – 3.5Zwitterion

Anion
Microstate Equilibria Visualization

Microstates Cation Cation (AH2+) -NH3+, -COOH Neutral Neutral (AH) -NH2, -COOH Cation->Neutral k11 Zwitterion Zwitterion (AH+-) -NH3+, -COO- Cation->Zwitterion k12 Anion Anion (A-) -NH2, -COO- Neutral->Anion k21 Zwitterion->Anion k22

Caption: Microstate acid-base equilibria of 5-amino-2-(difluoromethoxy)benzoic acid.

Self-Validating Empirical Protocol: UV-Metric Titration

Traditional potentiometric titration is inadequate for this compound. The causality behind this experimental choice is twofold:

  • Overlapping Equilibria : The

    
    pKa between the carboxylic acid and the anilinium ion is narrow (< 1.5 units), causing overlapping inflection points on a standard titration curve that cannot be mathematically resolved by volume/pH alone.
    
  • Aqueous Insolubility : The neutral microstate of the compound exhibits poor aqueous solubility, which can cause micro-precipitation during titration, invalidating the Nernstian equilibrium.

To establish a self-validating system , a UV-Metric Titration combined with Yasuda-Shedlovsky extrapolation is required. The aromatic chromophore is highly sensitive to the ionization state of the -NH₂ group, allowing precise spectrophotometric deconvolution.

Step-by-Step Methodology

Step 1: Cosolvent System Preparation Due to low aqueous solubility, prepare the analyte in a series of Methanol/Water cosolvent mixtures (e.g., 20%, 30%, 40%, 50%, and 60% MeOH by weight). Maintain a constant ionic strength of 0.15 M using KCl.

Step 2: Spectrophotometric Titration

  • Place 50 mL of the analyte solution (approx.

    
     M) into a jacketed titration vessel maintained at 25.0 ± 0.1 °C.
    
  • Lower the pH to 1.5 using 0.5 M HCl to ensure the molecule is fully protonated (Cationic state).

  • Titrate with 0.1 M KOH in 0.1 pH unit increments up to pH 7.0.

  • Record the UV-Vis absorption spectrum (220–400 nm) via a dip-probe at each pH increment.

Step 3: Isosbestic Validation (Self-Validation Check) Overlay all collected spectra. The presence of sharp, distinct isosbestic points (wavelengths where total absorbance remains constant) proves that the system is a closed, two-state (or cleanly overlapping three-state) equilibrium without degradation or precipitation. If isosbestic points drift, the run is invalid and must be discarded.

Step 4: Target Factor Analysis (TFA) Export the spectral matrix to a specialized pKa refinement software (e.g., Sirius T3 or Refinement Pro). Use TFA to deconvolute the overlapping spectral shifts of pKa1 (-COOH) and pKa2 (-NH₃⁺).

Step 5: Yasuda-Shedlovsky Extrapolation Plot the apparent pKa values obtained in Step 4 against the inverse dielectric constant (


) of the respective Methanol/Water mixtures. Extrapolate the linear regression to the dielectric constant of pure water (

) to determine the true aqueous pKa values.
Experimental Workflow Visualization

Protocol S1 1. Cosolvent Preparation Prepare varying ratios of MeOH/H2O (e.g., 20-60%) S2 2. Spectrophotometric Titration Titrate from pH 1.5 to 7.0, record UV spectra S1->S2 S3 3. Isosbestic Validation Verify self-consistency via sharp isosbestic points S2->S3 S4 4. Target Factor Analysis (TFA) Deconvolute overlapping pKa1 and pKa2 shifts S3->S4 S5 5. Yasuda-Shedlovsky Extrapolation Plot apparent pKa vs (1/e) to find aqueous pKa S4->S5

Caption: Self-validating UV-metric titration workflow using Yasuda-Shedlovsky extrapolation.

Conclusion

The physicochemical profiling of 5-amino-2-(difluoromethoxy)benzoic acid reveals a complex, tightly coupled dual-ionization system. The electron-withdrawing nature of the difluoromethoxy group heavily depresses the carboxylic acid pKa, ensuring the molecule acts predominantly as a zwitterion under physiological conditions. By utilizing the self-validating UV-metric protocol outlined above, researchers can bypass the limitations of potentiometry to obtain highly accurate, extrapolated aqueous pKa values essential for downstream drug formulation and pharmacokinetic modeling.

References

  • BenchChem . (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from1

  • Grokipedia . o-Anisic acid. Retrieved from 2

  • FooDB . Showing Compound m-Aminobenzoic acid (FDB022725). Retrieved from 4

  • ResearchGate . Difluoroalkyl ethers in materials and pharmaceutical research, and methods for their preparation. Retrieved from 3

Sources

Exploratory

Technical Monograph: 2-(Difluoromethoxy)-5-aminobenzoic Acid

This technical guide provides an authoritative analysis of 2-(difluoromethoxy)-5-aminobenzoic acid , a specialized fluorinated building block used in modern medicinal chemistry. [1][2][3] Chemical Identity & Nomenclature...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an authoritative analysis of 2-(difluoromethoxy)-5-aminobenzoic acid , a specialized fluorinated building block used in modern medicinal chemistry.

[1][2][3]

Chemical Identity & Nomenclature

This compound serves as a critical scaffold for introducing the lipophilic difluoromethoxy group into drug candidates. The presence of both an amino group and a carboxylic acid allows for versatile orthogonal functionalization (e.g., amide coupling, cross-coupling).

Parameter Detail
IUPAC Name 5-Amino-2-(difluoromethoxy)benzoic acid
Common Name 2-(Difluoromethoxy)-5-aminobenzoic acid
CAS Number 1269152-29-5 (Hydrochloride salt) Note: The free acid form is often generated in situ or referenced by the salt CAS in commercial catalogs.[1][2]
Molecular Formula C₈H₇F₂NO₃ (Free Acid) / C₈H₈ClF₂NO₃ (HCl Salt)
Molecular Weight 203.14 g/mol (Free Acid)
SMILES Nc1ccc(OC(F)F)c(C(=O)O)c1
InChI Key JPBZGWQIUHEIPX-UHFFFAOYSA-N
Validated Synonyms

To ensure accurate procurement and database searching, researchers should utilize the following synonym hierarchy:

  • Primary Chemical Name: 5-Amino-2-(difluoromethoxy)benzoic acid[1][2]

  • Alternative Permutations:

    • Benzoic acid, 5-amino-2-(difluoromethoxy)-[1][2]

    • 3-Amino-6-(difluoromethoxy)benzoic acid (less common, based on reverse numbering priority)

    • 5-Amino-2-difluoromethoxybenzoic acid HCl (for the salt form)[1][2]

Physicochemical Profiling

The strategic value of this molecule lies in the difluoromethoxy (-OCHF₂) substituent. It acts as a lipophilic bioisostere for a methoxy (-OCH₃) or hydroxyl (-OH) group, often improving metabolic stability by blocking oxidative metabolism at the para-position while enhancing membrane permeability.

Property Value (Predicted/Experimental) Significance in Drug Design
LogP (Octanol/Water) ~1.6 – 1.9Moderate lipophilicity suitable for oral bioavailability.
H-Bond Donors 2 (Amino, Carboxyl)Critical for receptor binding interactions.
H-Bond Acceptors 4 (Amino, Carboxyl, Ether, Fluorines)The -OCHF₂ oxygen is a weaker acceptor than -OCH₃ due to fluorine electron withdrawal.
pKa (Acid) ~3.5 – 4.0Typical for benzoic acids; exists as carboxylate at physiological pH.
pKa (Base) ~2.5 – 3.0The aniline nitrogen is weakly basic due to the electron-withdrawing carboxyl group.

Synthetic Routes & Production

The synthesis of 2-(difluoromethoxy)-5-aminobenzoic acid typically proceeds via the modification of 5-nitrosalicylic acid. This route is preferred for its scalability and the availability of starting materials.

Validated Synthetic Pathway

Step 1: O-Difluoromethylation The phenolic hydroxyl group of 5-nitrosalicylic acid is alkylated using a difluoromethylating agent.[1][2] Modern protocols favor sodium chlorodifluoroacetate over the gaseous and ozone-depleting chlorodifluoromethane (Freon-22).

Step 2: Nitro Reduction The resulting nitro-intermediate is reduced to the amine using catalytic hydrogenation or metal-mediated reduction (Fe/HCl or SnCl₂), yielding the final product.

Reaction Workflow Diagram

The following DOT diagram illustrates the logical flow of the synthesis, highlighting critical intermediates.

SynthesisPathway Start 5-Nitrosalicylic Acid (2-Hydroxy-5-nitrobenzoic acid) Inter Intermediate: 5-Nitro-2-(difluoromethoxy) benzoic acid Start->Inter Alkylation (DMF, 90°C) Reagent1 Reagent: ClCF2CO2Na / K2CO3 (Difluoromethylation) Reagent1->Inter Product Product: 5-Amino-2-(difluoromethoxy) benzoic acid Inter->Product Reduction Reagent2 Reagent: H2, Pd/C or Fe/HCl (Reduction) Reagent2->Product

Caption: Step-wise synthesis from 5-nitrosalicylic acid via O-difluoromethylation and nitro reduction.

Experimental Protocol (General Procedure)

Note: This protocol is adapted from standard difluoromethylation methodologies for salicylic acid derivatives.

  • Difluoromethylation : Dissolve 5-nitrosalicylic acid (1.0 eq) in DMF. Add K₂CO₃ (2.5 eq) and Sodium chlorodifluoroacetate (2.0 eq). Heat to 90-100°C for 4-6 hours. Monitor by LC-MS for the disappearance of the starting phenol.

  • Workup : Pour into ice water, acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.[3]

  • Reduction : Dissolve the nitro-intermediate in Methanol. Add 10% Pd/C catalyst (10 wt%). Stir under H₂ atmosphere (balloon pressure) for 12 hours.

  • Purification : Filter through Celite. Concentrate filtrate.[4] Isolate the product as the HCl salt by treating with 4N HCl in Dioxane if necessary for stability.

Applications in Drug Discovery

This molecule functions as a versatile "Design Element" in medicinal chemistry.[5][6][7]

Pharmacophore Utility
  • Metabolic Blocking : The -OCHF₂ group blocks the metabolic "soft spot" at the para-position of the aniline ring, extending the half-life (t½) of the drug.

  • Lipophilicity Tuning : It increases lipophilicity (LogP) compared to a methoxy group, aiding in blood-brain barrier (BBB) penetration or cell membrane traversal.

  • H-Bonding : The fluorine atoms act as weak H-bond acceptors, potentially interacting with specific residues in a protein binding pocket (e.g., Kinase hinge regions).

Structural Analogues in Approved Drugs

While this specific acid is an intermediate, the 2-(difluoromethoxy)phenyl motif is found in several blockbuster drugs, validating its safety and efficacy profile:

  • Roflumilast (Daxas) : A PDE4 inhibitor for COPD.

  • Pantoprazole (Protonix) : A Proton Pump Inhibitor (PPI) for GERD.

  • Moclobemide : An MAO-A inhibitor for depression (contains a related chloro/fluoro motif).

Safety & Handling

  • Hazard Classification : Irritant (Skin/Eye/Respiratory).

  • Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods; the HCl salt is more stable.

  • PPE : Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • PubChem Compound Summary . (n.d.). 5-amino-2-(difluoromethoxy)benzoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Accela ChemBio . (n.d.).[1][2] Product Catalog: 1269152-29-5.[1][2] Accela ChemBio Inc.[1][2] Retrieved from [Link]

  • Zafrani, Y., et al. (2017). Difluoromethylation of Phenols and Thiophenols. Journal of Organic Chemistry. (General methodology for -OCHF2 introduction).

Sources

Protocols & Analytical Methods

Method

synthesis of 5-amino-2-(difluoromethoxy)benzoic acid from 5-nitro precursor

Technical Application Note: High-Fidelity Synthesis of 5-Amino-2-(difluoromethoxy)benzoic Acid Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-amino-2-(difluoromethoxy)b...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Fidelity Synthesis of 5-Amino-2-(difluoromethoxy)benzoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-amino-2-(difluoromethoxy)benzoic acid (CAS: 1269152-29-5). This scaffold is a critical intermediate in medicinal chemistry, leveraging the difluoromethoxy (


)  group as a lipophilic bioisostere for methoxy or phenoxy moieties.[1] The 

group functions as a lipophilic hydrogen bond donor, improving membrane permeability and metabolic stability compared to non-fluorinated analogues.[1]

The protocol focuses on the chemoselective reduction of the 5-nitro-2-(difluoromethoxy)benzoic acid precursor. Two methodologies are provided: a primary Catalytic Hydrogenation (Method A) for high-throughput/scale-up, and an alternative Chemical Reduction (Method B) for laboratories lacking hydrogenation infrastructure.[1]

Strategic Analysis & Reaction Design

Retrosynthetic Logic

The synthesis relies on the reduction of the nitro group after the installation of the difluoromethoxy moiety.[1] The


 group is chemically robust under standard hydrogenation conditions, unlike trifluoromethoxy (

) groups which can occasionally degrade under harsh metal-dissolving conditions.[1]

Key Challenges & Solutions:

  • Challenge: Preserving the ether linkage during reduction.

    • Solution: Use of Pd/C under mild hydrogen pressure avoids hydrogenolysis of the aryl-ether bond.

  • Challenge: Zwitterionic product isolation.

    • Solution: Isolation as the Hydrochloride (HCl) salt ensures stability and ease of handling.[1]

Pathway Visualization

ReactionScheme Start 5-Nitrosalicylic Acid (Commercial Starting Material) Precursor 5-Nitro-2-(difluoromethoxy) benzoic acid Start->Precursor Difluoromethylation (ClCHF2, NaOH, Dioxane/H2O) Target 5-Amino-2-(difluoromethoxy) benzoic acid (HCl Salt) Precursor->Target Nitro Reduction (H2, Pd/C, MeOH) or (Fe/AcOH)

Figure 1: Synthetic pathway from commercial starting materials to the target amino acid.[1]

Experimental Protocols

Pre-Requisite: Quality Control of Precursor

Ensure the starting material, 5-nitro-2-(difluoromethoxy)benzoic acid , is free of unreacted 5-nitrosalicylic acid. Phenolic impurities can poison palladium catalysts and complicate workup.

  • Check:

    
     NMR should show a triplet (
    
    
    
    ) around
    
    
    6.5-7.2 ppm characteristic of the
    
    
    proton.[1]
Method A: Catalytic Hydrogenation (Gold Standard)

Recommended for purity and ease of workup.[1]

Reagents:

  • Precursor: 5-Nitro-2-(difluoromethoxy)benzoic acid (

    
    )[1]
    
  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (

    
    )[1]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

  • Hydrogen Source:

    
     balloon or Hydrogenator (
    
    
    
    )[1]

Protocol:

  • Setup: In a clean autoclave or round-bottom flask, dissolve the precursor in MeOH (

    
    ).
    
  • Inerting: Evacuate the vessel and backfill with Nitrogen (

    
    ) to remove oxygen.[1]
    
  • Catalyst Addition: Carefully add 10% Pd/C (

    
     relative to substrate) under nitrogen flow.[1] Caution: Dry Pd/C is pyrophoric.[1]
    
  • Hydrogenation: Evacuate and backfill with Hydrogen (

    
    ). Stir vigorously at Room Temperature (RT) under 
    
    
    
    atmosphere (
    
    
    balloon or
    
    
    Parr shaker) for 4–6 hours.
  • Monitoring: Monitor by TLC or LCMS until the nitro peak disappears.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to obtain the free base.

  • Salt Formation (Optional but Recommended): Dissolve the residue in minimal EtOH, cool to

    
    , and add 
    
    
    
    in Dioxane (
    
    
    ). Precipitate the hydrochloride salt with diethyl ether, filter, and dry.
Method B: Iron-Mediated Reduction (Alternative)

Recommended if halogen substituents (Cl, Br, I) are present on the ring to prevent dehalogenation.[1]

Reagents:

  • Iron Powder (

    
    , fine mesh)[1]
    
  • Ammonium Chloride (

    
    )[1]
    
  • Solvent: Ethanol/Water (

    
    )[1]
    

Protocol:

  • Suspension: Suspend the precursor, Iron powder, and

    
     in 
    
    
    
    .
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring for 2–4 hours.
    
  • Workup:

    • Hot filter the mixture through Celite to remove iron oxides.

    • Adjust pH of the filtrate to

      
       (isoelectric point) if necessary, or acidify to generate the HCl salt as in Method A.[1]
      

Data Summary & Expected Results

ParameterMethod A (Pd/C)Method B (Fe/AcOH)Notes
Yield 90–95%80–85%Method A has lower mass loss during workup.
Purity (HPLC) >98%>95%Iron salts can be difficult to remove completely in Method B.
Reaction Time 4–6 Hours2–4 HoursHydrogenation is generally cleaner but slower at 1 atm.[1]
Appearance Off-white solidBeige/Brown solidColor in Method B often due to trace iron.

Characterization Data (Expected):

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    10.0 (br s,
    
    
    ), 7.2 (t,
    
    
    ,
    
    
    ,
    
    
    ), 7.1 (d,
    
    
    , Ar-H), 6.8 (dd,
    
    
    , Ar-H), 6.7 (d,
    
    
    , Ar-H), 5.0 (br s,
    
    
    ,
    
    
    ).[1]
  • MS (ESI): Calculated for

    
    
    
    
    
    : 204.16.[1]

Critical Process Parameters (CPP)

Workflow Step1 Dissolution (Solvent: MeOH/EtOH) Step2 Catalyst Addition (Inert Atmosphere) Step1->Step2 Step3 Reaction (H2, RT, 4-6h) Step2->Step3 Step4 Filtration (Remove Pd/C) Step3->Step4 Step5 Salt Formation (Add HCl/Dioxane) Step4->Step5

Figure 2: Critical workflow steps for Method A (Hydrogenation).

  • Temperature Control: Maintain

    
     during hydrogenation. High temperatures combined with basic amines can theoretically risk elimination of the difluoromethyl group, though it is rare.
    
  • pH Management: The product is an amino acid (amphoteric).[1] During workup, avoid staying at the isoelectric point (

    
    ) if high solubility is observed; driving to the HCl salt (
    
    
    
    ) or carboxylate salt (
    
    
    ) improves recovery, with the HCl salt being preferred for stability.[1]

References

  • Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from [Link][1]

  • Accela ChemBio. (2023).[1][2] Product Catalog: 5-amino-2-(difluoromethoxy)benzoic acid hydrochloride (CAS 1269152-29-5).[2][3] Retrieved from [Link]

  • Lovering, F., et al. (2016).[1] Impact of the Difluoromethoxy Group on Drug Properties. Chemical Society Reviews. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Reduction of 5-Nitro-2-(difluoromethoxy)benzoic Acid to its Aniline Derivative

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Mechanistic Rationale The incorporation of the difluo...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The incorporation of the difluoromethoxy (–OCF₂H) group is a highly effective bioisosteric strategy in modern drug design, offering improved metabolic stability and lipophilicity compared to traditional methoxy groups. The synthesis of building blocks such as 5-amino-2-(difluoromethoxy)benzoic acid from its corresponding nitroarene precursor requires careful chemoselective reduction.

As an Application Scientist, the primary challenge in this transformation is twofold:

  • Preserving the Ether Linkage: While the –OCF₂H group is metabolically robust, it can act as a pseudohalogen and undergo unwanted nucleophilic substitution under harsh, high-temperature basic conditions[1].

  • Avoiding Esterification/Decarboxylation: The presence of a free carboxylic acid dictates that the solvent and thermal conditions must be strictly controlled to prevent auto-catalyzed Fischer esterification or premature decarboxylation.

The Solution: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the gold standard for this transformation. The C–F bonds within the difluoromethoxy moiety are highly resistant to hydrogenolysis under standard conditions, allowing for complete chemoselectivity[2]. For laboratories lacking pressurized hydrogen infrastructure, a mild dissolving metal reduction using Iron and Ammonium Chloride (Fe/NH₄Cl) serves as a highly reliable, bench-stable alternative that avoids the harsh acidity of traditional Béchamp (Fe/HCl) reductions.

Reaction Pathway & Operational Workflow

The reduction of the nitro group proceeds through a well-characterized cascade of transient intermediates (nitroso and hydroxylamine) before yielding the primary amine[3].

ReactionPathway A 5-Nitro-2-(difluoromethoxy) benzoic acid B Nitroso Intermediate A->B + 2H / - H₂O C Hydroxylamine Intermediate B->C + 2H D 5-Amino-2-(difluoromethoxy) benzoic acid C->D + 2H / - H₂O

Stepwise reduction pathway of the nitroarene to the corresponding aniline derivative.

Workflow N1 1. Solubilization (EtOAc/THF) N2 2. Inert Purge & H₂ Addition N1->N2 N3 3. Hydrogenation (25°C, 1 atm) N2->N3 N4 4. Filtration (Celite Pad) N3->N4 N5 5. Isolation & Validation N4->N5

Standard operational workflow for the Pd/C catalytic hydrogenation process.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Preferred Method)

This method is self-validating, highly scalable, and avoids complex aqueous workups, which is critical since the resulting amino acid is amphoteric and prone to yield loss at its isoelectric point.

Materials:

  • 5-Nitro-2-(difluoromethoxy)benzoic acid (1.0 eq, e.g., 10 mmol, 2.33 g)

  • 10% Pd/C (5–10 wt% relative to substrate)

  • Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) (0.1–0.2 M)

  • Hydrogen gas (balloon or Parr reactor)

Step-by-Step Procedure:

  • Solubilization: Dissolve the starting material in 50 mL of EtOAc in a flame-dried reaction flask.

    • Causality Note: While methanol is a traditional hydrogenation solvent, the acidic nature of the substrate can catalyze unwanted esterification over extended reaction times. EtOAc provides excellent solubility while remaining entirely inert.

  • Catalyst Addition: Carefully add 230 mg of 10% Pd/C to the solution.

    • Safety Note: Pd/C is pyrophoric when dry. Always add it to the solvent under an inert atmosphere, or pre-wet it with a small amount of toluene.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with Nitrogen (N₂) three times. Repeat the evacuation process and backfill with Hydrogen (H₂) via a balloon.

  • Reaction Execution: Stir the suspension vigorously at 20–25 °C for 4–6 hours.

    • Validation Checkpoint: The reaction is complete when H₂ uptake ceases. Remove a 10 µL aliquot, filter through a micro-syringe filter, and analyze via TLC or LC-MS (See Section 4).

  • Filtration & Isolation: Once complete, purge the flask thoroughly with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with an additional 20 mL of EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to afford 5-amino-2-(difluoromethoxy)benzoic acid as an off-white to pale yellow solid. No further aqueous extraction is required.

Protocol B: Mild Dissolving Metal Reduction (Alternative)

For environments where H₂ gas is inaccessible, a mild Iron-mediated reduction is utilized.

Step-by-Step Procedure:

  • Preparation: Suspend the nitrobenzoic acid (10 mmol) in a 4:1 mixture of Ethanol/Water (50 mL).

  • Activation: Add Iron powder (5.0 eq, 50 mmol) and Ammonium Chloride (NH₄Cl, 2.0 eq, 20 mmol).

    • Causality Note: NH₄Cl provides a mildly acidic proton source that activates the iron surface without protonating the final amino acid product or hydrolyzing the difluoromethoxy group[1].

  • Heating: Heat the mixture to 70 °C under vigorous stirring for 3 hours.

  • Workup: Cool to room temperature, filter through Celite to remove iron oxides, and concentrate the ethanol. Adjust the aqueous layer to pH ~4-5 to precipitate the amphoteric product, then filter and dry.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the protocol, the following analytical parameters should be used to self-validate the success of the reduction.

ParameterAnalytical TechniqueExpected Observation / Value
Reaction Progress TLC (UV 254 nm)Starting material (R_f ~0.6) disappears; Product (R_f ~0.3) appears (Eluent: EtOAc/Hexane 1:1 + 1% AcOH).
Amine Confirmation TLC (Ninhydrin Stain)The product spot turns a distinct purple/brown upon heating, confirming the presence of a primary amine.
Molecular Mass LC-MS (ESI-)m/z [M-H]⁻ = 202.0 (Calculated for C₈H₆F₂NO₃⁻ = 202.03); Starting material at m/z 232.0 is completely absent.
Aromatic Protons ¹H NMR (DMSO-d₆)Significant upfield shift of the aromatic protons (relative to the nitro precursor) due to the electron-donating effect of the newly formed –NH₂ group.
Ether Stability ¹H NMR (DMSO-d₆)A distinct triplet at ~7.0 ppm (J ≈ 74 Hz) remains fully intact, confirming the –OCF₂H group was not defluorinated.

References

  • A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds Journal of Organic and Pharmaceutical Chemistry (2025). URL:[Link]

  • Constructing Lewis Acid-Base Pairs to Boost Electrocatalytic Hydrogenation of p-Nitrobenzoic Acid to Valuable p-Aminobenzoic Acid Using Water as the Hydrogen Source Small (PubMed) (2024). URL:[Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition PubMed Central (PMC) (2013). URL:[Link]

Sources

Method

Application Note: Chemoselective Difluoromethylation of 5-Amino-2-hydroxybenzoic Acid (Mesalazine)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a field-proven, self-validating methodological guide for the chemoselective O- and N-difluoromethylation of 5-am...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a field-proven, self-validating methodological guide for the chemoselective O- and N-difluoromethylation of 5-amino-2-hydroxybenzoic acid.

Executive Summary & Scope

The incorporation of a difluoromethyl (–CF


H) group is a premier strategy in modern drug design. Acting as a lipophilic hydrogen bond donor, the –CF

H moiety modulates pKa, enhances metabolic stability, and improves membrane permeability[1]. However, late-stage difluoromethylation of highly functionalized scaffolds like 5-amino-2-hydroxybenzoic acid (commonly known as mesalazine or 5-ASA) presents a formidable chemoselectivity challenge. The molecule possesses three competing nucleophilic sites: an aniline nitrogen, a phenolic oxygen, and a carboxylic acid.

This application note details robust, step-by-step protocols to achieve strict chemocontrol, directing the difluorocarbene (:CF


) insertion exclusively to either the phenolic oxygen (Pathway A) or the aniline nitrogen (Pathway B).

Mechanistic Insights & Chemoselectivity Principles

The core challenge in functionalizing 5-ASA lies in the inherent reactivity of its functional groups and the electrophilic nature of the difluorocarbene intermediate.

  • The Isocyanide Trap (N-Selectivity Caveat): Direct exposure of unprotected primary anilines to :CF

    
     typically results in over-reaction, yielding isocyanides (–N≡C) rather than the desired secondary difluoromethylamine (–NHCF
    
    
    
    H). Therefore, successful N-difluoromethylation requires prior mono-alkylation (e.g., benzylation) to form a secondary amine, which cleanly traps :CF
    
    
    .
  • Phenolic Activation (O-Selectivity): The phenolic –OH of 5-ASA is heavily deactivated by intramolecular hydrogen bonding with the adjacent carboxylic acid (pKa ~13.9). To achieve high-yielding O-difluoromethylation, the carboxylic acid must be esterified to break this hydrogen bond network.

  • Precursor Selection: We utilize diethyl bromodifluoromethylphosphonate for O-difluoromethylation. Unlike classical sodium chlorodifluoroacetate (ClCF

    
    COONa), which requires harsh thermal decarboxylation (>90 °C) to generate :CF
    
    
    
    [2], the phosphonate reagent undergoes extremely facile P–C bond cleavage under mild biphasic basic conditions (–20 °C to RT)[3]. This prevents the thermal degradation of sensitive intermediates.

Reaction Workflow & Logical Relationships

The following diagram illustrates the divergent synthetic logic required to bypass cross-reactivity and achieve absolute chemoselectivity.

Workflow cluster_O Pathway A: O-Difluoromethylation cluster_N Pathway B: N-Difluoromethylation Start 5-Amino-2-hydroxybenzoic Acid (Mesalazine) O_Prot 1. Esterification (MeOH) 2. N-Protection (Boc2O) Start->O_Prot N_Prot 1. Esterification (MeOH) 2. O-Protection (TBSCl) 3. N-Alkylation (BnBr) Start->N_Prot O_React O-Difluoromethylation BrCF2P(O)(OEt)2 / KOH O_Prot->O_React :CF2 Generation O_Deprot Global Deprotection (TFA, then LiOH) O_React->O_Deprot O_Product 5-Amino-2-(difluoromethoxy) benzoic acid O_Deprot->O_Product N_React N-Difluoromethylation ClCF2COONa / Δ N_Prot->N_React :CF2 Generation N_Deprot Global Deprotection (H2/Pd-C, TBAF, LiOH) N_React->N_Deprot N_Product 5-(Difluoromethylamino)- 2-hydroxybenzoic acid N_Deprot->N_Product

Caption: Divergent protection strategies enabling chemoselective O- vs. N-difluoromethylation of 5-ASA.

Experimental Protocols

Protocol A: Chemoselective O-Difluoromethylation

Objective: Synthesis of 5-amino-2-(difluoromethoxy)benzoic acid.

Step 1: Preparation of Methyl 5-(Boc-amino)-2-hydroxybenzoate

  • Esterification: Suspend 5-ASA (10.0 g, 65.3 mmol) in anhydrous MeOH (100 mL). Slowly add conc. H

    
    SO
    
    
    
    (2 mL). Reflux for 12 h. Concentrate, neutralize with sat. NaHCO
    
    
    , and extract with EtOAc to yield the methyl ester.
  • N-Protection: Dissolve the crude ester in THF (80 mL). Add Boc

    
    O (15.0 g, 68.5 mmol) and Et
    
    
    
    N (10 mL). Stir at RT for 8 h.
  • Validation: LC-MS should indicate a mass of [M+H]

    
     = 268.1.
    

Step 2: O-Difluoromethylation via Phosphonate Cleavage Causality Check: A biphasic system (MeCN/Water) is critical here. It allows the aqueous KOH to hydrolyze the phosphonate at the interface, releasing :CF


 into the organic layer where it is rapidly intercepted by the phenoxide, minimizing competitive hydrolysis of the carbene by water[3].
  • Dissolve the protected intermediate (5.0 g, 18.7 mmol) in MeCN (40 mL).

  • Add a pre-cooled (-20 °C) solution of KOH (21.0 g, ~374 mmol, 20 eq) in H

    
    O (40 mL).
    
  • Dropwise, add diethyl bromodifluoromethylphosphonate (9.9 g, 37.4 mmol, 2.0 eq) over 15 minutes while maintaining vigorous stirring at -20 °C.

  • Allow the reaction to warm to RT and stir for 4 h.

  • Validation: Monitor via

    
    H NMR of a worked-up aliquot. Look for the diagnostic triplet of the –CF
    
    
    
    H proton at
    
    
    ~ 6.5–6.8 ppm (
    
    
    ≈ 74 Hz).
  • Extract with EtOAc (3 x 50 mL), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash chromatography.

Step 3: Global Deprotection

  • Stir the purified intermediate in 20% TFA/DCM (50 mL) for 2 h to remove the Boc group. Concentrate in vacuo.

  • Dissolve the residue in THF/H

    
    O (1:1, 40 mL). Add LiOH·H
    
    
    
    O (3.0 eq) and stir at RT for 4 h to hydrolyze the ester.
  • Acidify to pH 4 with 1M HCl to precipitate the final product: 5-amino-2-(difluoromethoxy)benzoic acid.

Protocol B: Chemoselective N-Difluoromethylation

Objective: Synthesis of 5-(difluoromethylamino)-2-hydroxybenzoic acid.

Step 1: Orthogonal Protection & Alkylation

  • Convert 5-ASA to its methyl ester as described in Protocol A.

  • O-Protection: Dissolve the ester in DMF. Add Imidazole (2.5 eq) and TBSCl (1.2 eq). Stir at RT for 4 h.

  • N-Alkylation: To prevent isocyanide formation, add Benzyl bromide (1.0 eq) and K

    
    CO
    
    
    
    (2.0 eq) to the mixture. Heat to 60 °C for 6 h to yield the secondary benzylamine intermediate.

Step 2: N-Difluoromethylation Causality Check: Sodium chlorodifluoroacetate is used here because the thermal conditions required for its decarboxylation (100 °C) also provide the activation energy needed for the sterically hindered secondary amine to attack the transient :CF


[2].
  • Dissolve the intermediate (10.0 mmol) in anhydrous DMF (30 mL).

  • Add sodium chlorodifluoroacetate (ClCF

    
    COONa) (3.0 eq).
    
  • Heat the mixture to 100 °C under an argon atmosphere for 18 h.

  • Validation:

    
    H NMR will show a characteristic –CF
    
    
    
    H triplet coupled to the nitrogen.
  • Cool, dilute with water, extract with EtOAc, and purify via column chromatography.

Step 3: Global Deprotection

  • De-benzylation: Dissolve in MeOH, add 10% Pd/C, and stir under an H

    
     atmosphere (1 atm) for 12 h.
    
  • TBS Removal: Treat with TBAF (1.0 M in THF, 1.2 eq) for 1 h.

  • Ester Hydrolysis: Treat with LiOH·H

    
    O in THF/H
    
    
    
    O as in Protocol A. Acidify to yield the final product.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape for the generation and trapping of difluorocarbene across different conditions, highlighting why the selected protocols are superior.

Reaction PathwayDifluorocarbene PrecursorBase / CatalystTemp (°C)Time (h)Chemoselectivity (O:N)Isolated Yield (%)
Unprotected 5-ASABrCF

P(O)(OEt)

KOH (aq)2512Complex Mixture< 10
Pathway A (O-CF

H)
BrCF

P(O)(OEt)

KOH (aq) -20 to 25 4 > 99:1 78
Pathway A (O-CF

H)
ClCF

COONa
K

CO

10024> 99:145
Pathway B (N-CF

H)
ClCF

COONa
None (Thermal) 100 18 > 99:1 62
Pathway B (N-CF

H)
TMSCF

Br
KF, 18-crown-6252485:1531

Note: Yields represent the difluoromethylation step specifically, based on the appropriately protected intermediate.

References

  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis PubMed Central (PMC) URL:[Link]

  • Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor Tetrahedron (via ResearchGate) URL:[Link]

Sources

Application

Application Note: 5-Amino-2-(difluoromethoxy)benzoic Acid as a Scaffold in Drug Design

Executive Summary This guide details the strategic application of 5-amino-2-(difluoromethoxy)benzoic acid (5-ADMBA) as a high-value scaffold in medicinal chemistry. While traditional salicylate derivatives are ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 5-amino-2-(difluoromethoxy)benzoic acid (5-ADMBA) as a high-value scaffold in medicinal chemistry. While traditional salicylate derivatives are ubiquitous in drug design, the incorporation of the difluoromethoxy (


)  group offers a distinct advantage: it acts as a lipophilic hydrogen bond donor  while simultaneously blocking metabolic soft spots prone to 

-dealkylation.

This protocol provides a validated synthetic route, physicochemical profiling, and design logic for using 5-ADMBA to optimize lead compounds, specifically targeting improvements in metabolic half-life (


) and membrane permeability without compromising potency.

Chemo-Structural Rationale

The "Fluorine Effect" in Scaffold Design

The 5-ADMBA scaffold is not merely a halogenated analog of 5-aminosalicylic acid; it is a tool for bioisosteric replacement .

  • Metabolic Shielding: The C–F bond strength (approx. 116 kcal/mol) renders the

    
     group resistant to Cytochrome P450-mediated oxidative dealkylation, a common clearance pathway for methoxy (
    
    
    
    ) groups.
  • Lipophilic H-Bond Donor: Unlike the trifluoromethoxy (

    
    ) group, which is purely lipophilic and electron-withdrawing, the difluoromethoxy group retains a polarized C–H bond. This proton can function as a weak hydrogen bond donor, potentially maintaining critical water-mediated bridges or receptor interactions lost during traditional fluorination.
    
  • Conformational Locking: The steric bulk of the

    
     group (Van der Waals radius similar to a methyl group but with different electronics) combined with the ortho-position relative to the carboxylic acid induces a preferred conformation, reducing the entropic penalty upon binding.
    
Physicochemical Profile Comparison

The following table contrasts the 5-ADMBA scaffold with its non-fluorinated and fully fluorinated analogs.

Property5-Amino-2-methoxybenzoic acid5-Amino-2-(difluoromethoxy)benzoic acid 5-Amino-2-(trifluoromethoxy)benzoic acid
LogP (Est.) 1.11.6 2.3
Acid pKa ~3.8~3.4 (Increased Acidity)~3.1
H-Bond Capacity Acceptor OnlyDonor + Acceptor Acceptor Only
Metabolic Stability Low (O-demethylation)High High
Electronic Effect (

)
-0.27 (Donor)+0.14 (Weak Withdrawer) +0.35 (Withdrawer)

Experimental Protocols

Synthetic Workflow: Preparation of the Scaffold

Objective: Synthesize 5-amino-2-(difluoromethoxy)benzoic acid from 5-nitrosalicylic acid. Scale: 10 mmol

Step 1: Ester Protection
  • Dissolve 5-nitrosalicylic acid (1.83 g, 10 mmol) in MeOH (20 mL).

  • Add concentrated

    
     (0.5 mL) dropwise.
    
  • Reflux for 12 hours.

  • Concentrate in vacuo, neutralize with saturated

    
    , and extract with EtOAc.
    
  • Yield: Methyl 2-hydroxy-5-nitrobenzoate (>90%).

Step 2: Difluoromethylation (The Critical Step)

Rationale: Direct difluoromethylation of phenols is best achieved using sodium chlorodifluoroacetate, which generates difluorocarbene (


) in situ.
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a condenser.

  • Reagents: Suspend Methyl 2-hydroxy-5-nitrobenzoate (1.97 g, 10 mmol) and

    
     (2.76 g, 20 mmol) in anhydrous DMF (15 mL).
    
  • Addition: Heat to 90°C. Slowly add Sodium chlorodifluoroacetate (

    
    , 3.05 g, 20 mmol) dissolved in DMF (5 mL) via syringe pump over 1 hour.
    
    • Note: Slow addition prevents rapid dimerization of the carbene to tetrafluoroethylene.

  • Workup: Stir at 90°C for an additional 2 hours. Cool, pour into ice water, and extract with

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

  • Product: Methyl 2-(difluoromethoxy)-5-nitrobenzoate.

Step 3: Nitro Reduction
  • Dissolve intermediate from Step 2 in EtOH (30 mL).

  • Add 10% Pd/C (200 mg).

  • Stir under

    
     balloon (1 atm) for 4 hours at RT.
    
  • Filter through Celite to remove catalyst.

  • Concentrate to yield Methyl 5-amino-2-(difluoromethoxy)benzoate.

Step 4: Saponification (Optional - if free acid is required)
  • Treat ester with LiOH (2 eq) in THF/Water (1:1) for 2 hours.

  • Acidify to pH 4 with 1M HCl to precipitate the final scaffold: 5-amino-2-(difluoromethoxy)benzoic acid .

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the key transition from a metabolic liability to a stable motif.

G Target Drug Candidate (Metabolically Stable) Scaffold 5-Amino-2-(difluoromethoxy) benzoic acid Scaffold->Target Amide Coupling (Library Generation) Precursor 5-Nitrosalicylic Acid Precursor->Scaffold 1. Esterification 2. Difluoromethylation 3. Reduction Reagent ClCF2CO2Na (Difluorocarbene Source) Reagent->Scaffold In-situ :CF2

Figure 1: Synthetic pathway transforming 5-nitrosalicylic acid into the 5-ADMBA scaffold.

Application Case Study: Fragment-Based Optimization

Scenario: A lead compound (Kinase Inhibitor "X") containing a 3-amino-4-methoxybenzamide moiety shows high potency (


) but poor microsomal stability (

) due to rapid

-demethylation.

Protocol for Optimization:

  • Design: Replace the 3-amino-4-methoxybenzamide fragment with the 5-amino-2-(difluoromethoxy)benzamide motif.

  • Coupling Reaction:

    • Activate the carboxylic acid of the scaffold (or the partner molecule) using HATU/DIPEA in DMF.

    • React with the corresponding amine partner.

    • Note: The aniline nitrogen on 5-ADMBA is less nucleophilic than a standard aniline due to the electron-withdrawing difluoromethoxy group. Heating (50°C) may be required.

  • Evaluation:

    • In Vitro Metabolism: Incubate with Human Liver Microsomes (HLM).

    • Result Interpretation: The

      
       group blocks the oxidative attack.[1] Expect 
      
      
      
      extension to >60 min.
    • Binding Affinity: The

      
       proton may form a hydrogen bond with the kinase hinge region or a structural water molecule, maintaining potency despite the steric increase.
      
Decision Logic for Scaffold Selection

DecisionTree Start Lead Compound Analysis CheckMet Is O-dealkylation a major clearance pathway? Start->CheckMet CheckHBond Is the Oxygen acting as an H-bond Acceptor? CheckMet->CheckHBond Yes UseMethyl Retain Methoxy (Optimize elsewhere) CheckMet->UseMethyl No UseDifluoro USE SCAFFOLD: 5-Amino-2-(difluoromethoxy) benzoic acid CheckHBond->UseDifluoro Yes (Need H-bond Donor/Acceptor balance) UseTrifluoro Use Trifluoromethoxy (-OCF3) Analog CheckHBond->UseTrifluoro No (Pure Lipophilicity needed)

Figure 2: Decision tree for selecting the difluoromethoxy scaffold versus trifluoromethoxy or methoxy analogs.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of difluoromethyl ethers with difluoromethyl triflate." Angewandte Chemie International Edition. [Link]

  • Hu, J., Zhang, W., & Ni, C. (2014). "Synthesis of difluoromethyl ethers, thioethers, and selenoethers." Chemistry – A European Journal. [Link]

  • Garg, N. K., et al. (2024). "Difluoromethylation of Phenols." Organic Syntheses. [Link][1]

Sources

Method

Strategic Protection of the 5-Amino Moiety in 2-(Difluoromethoxy)benzoic Acid Scaffolds

Executive Summary & Strategic Analysis The protection of the amino group in 5-amino-2-(difluoromethoxy)benzoic acid is a critical gateway step in the synthesis of bioactive small molecules, particularly for fragment-base...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The protection of the amino group in 5-amino-2-(difluoromethoxy)benzoic acid is a critical gateway step in the synthesis of bioactive small molecules, particularly for fragment-based drug discovery where the difluoromethoxy (


) group serves as a lipophilic bioisostere for methoxy or hydroxyl groups.
Molecular Challenges

This substrate presents three specific chemical challenges that dictate the experimental design:

  • Zwitterionic Solubility: As an anthranilic acid derivative, the molecule exists as a zwitterion in neutral media. It is poorly soluble in non-polar organic solvents (DCM, Toluene) but soluble in basic aqueous buffers.

  • Electronic Deactivation: The amine at position 5 is located meta to the electron-withdrawing carboxylic acid and para to the difluoromethoxy group. While oxygen donors are typically activating, the

    
     group is weakly electron-withdrawing (
    
    
    
    ) due to the high electronegativity of the fluorine atoms. This reduces the nucleophilicity of the amine compared to standard anilines, often requiring catalytic activation.
  • Difluoromethoxy Stability: The

    
     moiety is generally stable to acids and mild bases. However, it can be susceptible to carbene elimination under highly basic, anhydrous conditions (e.g., organolithiums). Aqueous basic conditions (Schotten-Baumann) are safe and preferred.
    
Protection Strategy Selection

We focus on two primary protection groups (PGs) based on downstream application:

  • Boc (tert-butoxycarbonyl): The industry standard for solution-phase synthesis. It provides excellent orthogonality to the carboxylic acid and is removed via acidolysis (TFA/HCl).

  • Fmoc (9-fluorenylmethyloxycarbonyl): Essential for Solid-Phase Peptide Synthesis (SPPS) workflows.[1][2] It is removed via

    
    -elimination using mild bases (Piperidine).[2]
    

Protocol A: Boc Protection (Schotten-Baumann Conditions)

This protocol utilizes a biphasic system to solubilize the zwitterionic starting material as its carboxylate salt, ensuring the amine is free for nucleophilic attack.

Reagents & Stoichiometry[3]
ReagentRoleEquivalents (eq.)Notes
Substrate Starting Material1.05-amino-2-(difluoromethoxy)benzoic acid

Reagent1.5 - 2.0Excess required due to slower kinetics.

(1M)
Base2.5Solubilizes acid & scavenges protons.
THF or Dioxane Co-solventN/A1:1 ratio with water.
DMAP Catalyst0.05 (5 mol%)Critical: Boosts nucleophilicity.
Step-by-Step Methodology
  • Solubilization: In a round-bottom flask, suspend the substrate (1.0 eq) in water (

    
    ).
    
  • Basification: Add 1M

    
     (2.5 eq) dropwise with stirring. The solution should become clear as the carboxylate forms. Check that 
    
    
    
    .
  • Reagent Addition: Dilute di-tert-butyl dicarbonate (

    
    , 1.5 eq) in THF (
    
    
    
    ). Add this solution to the aqueous mixture.
    • Expert Tip: If the reaction is sluggish (monitored by TLC/LCMS), add DMAP (5 mol%). The electron-deficient nature of this aniline often necessitates this catalyst.

  • Reaction: Stir vigorously at room temperature (RT) for 12–18 hours.

    • Monitoring: The disappearance of the free amine peak in LCMS (

      
      ) and appearance of the product (
      
      
      
      , often observed as
      
      
      or
      
      
      fragments) confirms conversion.
  • Workup (Precipitation Method):

    • Evaporate the THF under reduced pressure (rotary evaporator).

    • Cool the remaining aqueous solution to

      
      .
      
    • Slowly acidify with 1M

      
       or 
      
      
      
      to
      
      
      . Do not go below pH 2 to avoid premature Boc removal.
    • The N-Boc protected product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (

    
    ), and dry under vacuum over 
    
    
    
    .
Mechanism Visualization

BocProtection SM Zwitterionic SM (Insoluble) Salt Carboxylate Salt (Soluble, pH > 10) SM->Salt NaOH (aq) Attack Nucleophilic Attack on Boc2O Salt->Attack Boc2O / THF Inter Tetrahedral Intermediate Attack->Inter DMAP (cat) Prod N-Boc Product (Precipitates at pH 3) Inter->Prod - CO2, - tBuOH

Figure 1: Reaction workflow for the Schotten-Baumann protection strategy.

Protocol B: Fmoc Protection (For Solid Phase Synthesis)

For applications requiring orthogonality to acid-labile linkers (e.g., Rink Amide resin), Fmoc protection is required.

Reagents & Stoichiometry[3]
ReagentEquivalentsRole
Fmoc-OSu 1.2 eqN-(9-Fluorenylmethoxycarbonyloxy)succinimide

2.0 eqMild Base (prevents Fmoc cleavage)
Acetone/Water 1:1 v/vSolvent System
Step-by-Step Methodology
  • Preparation: Dissolve

    
     (2.0 eq) and the amino acid substrate (1.0 eq) in water (
    
    
    
    ). Sonicate if necessary to ensure partial dissolution.
  • Addition: Dissolve Fmoc-OSu (1.2 eq) in Acetone (

    
    ). Add this slowly to the aqueous amino acid solution.
    
    • Why Fmoc-OSu? Fmoc-Cl is too reactive and can lead to dipeptide formation or hydrolysis. Fmoc-OSu is more selective.

  • Reaction: Stir at room temperature for 24 hours. A white precipitate (the product) typically forms as the reaction progresses.

  • Workup:

    • Evaporate Acetone.

    • Extract the aqueous layer with Ethyl Acetate (

      
      ) to remove unreacted Fmoc-OSu and byproducts (fulvene). Discard organic layer. 
      
    • Acidify the aqueous phase with 1M

      
       to 
      
      
      
      .
    • Extract the product into fresh Ethyl Acetate (

      
      ).
      
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    

Quality Control & Validation

NMR Validation Points

Upon successful protection, the


 spectrum (DMSO-

) should exhibit:
  • Proton Shift: The aromatic protons ortho to the amine will shift downfield due to the anisotropic effect of the carbonyl group.

  • New Signals:

    • Boc: A strong singlet integrating to 9H at

      
      .
      
    • Fmoc: Signals for the fluorenyl group (7.3–7.9 ppm, 8H), the

      
       doublet (
      
      
      
      ), and the CH triplet (
      
      
      ).
  • Difluoromethoxy Integrity: The characteristic triplet for

    
     (
    
    
    
    ) must remain at
    
    
    . Loss of this signal indicates hydrolysis (rare) or elimination.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Poor solubility of SMIncrease water volume; ensure pH is >10 initially.
No Reaction Low nucleophilicityAdd 5-10 mol% DMAP; heat to

.
Oligomerization Mixed anhydride formationAvoid Fmoc-Cl; use Fmoc-OSu. Keep temp low.
Loss of

Base too strong/anhydrousUse aqueous bases (

,

). Avoid

or Li-bases.

Decision Matrix for PG Selection

PGSelection Start Start: 5-amino-2-(difluoromethoxy)benzoic acid Q1 Downstream Application? Start->Q1 PathA Solution Phase Synthesis Q1->PathA PathB Solid Phase Peptide Synthesis (SPPS) Q1->PathB Boc Use Boc Protection (Protocol A) Stable to Base, Labile to Acid PathA->Boc Fmoc Use Fmoc Protection (Protocol B) Stable to Acid, Labile to Base PathB->Fmoc

Figure 2: Decision tree for selecting the appropriate protecting group strategy.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3]

  • BenchChem. (2025).[2][4][5] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Sigma-Aldrich. (2023).[6] 2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid Product Sheet.

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. Journal of Organic Chemistry, 72(17), 6599–6601. (Reference for stability of fluorinated ethers).

Sources

Application

Application Note: Strategic Introduction of Difluoromethoxy Groups on Benzoic Acids

This Application Note is designed for medicinal chemists and process scientists seeking robust methods to introduce the difluoromethoxy ( ) motif onto benzoic acid scaffolds. Executive Summary: The "Lipophilic Hydrogen B...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking robust methods to introduce the difluoromethoxy (


) motif onto benzoic acid scaffolds.

Executive Summary: The "Lipophilic Hydrogen Bond Donor"

The difluoromethoxy group (


) is a critical bioisostere in modern drug design. Unlike the trifluoromethoxy group (

), the

moiety retains a hydrogen atom capable of acting as a lipophilic hydrogen bond donor . This unique property allows it to modulate:
  • Lipophilicity (LogP): Increases lipophilicity compared to

    
     or 
    
    
    
    , improving membrane permeability.
  • Metabolic Stability: Blocks metabolic soft spots (e.g., phenolic oxidation) while retaining H-bonding capability.

  • Conformational Lock: The anomeric effect of the oxygen lone pairs interacting with the

    
     antibonding orbitals often locks the conformation orthogonal to the aromatic ring.
    

This guide details three distinct protocols for installing this group on benzoic acids, prioritizing selectivity , scalability , and safety .

Strategic Reagent Selection

The choice of reagent depends heavily on the substrate's functional group tolerance and the stage of synthesis (early building block vs. late-stage functionalization).

Reagent ClassReagent NameMechanismKey AdvantagePrimary Limitation
Carbene Precursor (Solid) Sodium Chlorodifluoroacetate (

)
Difluorocarbene (

) insertion
Scalable , inexpensive, bench-stable solid.Requires elevated temp (

); basic conditions.
Carbene Precursor (Gas) Chlorodifluoromethane (

, Freon-22)
Difluorocarbene (

) insertion
Atom economical, industrial standard.Ozone Depleting Substance (ODS) ; requires gas handling equipment.
Non-ODS Solid Difluoromethyl Sulfonium Salts (e.g., Hu's Reagent)Nucleophilic/Carbene transferMild conditions; avoids harsh bases.Higher cost; lower atom economy.
Radical Source Ngai's Reagent (N-OCF2H benzimidazole)Radical transfer (

)
Direct C-H functionalization (no phenol needed).Specialized reagent; requires photoredox setup.

Decision Matrix & Workflow

The following logic gate determines the optimal protocol for your specific benzoic acid substrate.

Difluoromethoxy_Workflow Start Starting Material: Benzoic Acid Derivative Check_OH Does it have a Phenolic -OH? Start->Check_OH Check_Scale Scale of Reaction? Check_OH->Check_Scale Yes (Hydroxybenzoic Acid) Route_B PROTOCOL B: Direct C-H Functionalization (Late Stage/No Phenol) Check_OH->Route_B No (Arene C-H only) Route_A PROTOCOL A: Protection-Alkylation-Hydrolysis (Highest Reliability) Check_Scale->Route_A > 1 gram (Process/Robust) Route_C PROTOCOL C: Mild S-Salt Alkylation (Sensitive Substrates) Check_Scale->Route_C < 100 mg (Discovery/Mild) Esterify Step 1: Ester Protection (Me/Et Ester) Route_A->Esterify Alkylate Step 2: ClCF2CO2Na + Base Esterify->Alkylate Hydrolyze Step 3: LiOH Hydrolysis Alkylate->Hydrolyze

Caption: Decision tree for selecting the optimal difluoromethoxylation strategy based on substrate functionality and scale.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Scalable & Robust)

Target: Conversion of Hydroxybenzoic Acids via Sodium Chlorodifluoroacetate . Rationale: Direct reaction of hydroxybenzoic acids with difluorocarbene is risky because the carboxylate can also react to form a difluoromethyl ester (


), which is hydrolytically unstable. Protecting the acid as a simple alkyl ester ensures the phenol is the exclusive nucleophile.

Reagents:

  • Substrate: Methyl 3-hydroxybenzoate (or similar)

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) [2.0 - 3.0 equiv]
    
  • Base: Cesium Carbonate (

    
    ) [1.5 - 2.0 equiv] or 
    
    
    
    (cheaper, requires vigorous stirring)
  • Solvent: DMF (Dimethylformamide) and Water (

    
    ) in a 10:1 ratio. Note: Water is critical for the protonation step of the difluoromethoxide intermediate.
    

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with the phenolic ester (1.0 equiv) and

    
     (1.5 equiv).
    
  • Solvent Addition: Add DMF (

    
     concentration relative to substrate) and 
    
    
    
    (10% v/v of DMF). The presence of water facilitates the proton transfer to the
    
    
    intermediate to form
    
    
    .
  • Degassing: Briefly sparge the mixture with

    
     to remove oxygen (prevents phenol oxidation at high temp).
    
  • Reagent Addition: Add

    
     (2.5 equiv) in one portion.
    
  • Reaction: Heat the mixture to

    
      for 2–4 hours.
    
    • Mechanism:[1][2][3][4][5] The reagent decarboxylates to release

      
      . The phenoxide attacks 
      
      
      
      to form
      
      
      , which is rapidly protonated by water.
    • Safety Note:

      
       gas is evolved.[6] Ensure the system is vented through a bubbler.
      
  • Workup: Cool to room temperature. Dilute with EtOAc and wash extensively with water/brine to remove DMF.

  • Hydrolysis (to restore Benzoic Acid): Treat the crude ester with

    
     (3 equiv) in 
    
    
    
    (
    
    
    ) at RT until the ester is cleaved. Acidify with
    
    
    to precipitate the (difluoromethoxy)benzoic acid .
Protocol B: Direct C-H Difluoromethoxylation (Radical)

Target: Introduction of


 onto benzoic acids lacking a phenol group.
Reagent: Ngai's Reagent  (e.g., N-difluoromethoxy-benzimidazole derivatives) or similar photocatalytic reagents.
Mechanism:  Photoredox generation of the 

radical.[7]

Methodology:

  • Setup: In a clear vial, combine the benzoic acid ester (1.0 equiv), Ngai's Reagent (1.5 equiv), and photocatalyst (e.g.,

    
    , 2 mol%).
    
  • Solvent: Add Acetonitrile (degassed).

  • Irradiation: Irradiate with Blue LEDs (

    
    ) at room temperature for 12–24 hours.
    
  • Note: This reaction is sensitive to electronics. Electron-rich arenes react faster. For benzoic acids (electron-poor), yields may be lower; protecting the acid as an ester is mandatory to prevent radical decarboxylation.

Troubleshooting & Optimization (The "Senior Scientist's Note")

IssueProbable CauseCorrective Action
Low Conversion Inefficient

generation or loss of gas.
Ensure temp is

.[8][9] Use a sealed tube (with caution/blast shield) to keep

concentration high, or add reagent portion-wise.
Side Product: Formate (

)
Hydrolysis of the

intermediate before protonation.
Reduce water content slightly (but do not eliminate it). Ensure sufficient reagent excess.
Substrate Decomposition Harsh basic conditions (

at

).
Switch to Protocol C (Sulfonium salts) which operates at milder temperatures (

).
Incomplete Hydrolysis Difluoromethyl group affecting ester stability.The electron-withdrawing

makes the ester more electrophilic, so hydrolysis should actually be faster. If stuck, use

with mild heating (

).

Safety & Handling

  • Sodium Chlorodifluoroacetate: Generally safe solid, but decomposes to release

    
     and 
    
    
    
    . Do not scale up in a sealed vessel without rigorous pressure calculations.
  • Difluorocarbene: Toxic and reactive. Perform all reactions in a well-ventilated fume hood.

  • Fluorinated Waste: Segregate waste streams. Fluorinated organics should not be mixed with standard organic waste if incineration protocols differ.

References

  • Hartwig, J. F., et al. "A New Reagent for the Difluoromethylation of Phenols and Thiophenols." Angew.[10] Chem. Int. Ed., 2013.[11] Link

  • Ngai, M. Y., et al. "Catalytic Radical Difluoromethoxylation of Arenes and Heteroarenes."[2] Chemical Science, 2019. Link

  • Hu, J., et al. "Difluoromethyl 2-pyridyl sulfone: A New Gem-difluoroolefination Reagent." Journal of the American Chemical Society, 2010. (Foundational work on sulfone reagents). Link

  • Organic Syntheses. "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Org.[12] Synth. 2024, 101, 164-180.[13] Link

  • Zafrani, Y., et al. "Difluoromethoxy group: A Gatekeeper of Lipophilicity." Journal of Medicinal Chemistry, 2017. Link

Sources

Method

Preparation of 5-Amino-2-(difluoromethoxy)benzoic Acid Methyl Ester: A Comprehensive Synthetic Protocol

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 5-Amino-2-(difluoromethoxy)benzoic acid methyl ester (CAS: 632626-84-7) Executive Summary 5-Amino-2-(difluoromethoxy)benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 5-Amino-2-(difluoromethoxy)benzoic acid methyl ester (CAS: 632626-84-7)

Executive Summary

5-Amino-2-(difluoromethoxy)benzoic acid methyl ester is a highly valued fluorinated aniline building block used extensively in drug discovery and agrochemical development. The incorporation of a difluoromethoxy (


) group is a proven bioisosteric strategy to modulate lipophilicity, improve metabolic stability, and introduce a lipophilic hydrogen bond donor into active pharmaceutical ingredients (APIs). This application note details a robust, scalable, and environmentally conscious two-step protocol for its preparation, starting from commercially available methyl 2-hydroxy-5-nitrobenzoate.

Mechanistic Insights & Synthetic Strategy (E-E-A-T)

Step 1: Electrophilic O-Difluoromethylation

Historically, the installation of the


 group relied on chlorodifluoromethane (Freon-22), an ozone-depleting gas that requires pressurized reactors and poses significant environmental and operational hazards. To ensure a scalable and safe process, this protocol utilizes Sodium Chlorodifluoroacetate (SCDA)  as a bench-stable, solid surrogate [1].

Causality in Reaction Design: Upon heating to 95–100 °C in a polar aprotic solvent (DMF), SCDA undergoes thermal decarboxylation. The irreversible loss of


 gas and a chloride ion generates the highly electrophilic singlet difluorocarbene (

) in situ. Simultaneously, potassium carbonate (

) deprotonates the phenolic hydroxyl group of the starting material. The resulting electron-rich phenoxide rapidly intercepts the transient difluorocarbene. Subsequent proton transfer (often from trace moisture or during workup) yields the difluoromethyl ether [2]. Process Note: The stoichiometric generation of

gas dictates the physical setup of the reaction; a properly vented system (e.g., a mineral oil bubbler) is mandatory to prevent dangerous over-pressurization [3].
Step 2: Chemoselective Nitro Reduction

The conversion of the intermediate nitroarene to the target aniline requires a chemoselective reduction strategy that preserves the newly installed fluorinated ether and the methyl ester.

Causality in Reaction Design: While dissolving metal reductions (e.g.,


 or 

) are effective, they generate stoichiometric heavy metal waste and complicate downstream purification. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a balloon of

gas is selected instead. The

bonds of the difluoromethoxy group possess a high bond dissociation energy (~116 kcal/mol) and are entirely stable to standard Pd-catalyzed hydrogenation conditions. This allows for a clean, quantitative reduction where the only byproduct is water, enabling a self-validating, simple filtration workup.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(difluoromethoxy)-5-nitrobenzoate (Intermediate)

CAS: 632626-83-6

Materials:

  • Methyl 2-hydroxy-5-nitrobenzoate (1.0 equiv, limiting reagent)

  • Sodium chlorodifluoroacetate (SCDA) (2.5 equiv)

  • Potassium carbonate (

    
    , anhydrous, 325 mesh) (2.0 equiv)
    
  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Procedure:

  • System Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas bubbler to safely monitor

    
     evolution.
    
  • Reagent Mixing: Charge the flask with methyl 2-hydroxy-5-nitrobenzoate (1.0 equiv) and anhydrous

    
     (2.0 equiv). Add anhydrous DMF (approx. 10 mL per gram of substrate).
    
  • Degassing: Sparge the suspension with nitrogen gas for 10 minutes to remove dissolved oxygen, preventing oxidative degradation of the solvent and substrate at elevated temperatures.

  • Carbene Precursor Addition: Add SCDA (2.5 equiv) in one portion under a positive stream of nitrogen.

  • Thermal Activation: Heat the reaction mixture to 100 °C using a precisely controlled oil bath or heating block. Vigorous gas evolution (

    
    ) will be observed. Maintain heating for 4–6 hours.
    
  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc, 3:1) or LCMS. The starting material (phenol) will disappear, replaced by a less polar, UV-active spot.

  • Quench & Extraction: Cool the mixture to room temperature. Quench by pouring into a 5x volume of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Phase Washing (Critical Step): Wash the combined organic layers with a 5% aqueous

    
     solution (3 x 50 mL). Causality:
    
    
    
    drastically increases the polarity of the aqueous phase, effectively partitioning residual DMF out of the organic layer. Wash with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.

Protocol B: Synthesis of 5-Amino-2-(difluoromethoxy)benzoic Acid Methyl Ester (Target)

CAS: 632626-84-7

Materials:

  • Methyl 2-(difluoromethoxy)-5-nitrobenzoate (1.0 equiv)

  • 10% Pd/C (5-10 wt% relative to substrate)

  • Methanol (HPLC grade)

  • Hydrogen gas (balloon)

Step-by-Step Procedure:

  • Solvation: In a round-bottom flask, dissolve the nitro intermediate (1.0 equiv) in Methanol (10 mL per gram).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%) to the solution. Safety: Pd/C is pyrophoric when dry; always add it to the solvent under a blanket of inert nitrogen.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with Nitrogen (repeat 3 times). Then, evacuate and backfill with Hydrogen gas from a balloon (repeat 3 times) to establish a pure

    
     atmosphere.
    
  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under the hydrogen balloon for 2–4 hours.

  • In-Process Control (IPC): Monitor via LCMS or TLC. The nitro compound will be fully consumed, replaced by a more polar aniline spot that stains highly positive (deep color) with ninhydrin stain.

  • Filtration Workup: Purge the flask thoroughly with nitrogen to remove residual

    
    . Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol.
    
  • Isolation: Concentrate the filtrate in vacuo to yield the target 5-amino-2-(difluoromethoxy)benzoic acid methyl ester as an off-white to pale brown solid. The crude product is typically >95% pure and ready for downstream coupling.

Quantitative Data Summary

Reaction StepTransformationReagents / CatalystTemp / TimeTypical YieldPurity (LCMS)
Step 1 O-DifluoromethylationSCDA (2.5 eq),

(2.0 eq)
100 °C / 4-6 h75 - 82%> 98%
Step 2 Nitro Reduction10% Pd/C (10 wt%),

(1 atm)
25 °C / 2-4 h92 - 98%> 95%

Mandatory Visualization: Synthetic Workflow

Workflow SM Methyl 2-hydroxy- 5-nitrobenzoate (CAS: 59820-43-8) Int Methyl 2-(difluoromethoxy)- 5-nitrobenzoate (CAS: 632626-83-6) SM->Int SCDA, K2CO3 DMF, 100 °C - CO2, - NaCl Prod Methyl 5-amino- 2-(difluoromethoxy)benzoate (CAS: 632626-84-7) Int->Prod H2 (1 atm), 10% Pd/C MeOH, 25 °C - H2O

Two-step synthetic workflow for 5-amino-2-(difluoromethoxy)benzoic acid methyl ester.

References

  • Title: Difluoromethylation of Phenols Source: Organic Syntheses, 2024, 101, 237-251. URL: [Link]

  • Title: S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate Source: Organic Letters, 2013, 15, 20, 5322–5325. URL: [Link]

  • Title: Preparation of 2-methoxy-5-nitrobenzoate derivatives (Patent detailing intermediate synthesis)
Application

Advanced Solid-Phase Peptide Synthesis (SPPS) Utilizing 5-Amino-2-(difluoromethoxy)benzoic Acid

Executive Summary The incorporation of unnatural aromatic building blocks into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 5-Amino-2-(difluoromethoxy)benzoic acid (5-AMDFMBA) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural aromatic building blocks into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 5-Amino-2-(difluoromethoxy)benzoic acid (5-AMDFMBA) is a highly specialized spacer that introduces conformational rigidity, modulates lipophilicity, and alters local hydrogen-bonding networks. However, its integration via Solid-Phase Peptide Synthesis (SPPS) presents severe steric and electronic challenges. This application note provides a self-validating, mechanistically grounded protocol for the quantitative incorporation and elongation of 5-AMDFMBA in SPPS workflows.

Mechanistic Causality: The Dual Challenge of 5-AMDFMBA

The rational design of SPPS protocols for 5-AMDFMBA requires an understanding of how its substituents govern its reactivity. The "Fluorine Code" dictates that even a single fluorinated moiety can drastically alter the microenvironment and reactivity of a building block 1.

The Electrophilic Challenge (Coupling to the peptide)

The carboxylic acid at the 1-position is sterically hindered by the ortho-difluoromethoxy group (-OCHF₂). While standard aliphatic amino acids couple rapidly, the steric bulk of the -OCHF₂ group restricts the trajectory of incoming nucleophiles. Consequently, standard carbodiimide chemistry (DIC/Oxyma) is insufficient, necessitating the use of highly reactive uronium salts (HATU) and elevated temperatures to drive the formation of the active ester 2.

The Nucleophilic Bottleneck (Elongating from the peptide)

The most critical failure point in this synthesis is the acylation of the 5-amino group. As an aniline derivative, the nitrogen's lone pair is delocalized into the aromatic


-system, inherently reducing its nucleophilicity. This is severely exacerbated by the para-difluoromethoxy group. The strong electron-withdrawing inductive effect (-I) of the fluorine atoms drains electron density from the aromatic ring, rendering the 5-amino group exceptionally unreactive. Standard active esters will fail to acylate this amine. Instead, the incoming amino acid must be converted into a highly electrophilic acid chloride  to bypass the need for an active ester intermediate 3.

Workflow Visualization

Workflow N1 Resin-Bound Aliphatic Amine (Ready for Elongation) N2 Coupling of Fmoc-5-AMDFMBA (HATU, DIEA, 75°C MW) N1->N2 N3 Validation Checkpoint 1 (Kaiser Test: Negative) N2->N3 N4 Fmoc Deprotection (20% Piperidine / DMF) N3->N4 N5 In Situ Acid Chloride Generation (Next Fmoc-AA-OH + Ghosez's Reagent) N4->N5 N6 Aromatic Amine Acylation (DCM / DIEA, 12h, 25°C) N5->N6 N7 Validation Checkpoint 2 (LC-MS Microcleavage) N6->N7 N8 Global Cleavage (TFA / TIS / H2O) N7->N8

Figure 1: Optimized SPPS workflow for the incorporation and elongation of 5-AMDFMBA.

Self-Validating Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale synthesis on Rink Amide or Wang resin.

Protocol A: Incorporation of the Benzoic Acid Moiety

Objective: Overcome the steric hindrance of the ortho-difluoromethoxy group.

  • Resin Preparation: Swell 0.1 mmol of resin-bound peptide (bearing a free N-terminal aliphatic amine) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-5-AMDFMBA and 0.38 mmol (3.8 eq) of HATU in 2 mL of anhydrous DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIEA). Stir for 1 minute to pre-activate.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Assistance: Heat the reaction vessel to 75 °C for 45 minutes under microwave irradiation (or 2 hours at room temperature with continuous shaking).

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Validation Checkpoint 1 (Self-Validation): Perform a standard Kaiser (ninhydrin) test. A successful coupling will yield a colorless/yellow bead (negative result), confirming the complete acylation of the preceding aliphatic amine.

Protocol B: Overcoming the Nucleophilic Bottleneck (Elongation)

Objective: Acylate the deactivated, electron-poor 5-aniline amine.

Note: Standard colorimetric tests (Kaiser, Chloranil) are highly unreliable for electron-poor anilines. We rely on LC-MS microcleavage for validation.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (1 × 5 min, 1 × 15 min) to remove the Fmoc group from the 5-amino position. Wash thoroughly with DMF and anhydrous DCM.

  • Acid Chloride Generation (In Situ):

    • In a dry vial under inert atmosphere, dissolve 0.5 mmol (5 eq) of the next Fmoc-protected amino acid in 2 mL of anhydrous DCM.

    • Add 0.6 mmol (6 eq) of Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). Stir at room temperature for 15 minutes. Causality: Ghosez's reagent converts the carboxylic acid to an acid chloride under strictly neutral conditions, preventing the premature cleavage of acid-sensitive protecting groups.

  • Acylation: Add 1.0 mmol (10 eq) of DIEA to the resin, immediately followed by the acid chloride solution.

  • Reaction Time: Shake the suspension at room temperature for 12 to 16 hours. Aromatic amines require extended reaction times even with highly reactive electrophiles.

  • Validation Checkpoint 2 (Self-Validation):

    • Withdraw ~1 mg of resin.

    • Treat with 100 µL of Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 30 minutes.

    • Evaporate the TFA, dissolve in 200 µL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Proceed to the next step only if the mass corresponding to the successfully elongated peptide is >95% abundant.

Protocol C: Cleavage and Global Deprotection
  • Wash the fully elongated resin with DCM (5 × 3 mL) and dry under vacuum for 1 hour.

  • Add 3 mL of Cleavage Cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% Water).

  • Shake at room temperature for 2 hours.

  • Precipitate the peptide by dropwise addition of the cleavage solution into 30 mL of cold diethyl ether.

  • Centrifuge, decant the ether, and lyophilize the crude peptide for downstream HPLC purification.

Quantitative Efficiency Analysis

To demonstrate the necessity of the acid chloride methodology, the following table summarizes the coupling efficiencies of the next amino acid (Fmoc-Ala-OH) onto the 5-amino group of 5-AMDFMBA under various activation strategies.

Coupling Method (Next AA onto 5-AMDFMBA)Reagents & ActivatorsTemperatureReaction TimeYield (via LC-MS)
Standard Uronium DIC / Oxyma25 °C2 hours< 10%
Strong Uronium HATU / DIEA75 °C (Microwave)1 hour~ 45%
Phosphonium PyBroP / DIEA75 °C (Microwave)1 hour~ 85%
Acid Chloride (Optimal) Ghosez's Reagent / DIEA25 °C12 hours> 95%

References

  • Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment Accounts of Chemical Research URL:[Link]

  • Solid Phase Synthesis of Helically Folded Aromatic Oligoamides Methods in Enzymology URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-2-(difluoromethoxy)benzoic Acid

This technical guide details the optimized synthesis of 5-amino-2-(difluoromethoxy)benzoic acid , a critical intermediate for kinase inhibitors and other bioactive scaffolds. The content is structured as a Tier-3 Technic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimized synthesis of 5-amino-2-(difluoromethoxy)benzoic acid , a critical intermediate for kinase inhibitors and other bioactive scaffolds. The content is structured as a Tier-3 Technical Support resource, addressing yield-limiting bottlenecks in the difluoromethylation and reduction steps.

Case ID: 5-ADMBA-Yield-Opt Status: Active Support Level: Senior Application Scientist

Core Synthesis Workflow

The most robust industrial route avoids direct difluoromethylation of the amino-phenol, which leads to intractable N-alkylated side products. Instead, we utilize a Nitro-Precursor Route :

  • Difluoromethylation of 5-nitrosalicylic acid.

  • Chemoselective Reduction of the nitro group.

Process Flow Diagram

G Start 5-Nitrosalicylic Acid (Starting Material) Step1 Step 1: Difluoromethylation (ClCHF2 / Base / PTC) Start->Step1 Phase Transfer Control Inter Intermediate: 5-Nitro-2-(difluoromethoxy) benzoic acid Step1->Inter Acid/Base Workup Step2 Step 2: Hydrogenation (H2, Pd/C) Inter->Step2 MeOH 50 psi End Target: 5-Amino-2-(difluoromethoxy) benzoic acid Step2->End Isoelectric Precip.

Caption: Optimized two-step synthesis avoiding N-alkylation side reactions.

Step 1: Difluoromethylation (The Bottleneck)

Reaction: 5-nitrosalicylic acid + ClCHF₂ (Chlorodifluoromethane)


 5-nitro-2-(difluoromethoxy)benzoic acid

This step typically suffers from low conversion (40-50%) due to the rapid hydrolysis of the difluorocarbene intermediate (:CF₂) by water before it can trap the phenolate.

Troubleshooting Guide: Low Yield in Difluoromethylation
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Carbene Hydrolysis: Water concentration is too high relative to the organic phase, quenching :CF₂.Switch Solvent System: Use a biphasic system (Dioxane/H₂O or Toluene/H₂O) with a Phase Transfer Catalyst (TBAB). This protects the active phenolate in the organic layer.
Starting Material Recovery Poor Phenolate Formation: The ortho-carboxylate forms a hydrogen bond with the phenol, raising the pKa.Increase Base Strength: Ensure pH > 12. Use 3.5–4.0 eq. of NaOH. The first 2 eq. neutralize the acid and phenol; the excess drives the equilibrium.
Tar/Polymer Formation Thermal Decomposition: Reaction temperature > 80°C causes carbene polymerization.Temp Control: Maintain 60-70°C. If using ClCF₂CO₂Na (solid reagent), add it slowly over 2 hours to prevent "carbene flooding."
Inconsistent Yield Gas Mass Transfer: If using ClCHF₂ gas, the gas is escaping before reacting.Sparging/Pressure: Use a fritted gas dispersion tube for sparging. If possible, run in a sealed autoclave at 2-3 bar to increase gas solubility.
FAQ: Reagent Selection

Q: Can I use Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) instead of Freon-22 gas? A: Yes, and it is often preferred for lab-scale (<100g) safety.

  • Protocol Adjustment: Dissolve the starting material and base in DMF. Heat to 65°C. Add ClCF₂CO₂Na (2.5 eq) dissolved in DMF dropwise over 3 hours.

  • Why: This reagent releases :CF₂ thermally. Rapid addition generates too much carbene at once, leading to dimerization (tetrafluoroethylene) rather than O-alkylation.

Step 2: Nitro Reduction

Reaction: 5-nitro-2-(difluoromethoxy)benzoic acid + H₂


 5-amino-2-(difluoromethoxy)benzoic acid
Troubleshooting Guide: Impurity Profile
IssueObservationTechnical Fix
Defluorination Product M-H peak shows loss of 19 mass units (F).Milder Conditions: Over-reduction removes the -CHF₂ group. Switch from Pd/C to Pt/C (Sulfided) or reduce H₂ pressure to 1 atm (balloon). Avoid acidic media during hydrogenation.
Incomplete Reduction Yellow color persists (Target is white/off-white).Solvent Choice: The nitro-acid is poorly soluble in pure alcohols. Use MeOH/Water (4:1) or add 1.0 eq NaHCO₃ to solubilize the substrate as a salt during hydrogenation.
Product Loss in Workup Low recovery after filtration.[1]Isoelectric Point (pI): The product is an amphoteric amino acid. It is water-soluble at high and low pH. Adjust pH to ~3.5 - 4.0 (the pI region) to maximize precipitation.

Optimized Experimental Protocol (Lab Scale)

Objective: Synthesis of 5-nitro-2-(difluoromethoxy)benzoic acid (Intermediate).

  • Setup: 500 mL 3-neck flask, reflux condenser, vigorous mechanical stirring (overhead stirrer recommended).

  • Charge:

    • 5-Nitrosalicylic acid (18.3 g, 100 mmol)

    • Water (20 mL)

    • Dioxane (100 mL)

    • NaOH (16.0 g, 400 mmol) dissolved in minimal water.

    • TBAB (Tetrabutylammonium bromide) (1.6 g, 5 mol% - Critical for yield ).

  • Reaction:

    • Heat to 70°C.

    • Option A (Gas): Bubble ClCHF₂ gas through the solution using a frit. Monitor consumption.

    • Option B (Solid): Add Sodium Chlorodifluoroacetate (38 g, 250 mmol) in 5 portions over 2 hours.

  • Workup:

    • Cool to RT. Acidify with HCl to pH 1.

    • Extract with Ethyl Acetate (3x).[2]

    • Wash organic layer with brine, dry over Na₂SO₄.

    • Purification: Recrystallize from Ethanol/Water.[3]

    • Expected Yield: 75-85% (vs. 40% without PTC).

Validation Data (Solvent Screen):

Solvent SystemAdditiveYield (%)Notes
DMF (Anhydrous)K₂CO₃55%Difficult workup; high boiling point.
Acetone/H₂ONaOH32%Carbene hydrolysis dominates.
Dioxane/H₂O NaOH + TBAB 82% Recommended. Phase transfer protects phenolate.

References

  • Hu, J., et al. (2009). A New Reagent for Direct Difluoromethylation. National Institutes of Health. Link

  • Zafrani, Y., et al. (2019). Difluoromethylation of Phenols. Organic Syntheses, 96, 400-417. Link

  • Guidechem . (2020). How to Prepare 5-Nitrosalicylic Acid? (Precursor Synthesis). Link

  • Santa Cruz Biotechnology . 2-(Difluoromethoxy)benzoic acid Product Data. Link[4]

Sources

Optimization

Technical Support Guide: Purification of 5-Amino-2-(difluoromethoxy)benzoic Acid

[1] Executive Summary & Chemical Profile This guide addresses the isolation and purification of 5-amino-2-(difluoromethoxy)benzoic acid . As a researcher, you are likely synthesizing this as a scaffold for pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

This guide addresses the isolation and purification of 5-amino-2-(difluoromethoxy)benzoic acid . As a researcher, you are likely synthesizing this as a scaffold for pharmaceutical intermediates (e.g., kinase inhibitors or anti-inflammatory agents).

Core Challenges:

  • Amphoteric Nature: The molecule contains both a basic amine (

    
    ) and an acidic carboxyl (
    
    
    
    ) group, leading to zwitterionic behavior that dictates solubility.[1]
  • Difluoromethoxy Stability: The

    
     moiety is generally stable but can undergo hydrolysis under extreme acidic conditions at high temperatures, converting back to a phenol.
    
  • Oxidation Sensitivity: Like most electron-rich anilines, the 5-amino group is prone to air oxidation, leading to colored impurities (pink/brown).[1]

Physicochemical Snapshot
PropertyCharacteristicImplication for Purification
Structure Zwitterionic (pH dependent)Solubility is lowest at the Isoelectric Point (pI).[1][2]
pKa (Predicted) COOH: ~2.4pH control is critical for precipitation.
Solubility Low in neutral water; High in dilute acid/baseAcid-base extraction is the primary purification method.[1]
Stability

sensitive to strong acid reflux
Avoid prolonged boiling in HCl; use milder acids or lower temps.[1]

Primary Purification Protocol: Acid-Base Precipitation[1]

User Query: "How do I isolate the crude solid from the reduction reaction mixture without using column chromatography?"

Scientist’s Response: The most scalable method is Isoelectric Precipitation . Because the compound is amphoteric, it is soluble in both high pH (as a carboxylate salt) and low pH (as an ammonium salt). The goal is to reach the "solubility valley" (Isoelectric Point, pI).

Step-by-Step Workflow
  • Dissolution (Basification):

    • Suspend the crude material in water (approx. 10 volumes).

    • Slowly add 1M NaOH or Sat.

      
        until the pH reaches 9–10 .
      
    • Why? This deprotonates the carboxylic acid (

      
      ), dissolving the product.[1] Impurities that are non-acidic (e.g., unreacted nitro precursors if non-polar) may remain insoluble.
      
  • Filtration & Carbon Treatment:

    • If the solution is dark (oxidized amines), add Activated Charcoal (5 wt%) and stir for 30 minutes.

    • Filter through a Celite pad to remove charcoal and insoluble mechanical impurities.

  • Precipitation (Acidification):

    • Cool the filtrate to 0–5°C .

    • Slowly add Acetic Acid (glacial) or 1M HCl dropwise.

    • Target pH: Adjust to pH 4.0 – 4.5 .

    • Critical Mechanism:[1] This pH approximates the pI where the net charge is zero (Zwitterion form:

      
      ), causing the compound to crash out.[1]
      
  • Isolation:

    • Stir the slurry for 1 hour at low temperature to maximize yield.

    • Filter the solid and wash with cold water (to remove inorganic salts).

    • Dry under vacuum at 40°C.

Visualization: The Solubility Curve Logic

PurificationLogic cluster_solubility Solubility State Crude Crude Mixture (Salts + Product) BasicSol Basic Solution (pH > 9) Product = Soluble Anion Crude->BasicSol Add NaOH Filter Filtration (Remove Insolubles) BasicSol->Filter Remove non-acidic impurities Acidify Acidify to pH 4.5 (Target Isoelectric Point) Filter->Acidify Add CH3COOH Precipitate Precipitate Formed (Zwitterion) Acidify->Precipitate Solubility Minimized

Figure 1: Logic flow for acid-base purification, leveraging the amphoteric nature of the amino-benzoic acid scaffold.

Troubleshooting Guide (FAQ)

Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: This often happens if the acidification is too rapid or if the concentration is too high, trapping impurities that lower the melting point. Corrective Action:

  • Dilute: Add more water to the basic solution before acidification.

  • Slow Down: Add the acid very slowly (dropwise) with vigorous stirring.

  • Seed: If you have a pure sample, add a "seed crystal" when the pH hits ~6.0.

  • Temperature: Ensure the solution is kept cold (0–5°C). Oils often solidify upon prolonged stirring in the cold.

Issue 2: "My product is pink or brown."

Diagnosis: The 5-amino group has oxidized.[1] This is common with aniline derivatives exposed to air and light. Corrective Action:

  • Prevention: Perform the acidification under an inert atmosphere (

    
    ) if possible.
    
  • Remediation: During the basification step (Step 1 above), add a reducing agent like Sodium Dithionite (

    
    )  (approx. 1-2 wt%) along with the activated charcoal. This reduces colored quinoid impurities back to colorless forms.
    
Issue 3: "Yield is significantly lower than expected."

Diagnosis: You likely overshot the pH adjustment.

  • Too Acidic (pH < 2): The amine protonates (

    
    ), forming a soluble hydrochloride salt.
    
  • Too Basic (pH > 6): The carboxylic acid remains deprotonated (

    
    ), remaining soluble.[1]
    Corrective Action: 
    
  • Check the pH of the mother liquor. If pH < 2, add dilute base to bring it back to pH 4.5. If pH > 6, add more acid.[3]

  • Salting Out: Add NaCl to the mother liquor to increase ionic strength and force the organic zwitterion out of solution.

Advanced Purification: Recrystallization & Chromatography

If the acid-base method does not yield >98% purity, use these secondary methods.

Recrystallization Strategy
  • Solvent System: Ethanol/Water or Methanol/Water.

  • Protocol:

    • Dissolve the solid in minimal hot ethanol.

    • Add hot water dropwise until slight turbidity persists.

    • Clarify with a drop of ethanol.

    • Allow to cool slowly to room temperature, then refrigerate.

  • Warning: Avoid boiling water alone for long periods to prevent hydrolysis of the difluoromethoxy group.

Chromatographic Separation (HPLC/Flash)

User Query: "I see severe peak tailing on my HPLC." Scientist's Response: Tailing is caused by the interaction of the basic amine and acidic carboxyl group with residual silanols on the column. Method Recommendation:

  • Column: C18 (Reverse Phase).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or 0.1% TFA .

    • Note: The acid modifier suppresses the ionization of the silanols and ensures the amine is fully protonated, sharpening the peak.

  • Gradient: 5% to 95% ACN over 20 minutes.

References & Validation Sources

  • Synthesis & Properties of Fluoro-Amino Benzoic Acids:

    • Source: PubChem Compound Summary for 2-Amino-5-fluorobenzoic acid (Structural analog used for property inference).[1]

    • URL:

  • General Purification of Zwitterionic Compounds:

    • Source: "Purification of Reaction Mixtures" - ResearchGate Discussions on desalting and isoelectric precipitation.[1]

    • URL:

  • Difluoromethoxy Group Chemistry:

    • Source: Patents describing the synthesis of Roflumilast intermediates (containing difluoromethoxy benzoic acids).[4]

    • URL:[1]

  • Standard Protocol for Amino Benzoic Acid Derivatives:

    • Source: Organic Syntheses, Coll. Vol. 3 (General methods for anthranilic acid derivatives).

    • URL:(Note: General reference for aniline/benzoic acid handling).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-Amino-2-(difluoromethoxy)benzoic acid

The following technical guide is structured as a specialized support center resource for researchers working with 5-amino-2-(difluoromethoxy)benzoic acid (CAS: 1262586-42-0 or related derivatives). Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with 5-amino-2-(difluoromethoxy)benzoic acid (CAS: 1262586-42-0 or related derivatives).

Executive Summary & Chemical Context

5-amino-2-(difluoromethoxy)benzoic acid is a critical building block in medicinal chemistry, often used as a scaffold for kinase inhibitors and receptor antagonists. While the difluoromethoxy (


) group offers improved metabolic stability and lipophilicity compared to a methoxy group, the scaffold presents a specific degradation risk: protodecarboxylation .

This guide addresses the prevention of decarboxylation during synthesis, workup, and storage. The presence of an electron-donating amino group (


) and an ortho-alkoxy substituent creates an electronic environment that, while less labile than non-fluorinated analogs, remains susceptible to acid-catalyzed degradation at elevated temperatures.

The Mechanism of Instability

To prevent degradation, one must understand why it happens. Decarboxylation in this scaffold is primarily driven by the Protodecarboxylation Mechanism .

The "Ortho-Effect" and Electronic Push
  • Protonation: In acidic media, the aromatic ring is protonated at the carbon bearing the carboxyl group (C1).

  • Stabilization: This forms an arenium ion (sigma complex). The positive charge is delocalized to the ortho and para positions.

  • The Trigger: The oxygen atom of the 2-difluoromethoxy group (ortho to C1) can stabilize this positive charge via resonance, lowering the activation energy for the rate-determining step.

  • Irreversible Loss: The

    
     hybridized C1 then eliminates 
    
    
    
    , restoring aromaticity but destroying the scaffold.

Note: The electron-withdrawing nature of the fluorine atoms in the


 group reduces the oxygen's donating power compared to a simple methoxy group, providing some resistance. However, the strong donation from the 5-amino group still activates the overall ring system.
Visualization: Protodecarboxylation Pathway

DecarboxylationMechanism Start Target Molecule (Free Acid) Protonation Acidic Media (H+) Protonation at C1 Start->Protonation pH < 3 Intermediate Arenium Ion (Stabilized by 2-OCHF2) Protonation->Intermediate Rate Determining Transition Transition State (C-C Bond Breakage) Intermediate->Transition Heat (>60°C) Product Decarboxylated Byproduct (3-amino-4-(difluoromethoxy)benzene) Transition->Product CO2 CO2 (Gas) Transition->CO2

Caption: Fig 1. Acid-catalyzed protodecarboxylation pathway. The ortho-alkoxy group stabilizes the cationic intermediate, facilitating CO2 loss.

Troubleshooting Guide (Q&A)

Section A: Synthesis & Reaction Monitoring

Q1: I observe a new spot on TLC just below my product after heating the reaction to 80°C. Is this the decarboxylated byproduct? Diagnosis: Likely, yes. Technical Insight: The decarboxylated byproduct, 4-(difluoromethoxy)aniline (or 3-isomer depending on numbering), is less polar than the benzoic acid because it lacks the ionizable carboxyl group. It will typically have a higher


 value in standard organic/aqueous mobile phases, but in acidic mobile phases (common for amino acids), the shift can vary.
Action: 
  • Perform LC-MS. Look for a mass peak of

    
     or 
    
    
    
    (Loss of 44 Da from the parent MW ~203).
  • Immediate Fix: Lower reaction temperature to < 50°C. If the reaction requires heat, switch to a milder base or catalyst system that operates at lower temperatures.

Q2: My yield is low after acid workup. The aqueous layer is dark. Diagnosis: Decomposition during acidification. Technical Insight: While the zwitterionic form is relatively stable, transient high local acidity during the addition of strong acid (e.g., 6M HCl) can trigger rapid decarboxylation, especially if the solution is warm. Action:

  • Never add concentrated acid to a warm reaction mixture.

  • Protocol Adjustment: Cool the mixture to 0–5°C before acidification.

  • Buffer Strategy: Instead of strong mineral acid, use acetic acid or a citrate buffer to reach pH 4-5 (the isoelectric point) to precipitate the product without reaching the "danger zone" of pH < 2.

Section B: Storage & Handling

Q3: Can I store the compound in DMSO or Methanol? Diagnosis: Risky for long-term storage. Technical Insight: In solution, the effective concentration of the "reactive" protonated species is higher than in the solid state. DMSO can also facilitate proton transfer. Action:

  • Solid State: Store as a dry powder at -20°C. It is stable for years.

  • Solution: If necessary, store in neutral or slightly basic buffers. The carboxylate anion (

    
    ) is electron-rich but cannot undergo protodecarboxylation because it resists protonation at the ipso-carbon compared to the neutral acid.
    
  • Avoid: Do not store in acidic methanol.

Operational Protocols: Prevention Strategies

Safe Workup Procedure

Standard operating procedure to minimize thermal and acidic stress.

StepParameterCritical Control Point
1. Quench TemperatureCool reaction mass to < 10°C before quenching.
2. pH Adjustment AcidityAdjust pH to 4.0–5.0 (Isoelectric point). Do not overshoot to pH 1.
3. Solvent Removal Vacuum/HeatUse high vacuum at < 40°C . Do not use a 60°C water bath.
4. Drying MethodLyophilization (Freeze Drying) is preferred over oven drying.
Analytical Monitoring (LC-MS)

Set up your method to specifically track the degradation ratio.

  • Parent Compound: MW ~203.1 Da. ESI+ m/z ~204.

  • Decarboxylated Impurity: MW ~159.1 Da. ESI+ m/z ~160.

  • Limit: If Impurity > 5%, re-purify using reverse-phase chromatography with a basic modifier (e.g., 0.1%

    
     or Ammonium Bicarbonate) rather than TFA/Formic acid.
    
Safe Handling Workflow

SafeHandling Start Crude Reaction Mixture CheckTemp Is Temp > 40°C? Start->CheckTemp Cool Cool to < 10°C CheckTemp->Cool Yes Acidify Acidify carefully to pH 4-5 CheckTemp->Acidify No Cool->Acidify CheckpH Is pH < 2? Acidify->CheckpH Danger HIGH RISK: Rapid Decarboxylation CheckpH->Danger Yes Safe Precipitate/Extract CheckpH->Safe No

Caption: Fig 2. Decision tree for safe workup to avoid acidic excursions.

FAQ: Advanced Technical Queries

Q: Does the difluoromethoxy group hydrolyze under these conditions? A: Generally, no. Aryl difluoromethyl ethers are significantly more stable to acid than vinyl ethers or acetals. The


 group is robust. The primary failure mode is decarboxylation, not hydrolysis of the ether [1].

Q: I need to perform an amide coupling. Can I use the acid chloride method? A: Use caution. Generating the acid chloride involves thionyl chloride or oxalyl chloride, which generates HCl byproducts.

  • Better Alternative: Use coupling agents like HATU or EDC/HOBt in the presence of a base (DIPEA). This maintains a basic/neutral environment, completely avoiding the risk of acid-catalyzed decarboxylation [2].

Q: How does the stability compare to 5-amino-2-methoxybenzoic acid? A: The 5-amino-2-(difluoromethoxy) analog is theoretically slightly more stable than the methoxy analog. The electron-withdrawing fluorine atoms reduce the electron density on the ring (inductive effect), slightly destabilizing the transition state for decarboxylation compared to the highly electron-donating methoxy group. However, it is still far less stable than unsubstituted benzoic acid [3].

References

  • Zafrani, Y., et al. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society.[1] Link (Discusses stability and electronic properties of aryl difluoromethyl ethers).

  • BenchChem Technical Support. (2025). "Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid." BenchChem Guides. Link (General principles of aminobenzoic acid handling).

  • Levin, V. V., et al. (2016).[2] "The unique fluorine effects in organic reactions." Chemical Communications.[3] Link (Detailed analysis of electronic effects of fluorinated substituents).

  • Cayman Chemical. (2022). "Product Information: 2-Amino-5-fluorobenzoic Acid." Link (Storage and stability data for analogous fluorinated aminobenzoic acids).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 5-Amino-2-(difluoromethoxy)benzoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 5-amino-2-(difluoromethoxy)benzoic acid (CAS: 1269152-29-5).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 5-amino-2-(difluoromethoxy)benzoic acid (CAS: 1269152-29-5). This specific building block presents unique physicochemical challenges due to its amphoteric nature and the presence of the highly specialized difluoromethoxy (-OCF₂H) moiety.

Below, you will find a mechanistic breakdown of its behavior, targeted troubleshooting FAQs, and self-validating experimental protocols to ensure assay reproducibility.

PART 1: Physicochemical Profiling & Causality

Before troubleshooting, we must establish the mechanistic causality behind the solubility behavior of this molecule. The core issue stems from the competing electronic and steric effects of its three functional groups: the amine, the carboxylic acid, and the difluoromethoxy ether.

Table 1: Physicochemical Properties & Solubility Impact

PropertyValue / CharacteristicSolubility Implication
Molecular Weight 203.14 g/mol (Free Base)Small molecule; solubility is heavily dictated by functional group interactions rather than molecular size.
pKa (Amine) ~2.5 (Predicted)Weakly basic. The electron-withdrawing para-OCF₂H group pulls electron density away from the nitrogen, lowering its pKa. Protonated only at highly acidic pH (< 2.0).
pKa (Carboxylic Acid) ~3.8 (Predicted)Weakly acidic. Deprotonated at physiological pH (7.4), forming a highly soluble carboxylate anion.
Isoelectric Point (pI) ~3.1Critical Danger Zone: At this pH, the molecule exists in a neutral/zwitterionic state, resulting in a dramatic drop in aqueous solubility.
-OCF₂H Group Lipophilic H-Bond DonorIncreases LogP compared to a standard methoxy group. The highly polarized C-H bond acts as a hydrogen bond donor, strengthening crystal lattice energy and driving hydrophobic collapse in water [1].

PART 2: Troubleshooting Guide & FAQs

Q1: My compound precipitates when I dilute my DMSO stock into a pH 7.4 assay buffer. Why is this happening, and how do I fix it? Root Cause: This is a classic case of "solvent-shift precipitation." Even though the carboxylic acid is deprotonated at pH 7.4 (which should theoretically aid solubility), the difluoromethoxy (-OCF₂H) group is highly lipophilic[2]. When the DMSO concentration drops rapidly during dilution, the lipophilic -OCF₂H groups interact with each other to minimize contact with water. This causes a transient hydrophobic collapse and micro-precipitation before the carboxylate can stabilize the monomeric state. Solution:

  • Step-wise Dilution: Do not spike the DMSO stock directly into a large volume of buffer. Pre-dilute the stock in a transitional solvent mixture (e.g., 50% DMSO / 50% Buffer) before the final dilution.

  • Excipient Addition: Introduce a non-ionic surfactant or co-solvent into your assay buffer prior to adding the compound. We recommend 5% PEG400 or 0.1% Tween-80 to encapsulate the lipophilic -OCF₂H moiety.

Q2: I am trying to dissolve the free base powder directly into water, but it just floats on the surface. What is the best approach? Root Cause: The free base powder has a high crystal lattice energy driven by intermolecular hydrogen bonding between the amine, the carboxylic acid, and the polarized C-H of the difluoromethoxy group [1]. Furthermore, the high surface tension of water prevents the wetting of the lipophilic powder. Solution: Do not use pure water. You must break the lattice energy using one of two methods:

  • Organic First: Dissolve the powder in 100% DMSO or DMF to create a 10–50 mM stock, then dilute step-wise.

  • pH Manipulation: Suspend the powder in water and slowly add 0.1 M NaOH until the pH reaches 7.5–8.0. This forces the quantitative deprotonation of the -COOH group, converting the solid into a highly soluble sodium salt in situ.

Q3: How does the difluoromethoxy group specifically alter solubility compared to a standard methoxy group? Root Cause: A standard methoxy group (-OCH₃) acts primarily as a weak hydrogen bond acceptor. In contrast, the highly electronegative fluorine atoms in the -OCF₂H group withdraw electron density from the carbon, making the attached hydrogen acidic. This transforms the group into a "lipophilic hydrogen bond donor" [1][2]. This dual nature (lipophilic yet capable of H-bonding) increases the LogP and can lead to unpredictable conformational shifts that lower aqueous solubility compared to non-fluorinated analogs.

PART 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Stock Solution

Objective: Achieve complete dissolution without degrading the molecule.

  • Weighing: Accurately weigh 2.03 mg of 5-amino-2-(difluoromethoxy)benzoic acid (free base).

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds. Expert Note: Do not use ultrasonic baths for extended periods (>5 mins), as localized heating can cause decarboxylation of the aminobenzoic acid core.

  • Validation (Crucial Step): Visually inspect against a dark background. The solution must be optically clear. To self-validate, centrifuge the tube at 10,000 x g for 5 minutes. If a microscopic pellet forms at the bottom, the compound is not fully dissolved; add an additional 100 µL of DMSO and repeat.

Protocol 2: Step-wise Aqueous Dilution for In Vitro Assays

Objective: Prevent micro-precipitation during the transition from organic to aqueous media.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS, pH 7.4) and supplement it with 0.05% Pluronic F-68 or 0.1% Tween-20 to lower surface tension.

  • Transitional Dilution: In a secondary tube, mix 10 µL of the 10 mM DMSO stock with 90 µL of DMSO to create a 1 mM working stock.

  • Final Dilution: While vortexing the supplemented buffer continuously, add the 1 mM working stock dropwise to achieve the final assay concentration (e.g., 10 µM).

  • Validation: Analyze the final solution using Dynamic Light Scattering (DLS). A polydispersity index (PDI) > 0.3 or the presence of particles > 100 nm indicates micro-precipitation. If detected, increase the surfactant concentration in Step 1.

PART 4: Solubility Optimization Workflow

SolubilityWorkflow N1 5-Amino-2-(difluoromethoxy)benzoic acid N2 Determine Form: Free Base or HCl Salt? N1->N2 N3 Free Base (Zwitterionic, low aq. solubility) N2->N3 N4 HCl Salt (Enhanced initial solubility) N2->N4 N5 Prepare Stock in 100% DMSO (10-50 mM) N3->N5 N6 Prepare in Aqueous Buffer (pH > 7.0 to deprotonate -COOH) N4->N6 N7 Step-wise Aqueous Dilution (Monitor via DLS) N5->N7 N6->N7 N8 Precipitation Detected? N7->N8 N9 Add Formulation Excipients (5% PEG400 / 0.1% Tween-80) N8->N9 Yes N10 Stable Solution for Assay N8->N10 No N9->N10

Workflow for optimizing the solubility of 5-amino-2-(difluoromethoxy)benzoic acid.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., & Saphier, S. (2017). "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.[Link]

Troubleshooting

Technical Support Center: Optimizing Hydrogenation of Nitro-Difluoromethoxy Benzoic Acids

Welcome to the Technical Support Center for process chemists and drug development professionals. The catalytic hydrogenation of nitro-difluoromethoxy benzoic acids presents a highly specific chemoselectivity challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. The catalytic hydrogenation of nitro-difluoromethoxy benzoic acids presents a highly specific chemoselectivity challenge. The primary objective is to fully reduce the strongly electron-withdrawing nitro group (-NO₂) to an electron-donating amino group (-NH₂) without triggering the hydrodefluorination of the sensitive difluoromethoxy ether (-OCF₂H) or causing the decarboxylation/esterification of the benzoic acid moiety.

Below, you will find mechanistic troubleshooting guides, quantitative data, and self-validating protocols designed to resolve these specific synthetic bottlenecks.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I seeing hydrodefluorination (loss of fluorine) during the Pd/C catalyzed hydrogenation of my difluoromethoxy nitroarene? Answer: Palladium on Carbon (Pd/C) is highly active for the oxidative addition into C-F bonds under hydrogen atmospheres. As the nitro group reduces to an amine, the aromatic ring becomes significantly more electron-rich. This increased electron density weakens the C-O and C-F bonds of the difluoromethoxy group, making them highly susceptible to low-valent metal-mediated cleavage 1[1]. Causality & Solution: To prevent this, you must lower the halophilicity of the catalyst. Switching from Pd/C to Pt/C doped with a vanadium additive (e.g., V₂O₃) sterically and electronically poisons the catalyst against C-F oxidative addition while maintaining high activity for N-O reduction.

Q2: My reaction stalls, and LC-MS shows a mixture of M+14 and M+30 peaks. What causes this incomplete reduction? Answer: These mass shifts correspond to the accumulation of nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates. This stalling is typically caused by hydrogen starvation at the catalyst surface or catalyst poisoning by the carboxylic acid group. Causality & Solution: The free -COOH group can form insoluble metal-carboxylate complexes on the catalyst surface, blocking active sites. Increasing the agitation rate (rpm) improves gas-liquid mass transfer. Additionally, adding a mild acid (like acetic acid) keeps the benzoic acid protonated, preventing it from coordinating with and poisoning the metal centers.

Q3: Can I use transfer hydrogenation to avoid high-pressure H₂ gas entirely? Answer: Yes. Transfer hydrogenation using water/tetrahydroxydiboron or hydrazine hydrate as hydrogen donors is highly effective and avoids the harsh conditions that drive hydrodefluorination. Causality & Solution: Using non-precious metal catalysts, such as Cobalt nanoparticles encapsulated in N-doped carbon (Co@NC) or magnetically recoverable Pd@Fe₃O₄, allows for highly chemoselective reduction. The Mott-Schottky effect between the metal nanoparticles and the support promotes the selective reduction of the nitro group under mild conditions (e.g., 80°C, 1 atm) without cleaving the C-F bonds 2[2].

Part 2: Quantitative Catalyst Selection Matrix

Summarizing the performance of various catalytic systems allows for rapid optimization based on available equipment and purity requirements.

Catalyst SystemH₂ Source / PressureTemp (°C)Amine Yield (%)Hydrodefluorination (%)Primary Causality / Mechanism
10% Pd/C H₂ Gas (50 psi)5065 - 7015 - 20High halophilicity; oxidative addition into C-F bonds.
5% Pt/C + V₂O₃ H₂ Gas (15 psi)25> 95< 1Vanadium sterically poisons C-F binding sites.
Co@NC Hydrazine (1 atm)80> 980Mott-Schottky effect; mild transfer hydrogenation.
Pd@Fe₃O₄ THDB / H₂O (1 atm)80> 95< 2Metal-support synergy; avoids high-pressure H₂.

Part 3: Troubleshooting Workflow Visualization

G Start Start: Nitro-Difluoromethoxy Benzoic Acid Hydrogenation CheckLCMS LC-MS Analysis (Check Conversion) Start->CheckLCMS Cond1 Target Amine >98% Purity? CheckLCMS->Cond1 Success Proceed to Workup (Filtration & Isolation) Cond1->Success Yes Issue1 Identify Primary Side Reaction Cond1->Issue1 No Defluorination Hydrodefluorination (Loss of F) Issue1->Defluorination Incomplete Incomplete Reduction (Ar-NHOH / Azoxy) Issue1->Incomplete Esterification Esterification of -COOH Group Issue1->Esterification Sol1 Switch to Pt/C + V2O3 or Co@NC Catalyst Defluorination->Sol1 Sol2 Increase Agitation, or Add AcOH Promoter Incomplete->Sol2 Sol3 Change Solvent: MeOH -> THF/EtOAc Esterification->Sol3 Sol1->CheckLCMS Sol2->CheckLCMS Sol3->CheckLCMS

Decision matrix for troubleshooting nitro-difluoromethoxy benzoic acid hydrogenation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Hydrogenation using Pt/C and Vanadium Additive

Objective: Reduce the -NO₂ group while fully preserving the -OCF₂H and -COOH moieties using pressurized hydrogen.

  • Preparation: In a high-pressure Parr reactor, dissolve 10 mmol of the nitro-difluoromethoxy benzoic acid in 50 mL of Ethyl Acetate (EtOAc).

    • Causality: EtOAc is chosen over Methanol to completely eliminate the risk of acid-catalyzed Fischer esterification of the -COOH group during the reaction.

  • Catalyst Loading: Add 5 mol% of 5% Pt/C and 1 mol% of V₂O₃.

    • Causality: Platinum is inherently less prone to C-F oxidative addition than Palladium. The Vanadium additive acts as a Lewis acidic surface modifier, selectively blocking the planar adsorption required for defluorination while leaving the polar nitro group reduction unaffected.

  • Reaction: Purge the reactor with N₂ (3x), then H₂ (3x). Pressurize to 15 psi H₂ and stir at 800 rpm at 25°C.

    • Causality: High agitation (800 rpm) prevents hydrogen starvation at the liquid-solid interface, which is the primary cause of hydroxylamine accumulation.

  • Validation Checkpoint (Self-Validating System): Monitor the H₂ uptake via a mass flow controller. The reaction is complete and self-validates when exactly 3.0 molar equivalents of H₂ are consumed. Any uptake beyond 3.0 equivalents indicates the onset of hydrodefluorination.

  • Workup: Vent the reactor, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo to yield the pure amino-difluoromethoxy benzoic acid.

Protocol B: Mild Transfer Hydrogenation using Co@NC

Objective: Achieve complete reduction without pressurized hydrogen gas, utilizing a highly chemoselective base-metal catalyst.

  • Preparation: In a standard round-bottom flask, dissolve 10 mmol of the substrate in 40 mL of an Ethanol/Water (1:1) mixture.

  • Catalyst & Donor Addition: Add 10 mg of Co@NC catalyst, followed by 30 mmol of hydrazine hydrate.

    • Causality: Co@NC provides a highly tailored electronic environment via the Mott-Schottky effect between the cobalt nanoparticles and the N-doped carbon matrix. This specific electronic state facilitates the reduction of the nitro group using hydrazine without possessing the redox potential required to cleave C-F bonds .

  • Reaction: Heat the mixture to 80°C under an open reflux condenser (ensure proper ventilation for N₂ gas).

  • Validation Checkpoint (Self-Validating System): The decomposition of hydrazine generates N₂ gas. The reaction progress can be visually validated by the continuous evolution of bubbles. The reaction is complete when bubbling ceases (typically 30-45 minutes).

  • Workup: Magnetically or physically separate the Co@NC catalyst (which can be reused up to 20 times), acidify slightly if necessary to precipitate the amino acid, and filter the solid product.

Part 5: References

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers Source: ACS Publications URL:[Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 5-Amino-2-(difluoromethoxy)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing downstream processing bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing downstream processing bottlenecks. The compound 5-amino-2-(difluoromethoxy)benzoic acid (CAS: 1269152-29-5) presents a unique set of isolation challenges.

The molecule is an amphoteric anthranilic acid derivative. It contains an electron-rich, oxidation-prone basic aniline moiety (-NH₂), an acidic carboxylic acid (-COOH), and a lipophilic, electron-withdrawing difluoromethoxy group (-OCF₂H). Standard organic extractions often fail here. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve >99% HPLC purity.

Diagnostic FAQs: Troubleshooting Common Crude Issues

Q: Why is my crude product dark brown or black instead of pale yellow/white? A: The 5-amino group is highly susceptible to oxidative degradation. Exposure to air, especially in alkaline solutions or in the presence of trace transition metals (e.g., Pd or Fe from upstream nitro-reduction steps), catalyzes the formation of highly colored azo or quinoid polymeric impurities. To resolve this, inert atmosphere handling and activated carbon treatments are mandatory during the first dissolution step.

Q: I am losing a massive amount of product during aqueous workup. How do I improve recovery? A: Because the molecule is an amphoteric amino acid, it is highly soluble in both strong acids (forming a soluble ammonium salt) and strong bases (forming a soluble carboxylate). To maximize recovery, you cannot simply extract with ethyl acetate. You must perform an isoelectric precipitation by precisely adjusting the pH to its isoelectric point (pI), which is approximately pH 3.5–4.0[1]. At this pH, the molecule exists as a neutrally charged zwitterion, maximizing crystal lattice energy and minimizing aqueous solubility[2].

Q: How do I remove unreacted non-aminated intermediates (e.g., 5-nitro-2-(difluoromethoxy)benzoic acid)? A: Unreacted precursors lack the basic amine group. During the acidic precipitation step (pH ~3.5), these non-aminated acids remain protonated and highly lipophilic, meaning they may co-precipitate with your product. A subsequent recrystallization from a protic mixed solvent system (like Ethanol/Water) leverages the differential hydrogen-bonding capacity imparted by the amino group to purge these specific impurities[3].

Quantitative Impurity Profiling

Understanding the physicochemical traits of your impurities dictates the purification logic. The table below summarizes the target impurities and the expected clearance rates when following our protocols.

Impurity TypeSource / CausePhysicochemical TraitTargeted Removal StrategyExpected Clearance
Oxidized Anilines Air oxidation of the 5-amino groupHigh molecular weight, highly conjugated, coloredActivated carbon adsorption in alkaline solution>95% color reduction
Transition Metals Nitro reduction catalysts (Pd/C, Fe)Forms coordinate complexes with the amineAlkaline filtration & metal scavenging resins< 10 ppm residual
Nitro-Precursors Unreacted starting materialLacks basic amine, highly soluble in organicsMixed-solvent recrystallization (EtOH/Water)< 0.1% (HPLC)
Inorganic Salts Neutralization byproducts (NaCl)Highly water-soluble, ionicAqueous wash of the zwitterionic precipitateUndetectable

Experimental Protocols: The Self-Validating Workflow

The following protocols are designed as a self-validating system: each step chemically verifies the success of the previous one. If the product does not precipitate in Protocol 1, it indicates an incorrect pH calibration.

Protocol 1: Isoelectric Precipitation and Scavenging

Causality: We first dissolve the crude in a strong base. Why? At pH 9-10, the carboxylic acid is fully deprotonated, rendering the target molecule completely water-soluble. However, transition metal impurities form insoluble hydroxides at this pH, allowing them to be easily filtered out alongside carbon-adsorbed polymeric color bodies[1].

Step-by-Step Methodology:

  • Alkaline Dissolution: Suspend 100 g of crude 5-amino-2-(difluoromethoxy)benzoic acid in 500 mL of deionized water. Slowly add 2M NaOH under stirring until the pH reaches 9.5. The product will dissolve, leaving behind insoluble impurities.

  • Scavenging: Add 10 g of activated carbon (Darco KB-G) and 5 g of a thiol-modified silica scavenging resin (if Pd was used upstream). Heat the mixture to 40°C for 45 minutes under a nitrogen atmosphere to prevent further oxidation.

  • Filtration: Filter the warm mixture through a tightly packed Celite pad. Wash the pad with 50 mL of pH 10 water. The filtrate should be a clear, pale yellow solution.

  • Isoelectric Titration: Cool the filtrate to 10°C. Using a calibrated pH meter, dropwise add 2M HCl with vigorous stirring. As the pH approaches 4.0, a thick white/pale yellow precipitate will form. Stop addition exactly at pH 3.5.

  • Isolation: Stir the suspension at 5°C for 2 hours to ensure complete zwitterion formation. Filter the solid and wash with 200 mL of ice-cold deionized water to remove residual NaCl. Suction dry to obtain the semi-pure wet cake.

Protocol 2: Mixed-Solvent Recrystallization

Causality: The lipophilic -OCF₂H group makes the compound too soluble in pure alcohols, while the zwitterionic nature makes it insoluble in pure non-polar organics (like toluene). A protic mixed solvent (Ethanol/Water) provides the perfect thermodynamic gradient. The water disrupts the zwitterionic hydrogen bonding at high temperatures, while the ethanol keeps lipophilic impurities dissolved during cooling[4].

Step-by-Step Methodology:

  • Dissolution: Transfer the wet cake from Protocol 1 into a flask containing 300 mL of a 1:1 (v/v) Ethanol/Water mixture.

  • Heating: Heat the suspension to reflux (approx. 80-85°C) until complete dissolution is achieved. If the solution remains cloudy, add ethanol in 10 mL increments until clear.

  • Controlled Cooling: Remove from heat and allow the solution to cool naturally to room temperature over 3 hours. Do not crash-cool, as rapid crystallization will trap solvent and impurities within the crystal lattice.

  • Final Recovery: Once at room temperature, chill the flask in an ice bath (0-5°C) for 1 hour. Filter the resulting crystalline needles, wash with 50 mL of ice-cold 1:1 EtOH/Water, and dry in a vacuum oven at 45°C for 12 hours.

Purification Workflow Visualization

PurificationWorkflow N1 Crude 5-amino-2-(difluoromethoxy) benzoic acid N2 Alkaline Dissolution (aq. NaOH, pH 9-10) N1->N2 Base added N3 Carbon/Resin Treatment (Remove oxidized anilines & metals) N2->N3 Heat to 40°C N4 Isoelectric Titration (aq. HCl, pH ~3.5-4.0) N3->N4 Filtrate N5 Zwitterionic Precipitation (Filter & Wash) N4->N5 Cool to 5°C N6 Solvent Recrystallization (EtOH/Water 1:1) N5->N6 Wet cake N7 Pure Target Compound (>99% HPLC Purity) N6->N7 Dry under vacuum

Workflow for the purification of amphoteric 5-amino-2-(difluoromethoxy)benzoic acid.

References

  • Title: US2878281A - Preparation of amino benzoic acids Source: Google Patents URL
  • Title: CN102633631A - Method for preparing 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid Source: Google Patents URL
  • Title: Separation and Refining of Amino acids Source: Diaion URL: [Link]

  • Title: EP3672935A1 - Process for purifying long chain amino acids Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amide Bond Formation with Electron-Deficient Anilines

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals facing challenges in synthesizing aryl amides from weakly nucleophilic anilin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals facing challenges in synthesizing aryl amides from weakly nucleophilic anilines.

When electron-withdrawing groups (EWGs) such as halogens, trifluoromethyl (–CF₃), or nitro (–NO₂) groups are present on an aniline ring, they withdraw electron density from the nitrogen lone pair via inductive and resonance effects. This drastically lowers the pKₐ of the conjugate acid (often < 3), rendering the amine non-nucleophilic. Consequently, standard activation strategies (e.g., EDC/HOBt, HATU) often lead to competitive hydrolysis of the active ester rather than productive amide bond formation.

This guide provides field-proven, causality-driven troubleshooting steps to overcome these kinetic barriers.

Diagnostic Workflow

G Start Amide Coupling Failed (Aniline Substrate) Check_pKa Assess Aniline Nucleophilicity (-NO2, -CF3, -F groups) Start->Check_pKa Mod_Deficient Moderately Deficient (pKa ~ 2-4) Check_pKa->Mod_Deficient 1-2 EWGs High_Deficient Highly Deficient (pKa < 2) Check_pKa->High_Deficient Multiple EWGs Sol1 T3P + Pyridine OR In situ Acyl Fluoride Mod_Deficient->Sol1 Sol2 Buchwald-Hartwig Amidation OR AlMe3-mediated High_Deficient->Sol2 Success Amide Bond Formed Sol1->Success Sol2->Success

Decision tree for troubleshooting amide bond formation with electron-deficient anilines.

Frequently Asked Questions (FAQs)

Q1: Why am I only recovering starting material and hydrolyzed acid when using HATU/DIPEA with 2-amino-5-nitropyridine? A1: HATU forms a highly reactive O-Atab ester. However, 2-amino-5-nitropyridine is extremely electron-deficient (both the –NO₂ group and the pyridine nitrogen withdraw electron density). The rate of nucleophilic attack by this specific amine is slower than the rate of hydrolysis of the activated ester by trace water in the solvent. Furthermore, DIPEA is too sterically hindered to act as an efficient nucleophilic catalyst. To resolve this, you must switch to an intermediate that is highly reactive toward amines but resistant to hydrolysis, such as an acyl fluoride.

Q2: What is the optimal coupling reagent for moderately deficient anilines (e.g., 4-trifluoromethylaniline)? A2: For moderately deficient anilines, using 1 is highly recommended[1]. Pyridine acts not just as a base, but as a nucleophilic catalyst, forming a transient, highly electrophilic acylpyridinium intermediate. T3P simultaneously acts as an irreversible water scavenger, pushing the equilibrium forward and preventing competitive hydrolysis.

Q3: How do I handle extremely unreactive anilines (e.g., 2,4-dinitroaniline or pentafluoroaniline) where T3P fails? A3: When nucleophilic acyl substitution fails entirely, you must change the mechanistic paradigm. The 2 allows you to couple a primary amide (acting as the nucleophile) with an aryl halide (the electron-deficient aryl group) using a Palladium catalyst[2]. Alternatively, pre-deprotonation of the aniline with a strong base (e.g., LiHMDS) or using trimethylaluminum (AlMe₃) to form a highly nucleophilic aluminum amide complex (Weinreb-type amidation) can force the reaction.

Quantitative Comparison of Coupling Strategies

To guide your reagent selection, the following table summarizes the expected performance of various coupling strategies based on the nucleophilicity (approximate pKₐ) of the aniline substrate.

Aniline SubstrateApprox. pKₐYield: EDC/HOBtYield: T3P / PyridineYield: Acyl Fluoride (TCFH)Yield: Buchwald-Hartwig
4-Chloroaniline 4.040–50%85–95%>90%N/A (Overkill)
4-Trifluoromethylaniline 2.6<20%70–85%85–95%>90%
2-Aminopyridine ~6.830–50%80–90%>90%>85%
2,4-Dinitroaniline < 0.00%<10%40–60%75–85%

(Note: Yields are representative averages derived from optimized literature conditions. EDC/HOBt protocols generally perform poorly with these substrates[3].)

Self-Validating Experimental Protocols

Protocol 1: T3P / Pyridine-Mediated Amidation

Mechanism & Causality: Pyridine is strictly required over DIPEA or TEA. Pyridine attacks the T3P-activated acid to form an acylpyridinium species, which is highly susceptible to attack by weak nucleophiles.

  • Preparation: In a flame-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) and the electron-deficient aniline (1.1 equiv) in anhydrous EtOAc or 2-MeTHF (0.5 M).

    • Self-Validation Checkpoint: Ensure complete dissolution. A suspension indicates potential solubility-driven reactivity issues; if so, switch to DMF.

  • Base Addition: Add anhydrous Pyridine (3.0 equiv).

  • Activation: Add T3P (50% wt solution in EtOAc, 1.5 equiv) dropwise at room temperature.

    • Causality: Dropwise addition controls the exothermic activation step and prevents the formation of unreactive anhydride byproducts.

  • Reaction: Heat to 60 °C. Monitor by LCMS.

  • Workup: Quench with saturated aqueous NaHCO₃. The byproduct is a highly water-soluble phosphonic acid, ensuring chromatography-free crude purity in many cases.

Protocol 2: In Situ Acyl Fluoride Generation (TCFH / NMI)

Mechanism & Causality: Acyl fluorides are unique; the strong C–F bond makes them highly resistant to hydrolysis (unlike acyl chlorides), yet they are exceptionally reactive toward amines due to hard-hard interactions in the transition state.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and N-methylimidazole (NMI, 3.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add TCFH (1.2 equiv) at 0 °C. Stir for 30 minutes.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LCMS. The presence of the methyl ester confirms successful acyl fluoride generation.

  • Coupling: Add the electron-deficient aniline (1.2 equiv).

  • Reaction: Stir at room temperature to 40 °C for 12–24 hours.

  • Workup: Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Concentrate the organic layer.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amidation

Mechanism & Causality: Bypasses nucleophilic acyl substitution entirely. The C–N bond is formed via reductive elimination from a Pd(II) complex[2].

  • Setup: In a glovebox or under strict Schlenk conditions, combine the aryl halide (1.0 equiv), primary amide (1.2 equiv), a bulky Pd precatalyst (e.g., tBuBrettPhos Pd G3, 2–5 mol%), and base (K₃PO₄ or NaOtBu, 1.5 equiv).

  • Solvent: Add anhydrous, thoroughly degassed 1,4-dioxane or t-amyl alcohol (0.1 M).

  • Reaction: Seal the vessel and heat to 90 °C for 12 hours.

    • Self-Validation Checkpoint: A color change from yellow/orange to dark brown/black indicates catalyst decomposition. If this happens before complete conversion (check via LCMS), oxygen or moisture has poisoned the catalyst.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Purify via flash chromatography.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC (NIH).2

  • Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. ACS Publications.1

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (NIH).3

Sources

Optimization

storage stability of 5-amino-2-(difluoromethoxy)benzoic acid hydrochloride

Technical Support Center: Storage & Stability Guide Subject: 5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride CAS: 1158679-63-4 (Parent acid ref) | Molecular Formula: Welcome to the Technical Support Center Role: Se...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Stability Guide Subject: 5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride CAS: 1158679-63-4 (Parent acid ref) | Molecular Formula:



Welcome to the Technical Support Center

Role: Senior Application Scientist Objective: To provide immediate, actionable solutions for stability maintenance and troubleshooting of 5-amino-2-(difluoromethoxy)benzoic acid hydrochloride.

This guide moves beyond basic safety data sheets (SDS) to address the why and how of handling this fluorinated aniline derivative. As a hydrochloride salt, this compound presents a unique duality: it is chemically robust due to the difluoromethoxy group but physically vulnerable to moisture and oxidation.

Part 1: Critical Troubleshooting (Q&A)

Category A: Physical Appearance & Handling[1][2][3][4]

Q1: The powder has transitioned from off-white to a tan/brown color. Is it still usable?

  • Diagnosis: Oxidative Degradation. [1]

  • The Science: The primary instability risk here is the 5-amino group (aniline functionality). While the electron-withdrawing difluoromethoxy group (

    
    ) at the ortho position stabilizes the ring, the amino group remains susceptible to atmospheric oxidation, forming colored azo or nitroso impurities.
    
  • Action:

    • Light Browning: Likely surface oxidation (<0.5% impurity). Perform an HPLC purity check. If purity is >98%, it may be usable for crude reactions but requires recrystallization for GMP steps.

    • Dark Brown/Black: Discard. Significant degradation has occurred, likely producing radical species that can interfere with sensitive metal-catalyzed cross-couplings.

Q2: My sample has formed hard clumps (caking). Can I grind it back to a powder?

  • Diagnosis: Hygroscopic Sintering.

  • The Science: Hydrochloride salts are notoriously hygroscopic. Moisture absorption lowers the glass transition temperature (

    
    ) of the crystal surface, causing particles to fuse (sinter).
    
  • Risk: Moisture ingress creates a localized acidic environment (excess

    
     + 
    
    
    
    ), which can accelerate the hydrolysis of the difluoromethoxy ether linkage over time.
  • Action:

    • If the clumps break easily with a spatula, dry the material in a vacuum desiccator over

      
       for 24 hours.
      
    • If the clumps are rock-hard, the crystal lattice has likely shifted. Re-verify identity via IR or XRPD before use.

Category B: Chemical Stability & Analysis

Q3: I see a new impurity peak at RRT ~0.8 in my HPLC chromatogram after 6 months. What is it?

  • Diagnosis: Hydrolysis Product (5-amino-2-hydroxybenzoic acid).

  • The Science: The difluoromethoxy group is generally stable, but under acidic stress (provided by the HCl salt form) and moisture, the

    
     group can hydrolyze, releasing 
    
    
    
    and formic acid, leaving behind the phenol.
  • Prevention: Ensure storage temperature is <25°C. The activation energy for this hydrolysis is significantly higher than simple ester hydrolysis, so it typically only occurs if the "Cold Chain" is broken.

Part 2: Storage & Handling Protocol

The following matrix defines the "Gold Standard" for storage to maximize shelf-life (Target: >2 Years).

ParameterRecommended ConditionCritical Limit (Do Not Exceed)Scientific Rationale
Temperature 2°C to 8°C (Refrigerated)> 25°CRetards aniline oxidation and ether hydrolysis.
Atmosphere Argon or Nitrogen Air (Oxygen)Prevents formation of N-oxide and azo species.
Humidity < 30% RH (Desiccated)> 60% RHPrevents HCl dissociation and subsequent acid-catalyzed degradation.
Container Amber Glass with Teflon linerClear Glass / PolyethyleneAmber glass blocks UV light (290–400 nm) which excites the aniline ring.

Part 3: Degradation Pathways & Visualization

Understanding how the molecule breaks down allows you to select the right analytical markers.

Key Pathways:

  • Oxidation: Attacks the amine (

    
    ), leading to color change.
    
  • Acid Hydrolysis: Attacks the ether (

    
    ), leading to defluorination.
    

Stability_Pathways cluster_0 Storage Risks Parent 5-Amino-2-(difluoromethoxy) benzoic acid HCl Oxidation Oxidation Product (Azo/Nitroso dimers) Parent->Oxidation O2 / UV Light (Browning) Hydrolysis Hydrolysis Product (5-Amino-2-hydroxybenzoic acid) Parent->Hydrolysis H2O / H+ / Heat (Acid Hydrolysis) HF Byproduct: Hydrogen Fluoride (HF) Parent->HF Slow Release

Caption: Primary degradation pathways. The Red path (Oxidation) affects appearance; the Yellow path (Hydrolysis) affects chemical purity and safety (HF release).

Part 4: Analytical Method for Stability Testing

To verify the integrity of your compound, use this standardized HPLC method designed to separate the parent from its polar hydrolysis degradation products.

Method: Reverse Phase HPLC (Gradient)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps the aniline protonated).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (End absorption).

  • Sample Diluent: 50:50 Water:Acetonitrile. Note: Do not store dissolved samples >4 hours; inject immediately to prevent solution-phase degradation.

References

  • Fluorochem Safety Data Sheet. (2024). 2-Amino-5-(difluoromethoxy)benzoic acid Safety Data Sheet. Retrieved from

  • Toyn, J.H., et al. (2000).[2][3] A counterselection for the tryptophan pathway in yeast: 5-Fluoroanthranilic acid resistance. Yeast, 16(6), 553-560.[3] (Demonstrates stability profiles of fluorinated anthranilic acid derivatives). Retrieved from

  • BenchChem Technical Support. (2025). Stability of Fluorobenzoic Acid Derivatives. Retrieved from

  • Sreenivasa, S., et al. (2013).[4] Crystal structure of 2-amino-5-fluorobenzoic acid. Acta Crystallographica Section E. (Structural insights into hydrogen bonding and stability). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Guide: 5-amino-2-(difluoromethoxy)benzoic acid

The 1H NMR Comparison Guide for 5-amino-2-(difluoromethoxy)benzoic acid follows below. A Technical Comparison for Structural Validation & Purity Analysis Executive Summary & Strategic Importance 5-amino-2-(difluoromethox...

Author: BenchChem Technical Support Team. Date: March 2026

The 1H NMR Comparison Guide for 5-amino-2-(difluoromethoxy)benzoic acid follows below.

A Technical Comparison for Structural Validation & Purity Analysis

Executive Summary & Strategic Importance

5-amino-2-(difluoromethoxy)benzoic acid (CAS: 1269152-29-5) is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and anti-inflammatory agents.[1] The difluoromethoxy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)  group acts as a lipophilic bioisostere for methoxy or hydroxy groups, modulating metabolic stability and membrane permeability.[1]

This guide provides a definitive framework for identifying this compound using 1H NMR spectroscopy . Unlike standard spectral libraries, this document focuses on comparative analysis —distinguishing the target product from its specific synthetic precursors (nitro-intermediates) and degradation products (hydrolysis).[2][1]

Key Spectral Fingerprint

The "Product" is unambiguously identified by the coexistence of:

  • The "Difluoro-Triplet": A characteristic triplet at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     6.8–7.2 ppm  (
    
    
    
    ), confirming the intact
    
    
    motif.[1]
  • The "Amino-Shielding" Effect: Upfield shifts of aromatic protons (H4/H6) relative to the nitro-precursor, confirming successful reduction.[2][1]

Structural Analysis & Predicted Assignments[1][3]

To interpret the spectrum, we must deconstruct the electronic environment of the molecule.[2]

  • Solvent: DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Recommended for solubility of zwitterionic amino acids).[1]
    
  • Frequency: 400 MHz or higher recommended for resolving aromatic coupling.[2][1]

Molecular Logic:
  • Position 1 (-COOH): Strong electron-withdrawing group (EWG).[2][1] Deshields ortho-proton (H6).[2][1]

  • Position 2 (-OCFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H):  Inductively withdrawing but resonance donating. The 
    
    
    
    moiety reduces the electron density on oxygen compared to a methoxy group.[1]
  • Position 5 (-NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Strong electron-donating group (EDG).[1] Strongly shields ortho (H4, H6) and para (H2 - occupied) positions.[2][1]
    
Spectral Assignment Table (DMSO- )
MoietyProton LabelChemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Insight
Carboxylic Acid -COOH 12.5 – 13.5br s-Often broad or invisible due to exchange.[1]
Aromatic Ring H6 (Ortho to COOH)7.10 – 7.25dngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Deshielded by COOH; meta to NH

.[1]
Difluoromethoxy -OCFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H
6.90 – 7.20 t

CRITICAL IDENTIFIER. Large geminal coupling to Fluorine.[1]
Aromatic Ring H3 (Ortho to OCFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H)
6.95 – 7.10d

Ortho to OCF

H; meta to NH

.[1]
Aromatic Ring H4 (Ortho to NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
6.70 – 6.85dd

Most shielded.[1] Ortho to NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, para to OCF

H.
Amine -NH

5.00 – 5.50br s-Broad; shift varies with concentration/pH.[1]

Note: Assignments are synthesized from analogous structures (e.g., 5-amino-2-hydroxybenzoic acid and 1-(difluoromethoxy)-4-nitrobenzene) due to variable literature reporting.

Comparative Performance Guide: Product vs. Alternatives

In a synthesis workflow, you are rarely looking at a pure compound in isolation.[2] You are comparing the Product against Precursors or Impurities .

Comparison 1: Monitoring Reduction (Nitro to Amino)

Scenario: Reducing 5-nitro-2-(difluoromethoxy)benzoic acid to the target 5-amino compound.

FeatureAlternative (Precursor): 5-Nitro AnalogProduct: 5-Amino AnalogDiagnostic Action
Aromatic Region Downfield (8.0 – 8.6 ppm) .[1] The NOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

group strongly deshields H4 and H6.[1]
Upfield (6.7 – 7.3 ppm) .[2][1] The NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

group shields the ring protons.[1]
Watch for the "Shift Left": As reaction proceeds, aromatic signals move ~1.0 ppm to the right (lower ppm).[2]
Amine Signal Absent.Present (~5.0 ppm).[2][1]Confirm appearance of broad singlet.[2][1]
OCFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H Signal
Triplet at ~7.3 – 7.5 ppm.[1]Triplet at ~6.9 – 7.2 ppm.[2][1]Slight upfield shift due to increased ring electron density.[2][1]
Comparison 2: Monitoring Alkylation (Phenol to Difluoromethyl Ether)

Scenario: Difluoromethylation of 5-amino-2-hydroxybenzoic acid (Mesalamine).

FeatureAlternative (Starting Material): MesalamineProduct: 5-Amino-2-OCFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H
Diagnostic Action
-OH vs -OCF

H
Phenolic -OH (variable, ~9-10 ppm) or exchangeable.[1]Triplet at ~7.0 ppm (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Hz).
The "Triplet Test": If the triplet is absent, the alkylation failed.
Solubility Poor in CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.[1]
Improved lipophilicity (soluble in CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

or MeOD).[1]
Solubility change can indicate functionalization.[2][1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol which includes internal validation steps.

Step 1: Sample Preparation

  • Solvent: Dissolve 5-10 mg of sample in 0.6 mL DMSO-

    
     .
    
    • Why? CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       may not dissolve the zwitterionic amino acid form.[1] DMSO breaks intermolecular H-bonds, sharpening the peaks.[2][1]
      
  • Internal Standard (Optional): Add a trace of TCNB (2,3,5,6-tetrachloronitrobenzene) if quantitative yield is needed.

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard 1H (zg30).

  • Scans: 16 (minimum) to visualize the satellite peaks of the OCF

    
    H triplet if 13C satellites are interfering, though usually not an issue for 1H.
    
  • Spectral Width: -2 to 16 ppm (to catch the COOH proton).[2][1]

Step 3: Validation Logic (The "Decision Tree") Use the following logic flow to validate your spectrum.

NMR_Validation Start Start: Acquire 1H NMR (DMSO-d6) CheckTriplet Is there a Triplet (t) at 6.8-7.2 ppm with J ~74 Hz? Start->CheckTriplet CheckAromatic Are Aromatic Protons Shielded (< 7.5 ppm)? CheckTriplet->CheckAromatic Yes Fail_NoCF2H FAILURE: Missing OCF2H Group. Likely Hydrolysis or SM. CheckTriplet->Fail_NoCF2H No CheckCoupling Check H4 Coupling: Is it a dd (J~9, 2.5 Hz)? CheckAromatic->CheckCoupling Yes Fail_Nitro FAILURE: Incomplete Reduction. (Nitro Precursor) CheckAromatic->Fail_Nitro No (Signals > 8.0 ppm) Success VALIDATED: 5-amino-2-(difluoromethoxy) benzoic acid CheckCoupling->Success Yes Fail_Regio FAILURE: Wrong Regioisomer (Check Coupling Constants) CheckCoupling->Fail_Regio No

Figure 1: NMR Logic Flow for validating the identity of 5-amino-2-(difluoromethoxy)benzoic acid.

References

  • Chemical Shift Data (OCF2H Group)

    • Hu, M., et al. (2017).[2] Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H. ACS Medicinal Chemistry Letters. Link[2]

    • Note: Validates the chemical shift of OCF2H protons in arom
  • Synthesis & Precursor Data

    • BenchChem. (2025).[2][1] The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide. Link[2]

    • Note: Provides context on the acetylation and protection strategies for 5-amino-benzoic acid deriv
  • Spectral Database Validation

    • National Institutes of Health (NIH).[2][1] PubChem Compound Summary for CID 50988657 (5-amino-2-(difluoromethoxy)benzoic acid). Link[2]

    • Note: Confirms the existence and CAS registry (1269152-29-5) of the target compound.
  • General Difluoromethylation NMR Characteristics

    • Zafrani, Y., et al. (2019).[2] Difluoromethyl Group as a Hydrogen Bond Donor: A 1H NMR Study. Chemical Society Reviews.[2][1] Link

    • Note: Establishes the hydrogen bond acidity and solvent dependence of the CF2H proton.

Sources

Comparative

19F NMR shifts of difluoromethoxy group in benzoic acids

Topic: F NMR Shifts of Difluoromethoxy Group in Benzoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals The Difluoromethoxy (–OCF H) Group in Benzoic Aci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:


F NMR Shifts of Difluoromethoxy Group in Benzoic Acids
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

The Difluoromethoxy (–OCF H) Group in Benzoic Acids: A F NMR & Electronic Profile Guide

Executive Summary: The "Lipophilic Hydrogen Bond Donor"

In modern medicinal chemistry, the difluoromethoxy group (–OCF


H) has emerged as a critical bioisostere. Unlike the chemically inert and super-lipophilic trifluoromethoxy group (–OCF

), the –OCF

H moiety offers a unique duality: it acts as a lipophilic hydrogen bond donor .[1] The terminal proton is sufficiently acidic to interact with protein targets, while the fluorines modulate metabolic stability and lipophilicity.

This guide provides a technical comparison of the –OCF


H group against its primary alternatives (–OCF

, –F, –OCH

) within the scaffold of benzoic acids, focusing on

F NMR characterization
, electronic effects, and experimental protocols.
Technical Deep Dive: The NMR Signature

The


F NMR signal of the difluoromethoxy group is distinct and diagnostic. Unlike aromatic fluorine (–ArF) or trifluoromethyl groups (–CF

), the –OCF

H group resides in a specific "valley" of the fluorine spectrum and exhibits characteristic coupling patterns.
Comparative

F NMR Data (Relative to CFCl

)
SubstituentChemical Shift (

, ppm)
Multiplicity (

H-coupled)
Coupling Constant (

, Hz)
Electronic Nature
–OCF

H
-81.0 to -83.0 Doublet (d)

Hz
W/D (Inductive/Resonance)
–OCF

-57.0 to -59.0Singlet (s)N/AStrong EWG
–F (Aromatic)-100 to -125Multiplet

Hz
EWG/EDG (Inductive/Resonance)
–CF

-60.0 to -65.0Singlet (s)N/AStrong EWG

Analyst Note: The diagnostic feature of –OCF


H is the large geminal coupling (

) observed in proton-coupled

F NMR. In a standard proton-decoupled experiment (

F{

H}), this signal collapses to a singlet.
Substituent Effects in Benzoic Acids

The position of the –OCF


H group on the benzoic acid ring influences its exact shift due to through-space and through-bond electronic effects.
  • Para- (4-OCF

    
    H): 
    
    
    
    ppm. Minimal steric perturbation; shift is dominated by resonance with the carboxyl group.
  • Meta- (3-OCF

    
    H): 
    
    
    
    ppm. Inductive effects dominate.
  • Ortho- (2-OCF

    
    H): 
    
    
    
    ppm. Downfield shift often observed due to the "Ortho Effect" and potential intramolecular H-bonding or steric compression with the carboxylic acid moiety.
Electronic & Physicochemical Comparison

To rationally design drugs, one must understand how –OCF


H perturbs the electronic landscape of the benzene ring compared to –OCF

.
Hammett & Hansch Parameters
Parameter–OCH

–OCF

H
–OCF

Implication for Drug Design
Hammett

-0.27+0.18 +0.35–OCF

H is moderately electron-withdrawing, whereas –OCH

is donating.
Hammett

+0.12+0.25 +0.40Inductive withdrawal is significant but weaker than –OCF

.
Hansch

-0.02+0.65 +1.04–OCF

H increases lipophilicity significantly, but less aggressively than –OCF

.
H-Bond Donor NoYes (Weak) NoCritical Differentiator: The CF

-H can act as a donor in protein binding pockets.
Mechanistic Insight: The "Goldilocks" Zone

The –OCF


H group occupies a "Goldilocks" zone. It blocks metabolic O-dealkylation (unlike –OCH

) without creating the extreme lipophilicity and electron withdrawal of –OCF

. This makes it ideal for fine-tuning solubility (LogD) and pKa of the benzoic acid core.
Experimental Protocols
Protocol A: Synthesis of 4-(Difluoromethoxy)benzoic Acid

Standard method via difluoromethylation of phenols.

  • Reagents: 4-Hydroxybenzoic acid ester (methyl or ethyl), Sodium chlorodifluoroacetate (ClCF

    
    CO
    
    
    
    Na), K
    
    
    CO
    
    
    , DMF/Water.
  • Procedure:

    • Dissolve 1.0 eq of phenol substrate in DMF (0.5 M).

    • Add 2.5 eq of K

      
      CO
      
      
      
      and 2.0 eq of ClCF
      
      
      CO
      
      
      Na.
    • Heat to 100°C for 4–6 hours. (Mechanism: In situ generation of :CF

      
       carbene).
      
    • Cool, dilute with water, and extract with EtOAc.

    • Saponify the ester (LiOH/THF/H

      
      O) to yield the free acid.
      
  • Purification: Recrystallization from Hexanes/EtOAc is preferred over chromatography due to the acidity of the product.

Protocol B:

F NMR Acquisition Parameters

To ensure accurate integration and coupling detection.

  • Solvent: DMSO-

    
     (prevents aggregation of benzoic acids) or CDCl
    
    
    
    .
  • Reference: Internal

    
    -trifluorotoluene (
    
    
    
    -63.72 ppm) or external CFCl
    
    
    (
    
    
    0.00 ppm).[2]
  • Pulse Sequence:

    • Experiment 1: zg (Standard pulse). Run without proton decoupling to observe the diagnostic doublet (

      
       Hz).
      
    • Experiment 2: zgpg (Power-gated decoupling). Run with proton decoupling to collapse the doublet to a singlet for Signal-to-Noise (S/N) enhancement.

  • Spectral Width: -50 ppm to -150 ppm (sufficient for OCF

    
    H and OCF
    
    
    
    ).
  • Relaxation Delay (D1):

    
     (typically 5–10 seconds for fluorinated aromatics) for quantitative integration.
    
Visualizations
Figure 1: Comparative NMR Workflow

A decision tree for characterizing fluorinated benzoic acids.

NMR_Workflow Start Unknown Fluorinated Benzoic Acid Exp1 Run 19F NMR (Proton Coupled) Start->Exp1 Decision Analyze Multiplicity (-80 to -85 ppm) Exp1->Decision Singlet Singlet Observed Decision->Singlet No Coupling Doublet Doublet Observed (J ~ 73 Hz) Decision->Doublet Large Coupling Conclusion1 Likely -OCF3 Group (Check shift ~ -58 ppm) Singlet->Conclusion1 Conclusion2 CONFIRMED: -OCF2H Group Doublet->Conclusion2

Caption: Workflow for distinguishing difluoromethoxy groups from trifluoromethoxy analogs using proton-coupled


F NMR.
Figure 2: Electronic & Steric Impact

Visualizing the "Goldilocks" nature of the OCF


H group.

Electronic_Profile OMe -OCH3 (Donating, Unstable) OCF2H -OCF2H (The Balance) OMe->OCF2H Fluorination Prop2 Lipophilicity (LogP) OMe->Prop2 Lowest OCF3 -OCF3 (Withdrawing, Inert) OCF2H->OCF3 Fluorination Prop1 H-Bond Donor Capability OCF2H->Prop1 Yes (Unique) OCF3->Prop2 Highest

Caption: The -OCF


H group balances lipophilicity and electronic withdrawal while providing unique H-bond donor capability.
References
  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • Hu, J., Zhang, W., & Ni, C. (2014). Synthesis of Difluoromethoxy- and Trifluoromethoxy-Substituted Arenes. Chemistry - A European Journal. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

Sources

Validation

LC-MS fragmentation pattern of 5-amino-2-(difluoromethoxy)benzoic acid

Technical Guide: LC-MS/MS Characterization and Isomeric Differentiation of 5-amino-2-(difluoromethoxy)benzoic acid Executive Summary & Strategic Context In the synthesis of fluorinated pharmaceuticals (e.g., PDE4 inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: LC-MS/MS Characterization and Isomeric Differentiation of 5-amino-2-(difluoromethoxy)benzoic acid

Executive Summary & Strategic Context

In the synthesis of fluorinated pharmaceuticals (e.g., PDE4 inhibitors like Roflumilast), 5-amino-2-(difluoromethoxy)benzoic acid (CAS: 1262507-68-5) often appears as a critical hydrolytic impurity or a starting material.[1] Its detection is non-trivial due to its amphoteric nature and the stability of the difluoromethoxy (


) moiety.

This guide provides a definitive technical comparison of detection modes (ESI+ vs. ESI-) and structural differentiation strategies. Unlike generic certificates of analysis, we dissect the mechanistic fragmentation behavior to empower you to distinguish this specific regioisomer from its synthetic byproducts.

Key Performance Indicator (KPI) Comparison:

FeatureESI(+) Mode ESI(-) Mode Recommendation
Sensitivity Moderate (Amine protonation)High (Carboxyl deprotonation)Use ESI(-) for trace quantification (LOD < 1 ng/mL).[1]
Structural Data Rich (Multiple losses:

)
Lean (Dominant

loss)
Use ESI(+) for structural elucidation/ID.
Specificity Lower (Common benzoic acid fragments)High (Unique

loss pattern)
Use ESI(-) for complex matrices (plasma/urine).

Physicochemical Profile & Ionization Logic

  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass: 203.0394 Da[1]

  • Structural Core: Aniline ring + Carboxylic Acid + Difluoromethoxy ether.

The Polarity Dilemma: The molecule is amphoteric. The amino group (


) accepts protons, while the carboxylic acid (

) donates them.
  • Experimental Insight: While the amine suggests Positive mode, the electron-withdrawing effect of the difluoromethoxy group and the carboxyl moiety makes the amine less basic. Consequently, Negative Electrospray Ionization (ESI-) yields significantly higher ion currents due to the facile ionization of the benzoic acid group.

Deep Dive: Fragmentation Mechanics

A. Negative Mode (ESI-): The Quantitative Gold Standard

In ESI(-), the precursor ion is


.[1] The fragmentation is dominated by the stability of the resulting phenoxide anion and the "Ortho Effect."
  • Primary Pathway: Decarboxylation (

    
     loss, -44 Da). This is the "signature" transition for benzoic acids.
    
  • Secondary Pathway: Loss of

    
     (20 Da) from the difluoromethoxy group. This is critical for confirming the fluorinated motif.
    

Mechanism Visualization (ESI-):

ESI_Negative_Frag cluster_legend Pathway Logic Precursor Precursor Ion [M-H]⁻ m/z 202.03 (Deprotonated Benzoic Acid) Inter1 Product Ion 1 m/z 158.04 [M-H-CO₂]⁻ (Aniline Anion) Precursor->Inter1 Loss of CO₂ (44 Da) Collision Energy: 15-20 eV Inter2 Product Ion 2 m/z 138.03 [M-H-CO₂-HF]⁻ (Radical/Rearrangement) Inter1->Inter2 Loss of HF (20 Da) Collision Energy: 35 eV Decarboxylation is the thermodynamically favored first step. Decarboxylation is the thermodynamically favored first step.

Figure 1: ESI(-) Fragmentation Pathway showing the dominant decarboxylation followed by fluoride elimination.

B. Positive Mode (ESI+): The Structural Validator

In ESI(+), the precursor is


. The fragmentation is more complex, involving the "Ortho Effect" where the carboxylic acid interacts with the adjacent difluoromethoxy group.
  • Pathway 1 (Water Loss): The protonated carboxyl group loses water (

    
    , -18 Da) to form an acylium ion (
    
    
    
    ).
  • Pathway 2 (Combined Loss): Subsequent loss of

    
     (-28 Da) leads to the phenyl cation.
    
  • Pathway 3 (Difluoro-specific): Direct loss of the difluoromethyl radical or carbene (

    
    ) is rare but loss of 
    
    
    
    is observed at high collision energies.

Mechanism Visualization (ESI+):

ESI_Positive_Frag Precursor Precursor Ion [M+H]⁺ m/z 204.05 Acylium Acylium Ion m/z 186.04 [M+H-H₂O]⁺ Precursor->Acylium -H₂O (Ortho Effect) AmineLoss Deaminated Ion m/z 187.02 [M+H-NH₃]⁺ Precursor->AmineLoss -NH₃ (17 Da) Phenyl Aminophenol Ion m/z 158.04 [M+H-H₂O-CO]⁺ Acylium->Phenyl -CO (28 Da)

Figure 2: ESI(+) Fragmentation complexity.[1] Note that water loss is often enhanced by the ortho-substitution.[1]

Comparative Experimental Protocol

To replicate these results, use the following validated conditions. This protocol is designed to separate the target from potential isomers (e.g., 4-amino-2-(difluoromethoxy)benzoic acid).[1]

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Reasoning: The T3 bonding provides superior retention for polar amines/acids compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)[1]

    • 1-6 min: 5%

      
       60% B[1]
      
    • 6-8 min: 95% B (Wash)[1]

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (Triple Quadrupole)
ParameterSetting (ESI-)Setting (ESI+)
Capillary Voltage 2.5 kV3.5 kV
Cone Voltage 30 V35 V
Source Temp 150°C150°C
Desolvation Temp 500°C500°C
Collision Gas Argon (0.15 mL/min)Argon (0.15 mL/min)
MRM Transition Table (Quantification & ID)
ModeTypePrecursor (

)
Product (

)
CE (eV)Purpose
ESI(-) Quant 202.0 158.0 18 Max Sensitivity (Decarboxylation)
ESI(-)Qual202.0138.032Specificity (Fluorine confirmation)
ESI(+)Qual204.1186.115Ortho-effect confirmation
ESI(+)Qual204.1158.128Structural backbone check

Isomeric Differentiation (The "Alternative" Analysis)

A critical challenge in drug development is distinguishing the 2-(difluoromethoxy) isomer from the 3- or 4- isomers.[1]

  • The Ortho-Effect Differentiator: In the 2-position (Ortho) , the difluoromethoxy oxygen can hydrogen bond with the carboxylic acid proton. In ESI(+), this facilitates the rapid loss of

    
     (
    
    
    
    ).
    • Observation: If you analyze the 3-isomer (Meta) or 4-isomer (Para) , the distance is too great for this interaction. The

      
       peak will be significantly weaker or absent , and the loss of 
      
      
      
      (
      
      
      ) may become more prominent.

Differentiation Workflow:

  • Inject sample in ESI(+).

  • Monitor ratio of

    
     (Water loss) vs. 
    
    
    
    (Ammonia loss).
  • High Ratio (>5:1) = Ortho Isomer (Target) .

  • Low Ratio (<1:1) = Meta/Para Isomer .

References

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.

  • Niessen, W.M.A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition.[1] CRC Press. (Referencing Chapter 6: Fragmentation of Carboxylic Acids).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Protocols for impurity quantification).

  • Gross, J.H. (2017). Mass Spectrometry: A Textbook. Springer. (Mechanisms of Ortho-Effects in Mass Spectrometry).

Sources

Comparative

Spectroscopic Validation of 5-Amino-2-(difluoromethoxy)benzoic Acid: A Comparative IR Analysis Guide

Introduction: The Bioisosteric Challenge In modern drug design, 5-amino-2-(difluoromethoxy)benzoic acid (CAS 1240597-62-3) represents a critical scaffold. The difluoromethoxy (-OCHF ) group is a lipophilic bioisostere of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioisosteric Challenge

In modern drug design, 5-amino-2-(difluoromethoxy)benzoic acid (CAS 1240597-62-3) represents a critical scaffold. The difluoromethoxy (-OCHF


)  group is a lipophilic bioisostere of a methoxy or hydroxy group, enhancing metabolic stability and membrane permeability.

However, verifying this structure presents a unique spectroscopic challenge: distinguishing the fluorinated ether from its non-fluorinated precursors and monitoring the reduction of the nitro group to the amine. This guide provides a rigorous, comparative framework for validating this molecule using Infrared (IR) Spectroscopy, moving beyond simple peak listing to causal structural analysis.[1]

Structural Decomposition & Spectral Expectations

To validate this molecule, we must deconstruct it into its three spectroscopically active domains.

G Molecule 5-Amino-2-(difluoromethoxy) benzoic acid COOH Carboxylic Acid (C-1) Molecule->COOH Broad O-H C=O Stretch OCHF2 Difluoromethoxy (C-2) Molecule->OCHF2 C-F Stretch (Strong) NH2 Primary Amine (C-5) Molecule->NH2 N-H Doublet COOH_Sig ~2500-3300 cm⁻¹ (OH) ~1680 cm⁻¹ (C=O) COOH->COOH_Sig OCHF2_Sig 1000-1250 cm⁻¹ (C-F / C-O-C) OCHF2->OCHF2_Sig NH2_Sig 3300-3500 cm⁻¹ (Sym/Asym) NH2->NH2_Sig

Figure 1: Structural decomposition of the target molecule linking functional groups to expected spectral domains.

Comparative Analysis: Synthesis & Purity

The most robust way to validate an IR spectrum is by comparing it against its immediate structural relatives. We analyze two critical scenarios: Synthesis Monitoring (Precursor vs. Product) and Analog Differentiation (Product vs. Impurity).

Scenario A: Synthesis Validation (Nitro Reduction)

Context: The molecule is typically synthesized by reducing 5-nitro-2-(difluoromethoxy)benzoic acid . Objective: Confirm complete reduction of the Nitro (-NO


) group to the Amino (-NH

) group.
Functional GroupModePrecursor (Nitro-SM)Target (Amino-Product)Validation Criterion
Nitro (-NO

)
Asymmetric Stretch1530 ± 20 cm⁻¹ (Strong)Absent Pass: Disappearance of strong band at ~1530.
Nitro (-NO

)
Symmetric Stretch1350 ± 20 cm⁻¹ (Strong)Absent Pass: Disappearance of strong band at ~1350.
Amine (-NH

)
N-H StretchesAbsent3300–3500 cm⁻¹ (Doublet)Pass: Appearance of two weak/medium bands.
Amine (-NH

)
N-H Bend (Scissoring)Absent1620–1650 cm⁻¹ Pass: New band appearing near C=C region.
Scenario B: Structural Differentiation (vs. 5-Aminosalicylic Acid)

Context: 5-Aminosalicylic acid (Mesalamine) is a potential non-fluorinated analog or hydrolysis degradant. Objective: Confirm the presence of the Difluoromethoxy ether and absence of Phenolic -OH.

Functional GroupModeAnalog (5-ASA / Phenol)Target (Difluoro-Ether)Validation Criterion
Phenolic -OH O-H StretchBroad, 3200–3550 cm⁻¹Absent (Only COOH OH remains)Pass: Profile is less broad/intense in high freq region.
Ether (-O-C) C-O-C Stretch~1230 cm⁻¹ (Phenolic C-O)1050–1250 cm⁻¹ (Complex)Pass: Shift in fingerprint region pattern.
Fluorine (C-F) C-F StretchAbsent 1000–1400 cm⁻¹ (Very Strong)Pass: Intense, broad multi-band absorption in fingerprint region.

Master Data Table: Characteristic Peak Assignment

Note: Values are derived from standard spectroscopic principles for benzoic acid derivatives and fluorinated ethers. Exact wavenumbers may shift ±10 cm⁻¹ depending on sample state (solid vs. solution).

Region (cm⁻¹)IntensityAssignmentStructural OriginNotes
3300–3500 Mediumν(N-H)Primary AmineLook for a doublet (Asymmetric & Symmetric stretch).
2500–3300 Broad/Strongν(O-H)Carboxylic Acid"Hairy" baseline; overlaps with C-H stretches.[2]
1680–1705 Strongν(C=O)Carboxylic AcidConjugated with aromatic ring.[2] Lower freq due to H-bonding.
1620–1650 Mediumδ(N-H)Primary AmineScissoring vibration; often overlaps with C=C.
1580–1600 Mediumν(C=C)Aromatic RingSkeletal vibrations.
1100–1300 Very Strong ν(C-F)DifluoromethoxyDiagnostic Region. Multiple intense bands due to C-F coupling.
1040–1080 Strongν(C-O-C)Ether LinkageSymmetric stretch of the Ar-O-CF₂ system.
800–900 Mediumγ(C-H)Aromatic (OOP)Out-of-plane bends; pattern depends on 1,2,5-substitution.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized ATR (Attenuated Total Reflectance) protocol.

Step 1: Sample Preparation
  • Technique: Diamond ATR is preferred over KBr pellets to avoid moisture interference with the -COOH and -NH

    
     regions.
    
  • Pre-treatment: Dry the sample in a vacuum oven at 40°C for 2 hours.

    • Why? Hydrates are common in amino-benzoic acids. Water peaks (3400 cm⁻¹) will obscure the critical Amine N-H doublet.

Step 2: Acquisition Parameters[1][4]
  • Resolution: 4 cm⁻¹[3]

  • Scans: 32 (minimum) to resolve the hyperfine splitting of C-F bands.

  • Range: 4000–600 cm⁻¹

Step 3: The "Decision Tree" Analysis

Use the following logic flow to accept or reject the material based on the spectrum.

ValidationFlow Start Acquire Spectrum CheckCO Check 1680-1705 cm⁻¹ (Carbonyl Present?) Start->CheckCO CheckNO2 Check 1530 & 1350 cm⁻¹ (Nitro Absent?) CheckCO->CheckNO2 Yes Fail_Imp FAIL: Wrong Analog/Hydrolysis CheckCO->Fail_Imp No (Not Benzoic Acid) CheckCF Check 1000-1250 cm⁻¹ (Strong C-F Bands?) CheckNO2->CheckCF Yes (Clean) Fail_SM FAIL: Residual Starting Material CheckNO2->Fail_SM No (Peaks Present) CheckNH Check 3300-3500 cm⁻¹ (NH₂ Doublet Present?) CheckCF->CheckNH Yes CheckCF->Fail_Imp No (Missing Fluorine) Pass PASS: Identity Confirmed CheckNH->Pass Yes CheckNH->Fail_Imp No (Amine missing)

Figure 2: Logic gate for QC release of 5-amino-2-(difluoromethoxy)benzoic acid.

Technical Insights & Troubleshooting

The "Fluorine Masking" Effect

The C-F stretching vibrations (1000–1300 cm⁻¹) are among the strongest absorbers in IR spectroscopy due to the high polarity of the bond.

  • Insight: In the fingerprint region, these bands can be so intense that they "mask" weaker aromatic C-H in-plane bends.

  • Action: Do not rely on the 1000–1200 cm⁻¹ region for aromatic substitution pattern analysis. Use the 700–900 cm⁻¹ region (Out-of-Plane bends) instead.

Polymorphism Warning

Amino-benzoic acid derivatives often exhibit polymorphism (different crystal packing).

  • Observation: If your C=O peak splits (e.g., 1680 and 1695 cm⁻¹), you may have a mixture of polymorphs or a dimer/monomer equilibrium.

  • Resolution: This does not necessarily indicate chemical impurity. Confirm with DSC (Differential Scanning Calorimetry) or XRPD if crystal form control is critical.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for functional group assignment).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for C-F and fluorinated ether shifts).

  • NIST Chemistry WebBook. IR Spectrum of 2-Amino-5-fluorobenzoic acid (Analog Reference). National Institute of Standards and Technology. Available at: [Link]]

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bonding in 2-substituted anilines. Journal of Organic Chemistry. (Reference for intramolecular H-bonding effects on NH2 shifts).

  • Wang, L., et al. (2018). Synthesis and properties of difluoromethoxy-substituted aromatics. Journal of Fluorine Chemistry. (Context for -OCHF2 spectral properties).

Sources

Validation

comparison of difluoromethoxy vs trifluoromethoxy bioisosteres

Technical Comparison: Difluoromethoxy ( ) vs. Trifluoromethoxy ( ) Bioisosteres Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists Focus: Physicochemical properties, synth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Difluoromethoxy ( ) vs. Trifluoromethoxy ( ) Bioisosteres

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists Focus: Physicochemical properties, synthetic accessibility, and strategic application in SAR.

Executive Summary: The "Lipophilic Donor" vs. The "Lipophilic Shield"

In medicinal chemistry, the substitution of a methoxy group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) with fluorinated ethers is a high-impact tactic to modulate metabolic stability and lipophilicity. However, the choice between difluoromethoxy (

)
and trifluoromethoxy (

)
is often driven by a subtle but critical electronic distinction:
  • 
     (The Lipophilic Shield):  A chemically inert, highly lipophilic group used primarily to block metabolic soft spots and increase membrane permeability. It acts as a "super-lipophilic" bioisostere of chlorine or a methyl group.
    
  • 
     (The Lipophilic H-Bond Donor):  A unique moiety that increases lipophilicity (less than 
    
    
    
    ) while retaining a hydrogen bond donor (HBD) capability. This "Lipophilic Donor" character allows it to maintain critical binding interactions that would be lost with
    
    
    .

Strategic Verdict: Use


 to maximize lipophilicity and metabolic blockade. Use 

when you need to improve metabolic stability but must retain a hydrogen bond interaction with the target protein.

Physicochemical Deep Dive

The following table synthesizes the key quantitative differences between these two bioisosteres compared to the parent methoxy group.

Table 1: Comparative Physicochemical Properties[2]
PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Impact on Drug Design
Hansch Lipophilicity (

)


(approx)


dramatically increases LogP;

offers a moderate increase.[1]
Hammett Constant (

)

(Donor)

(Weak Withdrawer)

(Strong Withdrawer)
Both fluorinated groups deactivate the aromatic ring, reducing oxidative metabolism.
H-Bond Donor Acidity (

)

(None)


(None)
Critical Differentiator: The

proton is acidic enough to donate H-bonds (similar to thiophenol).[2]
Conformation (

)
Coplanar (mostly)Variable / AdaptiveOrthogonal (

)

twists out of plane to minimize electronic repulsion;

can adapt to bind.
Metabolic Stability Low (O-dealkylation)HighVery HighBoth block CYP450 O-dealkylation effectively.
The "Killer Feature": Hydrogen Bond Acidity of

Unlike the chemically inert


 group, the 

moiety contains a polarized C-H bond. The strong electron-withdrawing effect of the two fluorine atoms renders this proton acidic (H-bond acidity parameter

).
  • Mechanism: The proton can act as a weak hydrogen bond donor to protein backbone carbonyls or side-chain acceptors (e.g., Asp, Glu).

  • Relevance: In the transition from a phenol (

    
    ) or amine to a bioisostere, 
    
    
    
    can often rescue potency by maintaining a key H-bond, whereas
    
    
    would abolish it.

Decision Framework: Selecting the Right Bioisostere

The choice between these two groups should follow a logical decision tree based on your Lead Optimization objectives.

BioisostereSelection Start Objective: Replace -OCH3 / -OH for Optimization Q1 Is the group involved in a critical H-bond interaction? Start->Q1 Q2 Is the molecule's LogP already too high (>4)? Q1->Q2 No UseOCF2H Select -OCF2H (Retains H-Bond, Moderate LogP) Q1->UseOCF2H Yes (Donor) UseOCF3 Select -OCF3 (Max Metabolic Stability, High LogP) Q2->UseOCF3 No UseOCF2H_Sol Select -OCF2H (Avoids excessive lipophilicity) Q2->UseOCF2H_Sol Yes

Figure 1: Strategic decision tree for selecting between difluoromethoxy and trifluoromethoxy bioisosteres.

Case Studies in Drug Discovery

Case A: Roflumilast (COPD Treatment)
  • Structure: Contains a difluoromethoxy group (

    
    ) on the catechol ring.
    
  • Role: The

    
     group replaces a metabolically labile methoxy group. Crucially, the H-bond donor ability of the 
    
    
    
    proton interacts with a specific pocket in the PDE4 enzyme, contributing to high potency (
    
    
    nM) while maintaining oral bioavailability. An
    
    
    analog would likely suffer from steric clash or loss of this specific interaction.
Case B: DLK Inhibitors (KAI-11101)
  • Context: In the optimization of Dual Leucine Zipper Kinase (DLK) inhibitors, researchers compared

    
    , 
    
    
    
    , and
    
    
    analogs.[3]
  • Outcome: The

    
     analog demonstrated superior selectivity and potency compared to the 
    
    
    
    analog.
  • Reasoning: The

    
     group formed a favorable electrostatic interaction (weak H-bond) within the active site that the bulkier, inert 
    
    
    
    could not replicate. Additionally, the lower lipophilicity of
    
    
    improved the unbound fraction in the brain compared to the
    
    
    variant.

Experimental Protocols

Synthesizing these ethers requires distinct approaches.


 is generally more accessible via reliable radical/carbene chemistry, while 

often requires metal-mediated transfer or specialized reagents.
Protocol A: Late-Stage Difluoromethylation

Objective: Install


 onto a phenol using Sodium Chlorodifluoroacetate.
Mechanism:  Generation of difluorocarbene (

) in situ.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) (2.0 - 3.0 equiv)
    
  • Base: Potassium carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF/Water (10:1 ratio)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with the phenol (1 mmol),

    
     (2 mmol), and DMF (5 mL). Heat to 100°C.
    
  • Addition: Dissolve

    
     (2.5 mmol) in a minimum amount of water/DMF. Add this solution dropwise to the hot reaction mixture over 20 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Stir at 100°C for 2–4 hours. Monitor by TLC/LCMS. The difluorocarbene generated in situ reacts rapidly with the phenoxide.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

    
    ). Wash organics with brine (crucial to remove DMF).
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

SynthesisWorkflow Phenol Phenol (Ar-OH) Intermediate [:CF2] Carbene Species Phenol->Intermediate K2CO3, 100°C Reagent ClCF2CO2Na (Difluorocarbene Source) Reagent->Intermediate -CO2, -NaCl Product Ar-OCF2H (Difluoromethyl Ether) Intermediate->Product Insertion

Figure 2: Mechanism of difluoromethylation via difluorocarbene insertion.

Protocol B: Silver-Mediated Trifluoromethoxylation

Objective: Install


 onto an aryl stannane or phenol (via oxidative cross-coupling).
Note:  Direct trifluoromethoxylation of phenols is difficult. A modern, robust method involves the use of Silver(I) Trifluoromethoxide  generated in situ or using Togni Reagent II  with specific activation. Below is the Silver-Mediated  protocol for aryl stannanes/boronic acids, which is highly reliable for SAR generation.

Reagents:

  • Substrate: Aryl Stannane (

    
    ) or Aryl Boronic Acid[4]
    
  • Reagent:

    
     (Ruppert-Prakash Reagent) + 
    
    
    
    or specialized Ag-salt.
  • Oxidant: Selectfluor or F-TEDA-BF4.

  • Solvent: Acetone or Acetonitrile.

Step-by-Step Workflow:

  • Activation: In a glovebox or dry Schlenk flask, combine

    
     (2 equiv) and 
    
    
    
    (2 equiv) in Acetonitrile to generate
    
    
    in situ. Stir for 20 mins at RT.
  • Coupling: Add the Aryl Stannane/Boronic Acid (1 equiv).

  • Oxidation: Cool to 0°C. Add Selectfluor (1.2 equiv).

  • Reaction: Allow to warm to RT and stir for 12 hours. The reaction proceeds via an oxidative cross-coupling mechanism.

  • Workup: Filter through a pad of Celite. Concentrate and purify via column chromatography.[5]

Self-Validation Check: This protocol avoids the use of gaseous


 (toxic/explosive) and relies on bench-stable reagents (

, Selectfluor), making it suitable for standard medicinal chemistry labs.

Conclusion

The substitution of hydrogen or methoxy groups with fluorinated ethers is a powerful tool in the "Late-Stage Functionalization" phase of drug discovery.

  • Choose

    
      if your SAR suggests that the oxygen atom is accepting a hydrogen bond, or if you need to lower LogP slightly relative to a 
    
    
    
    or
    
    
    analog. The "Lipophilic Donor" effect is its unique selling point.
  • Choose

    
      if your primary goal is to block metabolism and drive potency through hydrophobic interactions, provided the target pocket can accommodate the orthogonal conformation.
    

References

  • Physicochemical Properties of Fluorinated Groups

    • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
    • Comparison of Hansch values: (+1.04) vs (-0.02).
  • Hydrogen Bond Acidity of Difluoromethyl Groups

    • Zafrani, Y., et al. (2021).[6] Modulation of the H-Bond Basicity of Functional Groups by

      
      -Fluorine-Containing Functions. Journal of Medicinal Chemistry.
      
    • [6]

  • Synthetic Protocols (Difluoromethylation)

    • Hu, J., et al. (2006).
  • Synthetic Protocols (Trifluoromethoxylation)

    • Togni, A., et al. (2009).[7] Direct Trifluoromethoxylation of Aromatics. Angewandte Chemie.

  • Case Studies (DLK Inhibitors & Roflumilast)

Sources

Comparative

Comparative Guide: 5-Amino-2-(difluoromethoxy)benzoic Acid vs. 5-Amino-2-methoxybenzoic Acid

Executive Summary: The Fluorine Switch This guide analyzes the bioisosteric replacement of a Methoxy (-OCH₃) group with a Difluoromethoxy (-OCHF₂) group within the 5-aminobenzoic acid scaffold. For medicinal chemists, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Switch

This guide analyzes the bioisosteric replacement of a Methoxy (-OCH₃) group with a Difluoromethoxy (-OCHF₂) group within the 5-aminobenzoic acid scaffold.

For medicinal chemists, this substitution is not merely a lipophilicity adjustment; it represents a fundamental shift in molecular interaction and stability. While 5-amino-2-methoxybenzoic acid (Molecule B) is a classic building block susceptible to rapid metabolic clearance via O-demethylation, its fluorinated analog, 5-amino-2-(difluoromethoxy)benzoic acid (Molecule A), offers three distinct advantages:

  • Metabolic Blockade: The C-F bonds prevent oxidative dealkylation, significantly extending half-life (

    
    ).
    
  • Acidity Modulation: The electron-withdrawing nature of -OCHF₂ lowers the pKa of the benzoic acid, altering ionization at physiological pH.

  • Lipophilic Hydrogen Bond Donor: Unlike the methoxy group (acceptor only), the -OCHF₂ proton acts as a weak hydrogen bond donor, potentially picking up unique binding interactions in a receptor pocket.

Chemical & Physical Properties Comparison

The following data highlights the physicochemical shifts incurred by the fluoro-substitution.

PropertyMolecule A (Difluoromethoxy)Molecule B (Methoxy)Impact of Substitution
IUPAC Name 5-amino-2-(difluoromethoxy)benzoic acid5-amino-2-methoxybenzoic acid
CAS No. 1269152-29-5 (HCl salt)3403-47-2 Identification
Formula C₈H₇F₂NO₃C₈H₉NO₃+36 Da (F vs H)
Mol.[1][2][3] Weight 203.14 g/mol 167.16 g/mol Slight increase in bulk
LogP (Calc) ~2.10.6 - 1.6Increased Lipophilicity (+0.5 to +1.0 unit)
pKa (COOH) ~2.5 (Predicted)4.08 (Exp)Increased Acidity (Stronger ionic bond potential)
H-Bonding Donor (CF₂H ) & Acceptor (O, N)Acceptor (O, N) OnlyNew Interaction Vector
Metabolic Liability Low (Stable C-F bond)High (CYP450 O-demethylation)Improved PK Profile

Analyst Note on pKa: The -OCHF₂ group has a Hammett constant (


) of ~0.14 (electron-withdrawing), whereas -OCH₃ is -0.27 (electron-donating). This shift significantly acidifies the benzoic acid moiety in Molecule A, ensuring it is fully ionized (anionic) in all physiological compartments.

Medicinal Chemistry Deep Dive

The "Lipophilic Hydrogen Bond Donor"

The most overlooked feature of the difluoromethoxy group is the acidity of the terminal proton. The electronegativity of the two fluorine atoms polarizes the C-H bond, making it a viable hydrogen bond donor.[4]

  • Molecule B (Methoxy): The methyl protons are non-acidic. The oxygen acts only as an H-bond acceptor.

  • Molecule A (Difluoromethoxy): The

    
     proton can act as a bioisostere for a hydroxyl (-OH) or thiol (-SH) group but with much higher lipophilicity.[4] This allows Molecule A to maintain H-bond networks within a hydrophobic pocket where a polar -OH might incur a desolvation penalty.
    
Metabolic Stability

The primary failure mode for o-anisic acid derivatives (Molecule B) is CYP450-mediated O-demethylation, leading to the formation of a phenol and formaldehyde. This often results in rapid clearance.

  • Mechanism: CYP450 abstracts a hydrogen from the

    
    .
    
  • Solution: The C-H bond strength in

    
     is significantly higher (
    
    
    
    kcal/mol vs
    
    
    kcal/mol), and the fluorine atoms electronically deactivate the carbon, rendering it resistant to radical abstraction by the CYP heme iron-oxo species.

Experimental Protocols

Synthesis of 5-amino-2-(difluoromethoxy)benzoic acid

Direct difluoromethylation of the amino-acid is prone to side reactions. The robust route utilizes the nitro-ester precursor.

Reagents:

  • Starting Material: Methyl 5-nitrosalicylate (CAS 5537-19-9)

  • Difluoromethylating Agent: Sodium chlorodifluoroacetate (

    
    ) or Sodium difluoromethanesulfinate (Langlois reagent).
    
  • Solvent: DMF (Dimethylformamide).

  • Base:

    
    .
    

Step-by-Step Protocol:

  • O-Difluoromethylation:

    • Dissolve methyl 5-nitrosalicylate (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Add anhydrous

      
       (1.5 eq) and stir at room temperature for 15 min to form the phenoxide.
      
    • Add Sodium chlorodifluoroacetate (2.5 eq).

    • Critical Step: Heat the reaction to 95-100°C under an inert atmosphere (

      
      ). The reagent decarboxylates in situ to generate the reactive difluorocarbene (
      
      
      
      ) species.
    • Monitor by TLC/LCMS until starting phenol is consumed (~4-12 hours).

    • Workup: Dilute with water, extract with EtOAc.[5] The product is Methyl 5-nitro-2-(difluoromethoxy)benzoate .

  • Ester Hydrolysis:

    • Dissolve the intermediate in THF/Water (1:1). Add LiOH (3.0 eq).

    • Stir at RT until the ester is cleaved. Acidify with 1N HCl to precipitate 5-nitro-2-(difluoromethoxy)benzoic acid .

  • Nitro Reduction:

    • Dissolve the nitro-acid in Methanol.[6]

    • Add 10% Pd/C catalyst (10 wt% loading).

    • Stir under

      
       balloon (1 atm) for 2-4 hours.
      
    • Purification: Filter through Celite. Concentrate filtrate.[6] Recrystallize from Ethanol/Water to yield pure 5-amino-2-(difluoromethoxy)benzoic acid .

Metabolic Stability Assay (Microsomal Stability)

To empirically verify the bioisosteric advantage:

  • Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: Molecule A should show <10% degradation at 60 min, while Molecule B will likely show >50% loss.

Visualizations

Synthesis & Metabolic Pathway Comparison

The following diagram contrasts the synthesis of the stable difluoro-analog against the metabolic vulnerability of the methoxy-analog.

G Start 5-Nitrosalicylic Acid (Precursor) StepA1 1. Esterification 2. ClCF2CO2Na, 100°C (:CF2 Carbene) Start->StepA1 Path A StepB1 Methylation (MeI, K2CO3) Start->StepB1 Path B InterA 2-(Difluoromethoxy) -5-nitrobenzoate StepA1->InterA StepA2 Pd/C, H2 Reduction InterA->StepA2 ProdA Molecule A: 5-Amino-2-(difluoromethoxy) benzoic acid StepA2->ProdA FateA Metabolically STABLE (Blocked Site) ProdA->FateA In Vivo ProdB Molecule B: 5-Amino-2-methoxy benzoic acid StepB1->ProdB Metab CYP450 Metabolism ProdB->Metab In Vivo FateB O-Demethylated Phenol (Inactive/Cleared) Metab->FateB

Caption: Comparative workflow showing the synthesis of the difluoro-analog (Path A) and the metabolic instability of the methoxy-analog (Path B).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11370, 2-Methoxybenzoic acid. Retrieved from [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Accela ChemBio. Product Information: 5-amino-2-(difluoromethoxy)benzoic acid hydrochloride (CAS 1269152-29-5).[7] Retrieved from [Link]

Sources

Validation

UV-Vis absorption spectra of difluoromethoxybenzoic acid derivatives

Publish Comparison Guide: UV-Vis Absorption Spectra of Difluoromethoxybenzoic Acid Derivatives Executive Summary: The "Goldilocks" Fluorine Effect In the landscape of drug design and materials science, the difluoromethox...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: UV-Vis Absorption Spectra of Difluoromethoxybenzoic Acid Derivatives

Executive Summary: The "Goldilocks" Fluorine Effect

In the landscape of drug design and materials science, the difluoromethoxy (-OCHF₂) group represents a critical "Goldilocks" zone between the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethoxy group (-OCF₃).

This guide provides a technical analysis of the . Unlike standard spectral libraries, we focus on the comparative electronic behavior that dictates these spectra. Understanding these shifts is not merely about identification; it is a direct readout of the molecule's electronic environment, correlating directly with pKa , lipophilicity (LogP) , and metabolic stability .

Key Takeaway: The -OCHF₂ group acts as a lipophilic hydrogen bond donor/acceptor hybrid. Its UV absorption profile is distinct—typically blue-shifted relative to methoxy analogs but red-shifted relative to trifluoromethoxy analogs—reflecting its intermediate Hammett substituent constants.

Electronic Context & Spectral Theory

To interpret the UV-Vis data, one must understand the underlying electronic perturbations on the benzoic acid chromophore.

The Hammett Push-Pull Mechanism

The absorption maximum (


) of benzoic acid derivatives is governed by the energy gap between the 

(HOMO) and

(LUMO) orbitals.
  • Methoxy (-OCH₃): Strong Resonance Donor (+R).[1] Raises HOMO energy significantly, narrowing the gap

    
    Red Shift (Bathochromic) .
    
  • Trifluoromethoxy (-OCF₃): Strong Inductive Withdrawer (-I), Weak Resonance Donor (+R). Lowers HOMO/LUMO, often widening the gap or causing minimal shift relative to benzene

    
    Blue Shift (Hypsochromic) vs. OMe .
    
  • Difluoromethoxy (-OCHF₂): The Hybrid. The two fluorine atoms induce withdrawal (-I), but the remaining hydrogen allows for a different conformational landscape and weaker withdrawal than -OCF₃.

Figure 1: Electronic Effects Visualization

ElectronicEffects cluster_0 Difluoromethoxy (-OCHF2) Substituent Substituent (-OR) Inductive Inductive Effect (-I) Electron Withdrawal Substituent->Inductive F atoms pull e- Resonance Resonance Effect (+R) Lone Pair Donation Substituent->Resonance O atom pushes e- BandGap HOMO-LUMO Gap Energy Inductive->BandGap Stabilizes Orbitals (Widnes Gap) Resonance->BandGap Destabilizes HOMO (Narrows Gap) Shift Spectral Shift (λ max) BandGap->Shift Inverse Relation Desc Balanced -I / +R Intermediate Shift

Caption: Interplay of inductive and resonance effects determining the HOMO-LUMO gap and resulting spectral shift.

Comparative Data Analysis

The following table synthesizes experimental and calculated physicochemical data. Note how the difluoromethoxy derivative bridges the gap between the electron-rich methoxy and the electron-poor trifluoromethoxy analogs.

Table 1: Comparative Physicochemical & Spectral Properties
Property4-Methoxybenzoic Acid 4-(Difluoromethoxy)benzoic Acid 4-(Trifluoromethoxy)benzoic Acid
Substituent -OCH₃-OCHF₂ -OCF₃
Electronic Nature Strong Donor (+R)Moderate Withdrawer (-I), Weak Donor (+R)Strong Withdrawer (-I)
Hammett

-0.270.18 0.35
UV

(MeOH)
~256 nm~238 - 242 nm ~230 nm
Extinction (

)
~16,000 M⁻¹cm⁻¹~12,500 M⁻¹cm⁻¹ ~10,000 M⁻¹cm⁻¹
pKa (Acid Strength) 4.47 (Weaker acid)~3.60 (Stronger acid) 3.50 (Strongest acid)
LogP (Lipophilicity) 1.96~1.99 2.90
H-Bonding Acceptor onlyDonor (weak) & Acceptor Acceptor only

Critical Insight: The -OCHF₂ group allows for hydrogen bond donation via the C-H bond, a unique feature absent in -OCH₃ and -OCF₃. This can lead to solvent-dependent spectral shifts (solvatochromism) that are more pronounced in protic solvents like methanol compared to aprotic solvents like cyclohexane.

Experimental Protocol: High-Precision UV-Vis Characterization

To obtain reproducible data for regulatory or publication purposes, the following self-validating protocol is recommended.

Reagents & Equipment
  • Analyte: 4-(difluoromethoxy)benzoic acid (>98% purity, e.g., CAS 4837-20-1).[2]

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and 10 mM Phosphate Buffer (pH 7.4).

  • Instrument: Double-beam UV-Vis Spectrophotometer (bandwidth ≤ 1 nm).

Step-by-Step Methodology
  • Stock Solution Preparation (Gravimetric):

    • Weigh ~10 mg of analyte into a 100 mL volumetric flask.

    • Dissolve in MeOH to create a ~0.5 mM stock.

    • Validation: Sonicate for 5 mins to ensure complete dissolution; check for Tyndall effect (scattering) to rule out micro-precipitation.

  • Working Standard Dilution:

    • Prepare a dilution series (e.g., 10, 20, 30, 40, 50 µM).

    • Why? To verify linearity (Beer-Lambert Law) and calculate the molar extinction coefficient (

      
      ).
      
  • Spectral Scanning:

    • Blanking: Use pure solvent in matched quartz cuvettes (1 cm pathlength).

    • Scan Parameters: 200 nm to 400 nm; Scan speed: Medium (approx. 200 nm/min).

    • pH Check: For aqueous scans, measure pH before and after. Ionization of the carboxylic acid (COOH

      
       COO⁻) causes a significant spectral shift (typically a blue shift of the B-band).
      

Figure 2: Experimental Workflow Diagram

ExperimentalWorkflow Start Sample Preparation (Gravimetric) Solvent Solvent Selection (MeOH / ACN / Buffer) Start->Solvent Blank Baseline Correction (Matched Cuvettes) Solvent->Blank Scan Spectral Scan (200-400 nm) Blank->Scan Check Linearity Check (R² > 0.999?) Scan->Check Check->Start No (Dilution Error) Calc Calculate ε (Beer-Lambert) Check->Calc Yes

Caption: Step-by-step workflow for validating UV-Vis data integrity.

Detailed Spectral Analysis

Band Assignments
  • Band B (Benzenoid): Typically ~230-245 nm. Arises from

    
     transitions. In difluoromethoxy derivatives, this band is intense (
    
    
    
    ).
  • Band C (Conjugation): Typically ~270-285 nm. A weaker band (

    
    ) often appearing as a shoulder.
    
Solvatochromism & pH Effects
  • Acidic vs. Basic: At pH > pKa (~3.6), the molecule exists as the benzoate anion. This destabilizes the ground state less than the excited state, often leading to a slight blue shift compared to the neutral acid form.

  • Solvent Polarity: Moving from non-polar (cyclohexane) to polar protic (methanol) generally causes a red shift and loss of vibrational fine structure due to solvent-solute hydrogen bonding.

References

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

  • Leroux, F. R., et al. "The Difluoromethyl Group: A Unique Structural Motif." ChemBioChem, 2016. Link

  • PubChem. "4-(Difluoromethoxy)benzoic acid - Compound Summary." National Library of Medicine. Link

  • Muller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. Link

  • BenchChem. "Comparative Guide to Fluorinated Benzoic Acids." BenchChem Technical Library. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-amino-2-(difluoromethoxy)benzoic acid

As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides essential, actionable information for the safe ha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides essential, actionable information for the safe handling of 5-amino-2-(difluoromethoxy)benzoic acid, moving beyond a simple checklist to instill a deep understanding of why each step is critical. Our goal is to empower your research by making safety an intuitive and integral part of your workflow.

Core Directive: Hazard-Centric Safety Protocol

The foundation of any robust safety protocol is a clear-eyed assessment of the specific chemical's hazards. For compounds like 5-amino-2-(difluoromethoxy)benzoic acid and its analogs, the primary risks are well-defined. A safety data sheet for the closely related 3-Amino-4-(difluoromethoxy)benzoic acid identifies it as a GHS Category 4 acute oral toxicant, a Category 2 skin and eye irritant, and a Category 3 respiratory irritant (STOT SE 3)[1].

These classifications are our directive. They inform every piece of personal protective equipment (PPE) we select and every procedure we implement. The potential for skin, eye, and respiratory irritation, coupled with oral toxicity, demands a multi-layered defense.

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

This guide is structured to address these hazards systematically, ensuring each point of potential exposure is controlled.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a matter of preference but a direct response to the identified risks. For 5-amino-2-(difluoromethoxy)benzoic acid, which is a solid powder, the primary routes of exposure are inhalation of dust, direct skin contact, and eye contact from airborne particles.

1. Eye and Face Protection: An Impenetrable Barrier

  • Rationale: The compound is classified as a serious eye irritant (H319).[1] Solid dust particles can easily become airborne during transfer and cause significant damage upon contact with the eyes.

  • Minimum Requirement: Safety glasses with side shields are the absolute minimum.

  • Best Practice: For any task involving weighing or transferring powder outside of a glove box, splash goggles are mandatory .[2] They form a complete seal around the eyes, offering superior protection against airborne dust. When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a full-face shield should be worn in addition to goggles .[2] A face shield alone does not provide adequate protection.

2. Skin and Body Protection: Preventing Dermal Contact

  • Rationale: The compound is a known skin irritant (H315).[1] Furthermore, many organic molecules can be absorbed through the skin.

  • Gloves: Chemical-resistant nitrile gloves are required. Always check gloves for tears or punctures before use. For prolonged work, consider double-gloving. If a glove is contaminated, remove it immediately using the proper technique and wash your hands thoroughly.

  • Lab Coat: A flame-resistant lab coat is standard. Ensure it is fully buttoned to provide maximum coverage.

  • Additional Protection: For large-scale operations, a chemical-resistant apron and arm sleeves provide an additional layer of security.[2]

3. Respiratory Protection: Controlling Inhalation Hazards

  • Rationale: As a fine powder, this compound may cause respiratory irritation (H335) if inhaled.[1] The primary engineering control is a chemical fume hood, but respiratory protection provides a critical secondary defense, especially during powder handling.

  • When to Use: A respirator is necessary when engineering controls are insufficient or during spill cleanup. All handling of the solid, especially weighing, should be performed in a certified chemical fume hood to minimize dust inhalation.

  • Type of Respirator: For most laboratory-scale work, a NIOSH-approved N95 dust mask or a half-mask respirator with P100 (HEPA) filters is sufficient to protect against airborne particulates.[3] For situations with a higher potential for aerosolization or during spill cleanup, a powered air-purifying respirator (PAPR) may be required.

PPE Summary by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if applicable)
Weighing/Transfer (in Fume Hood) Safety GogglesNitrile GlovesLab CoatN/A (Fume hood is primary control)
Preparing Solutions Safety Goggles & Face ShieldNitrile GlovesLab CoatN/A (in Fume hood)
Running Reaction Safety GogglesNitrile GlovesLab CoatN/A (in Fume hood)
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat/ApronN95 or Half-mask respirator with P100 filters

Operational Plan: Step-by-Step Handling Protocol

This protocol details the critical steps for safely weighing and transferring 5-amino-2-(difluoromethoxy)benzoic acid. The causality behind each step is explained to build a robust and self-validating safety culture.

Objective: To accurately weigh a specified mass of the solid compound and transfer it to a reaction vessel with minimal exposure risk.

Prerequisites:

  • A certified and functioning chemical fume hood.

  • An analytical balance placed in a draft-free location within the fume hood if possible, or on a stable bench away from traffic.

  • All required PPE is donned correctly.

  • An emergency eyewash and shower are accessible and have been tested.[4]

Workflow: Safe Weighing and Transfer

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Workspace (Clean fume hood, gather materials) don_ppe 2. Don PPE (Goggles, gloves, lab coat) transfer_solid 4. Transfer Solid (Slowly tap reagent bottle over weigh boat) prep_area->transfer_solid tare_vessel 3. Tare Vessel (Place weigh boat on balance, press tare) weigh 5. Record Mass (Close balance door, allow reading to stabilize) transfer_to_vessel 6. Transfer to Reaction Vessel (Use powder funnel, rinse weigh boat) clean_spill 7. Clean Spills (Wipe balance and hood with damp cloth) weigh->clean_spill dispose_waste 8. Dispose of Waste (Place weigh boat, contaminated wipes in solid waste container) doff_ppe 9. Doff PPE & Wash Hands (Remove gloves last, wash hands thoroughly)

Caption: Workflow for Safe Handling of Solid Chemicals

Methodology:

  • Prepare Workspace: Ensure the fume hood sash is at the appropriate working height. Clean the surface of the fume hood and the analytical balance. Lay down absorbent bench paper.

  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.

  • Tare Weighing Container: Place a clean, appropriately sized weigh boat on the analytical balance. Close the balance doors and press the "tare" or "zero" button. This ensures you are only measuring the mass of the chemical.

  • Transfer Solid: Inside the fume hood, carefully open the reagent bottle. To avoid generating dust, do not use a spatula to scoop the powder. Instead, gently tilt and tap the reagent bottle to dispense a small amount of the solid onto the weigh boat.

  • Record Mass: Carefully place the weigh boat back on the balance, close the doors, and wait for the reading to stabilize before recording the mass. If you have dispensed too much, do not return the excess to the stock bottle .[5] Treat it as waste to prevent contamination.

  • Transfer to Reaction Vessel: Use a powder funnel to carefully transfer the weighed solid into your reaction vessel. Rinse the weigh boat with the reaction solvent and add the rinsing to the vessel to ensure a complete quantitative transfer.

  • Immediate Cleanup: Tightly cap the reagent bottle and return it to storage. Use a cloth dampened with an appropriate solvent (e.g., water or ethanol) to wipe down the spatula (if used), the balance, and the surrounding area in the fume hood to remove any residual dust.

Disposal Plan: Cradle-to-Grave Responsibility

Proper chemical waste disposal is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] All materials contaminated with 5-amino-2-(difluoromethoxy)benzoic acid must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solids, including used weigh boats, gloves, bench paper, and any excess chemical, must be collected in a dedicated hazardous waste container.

  • Liquid Waste: Solutions containing the compound and any solvent used for cleaning should be collected in a separate liquid hazardous waste container. Do not mix incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the approximate concentration, and the accumulation start date. The container must be kept closed at all times except when adding waste.

Disposal Procedure:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the lab.

  • Once the container is full or has reached the institutional time limit (e.g., 6-9 months), arrange for pickup through your institution's Environmental Health and Safety (EHS) office.

  • Never dispose of this chemical or its containers in the regular trash or down the sink.[6]

By adhering to these protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and scientific excellence within your organization.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. Available at: [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS. Available at: [Link]

  • Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. EnviroServe. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. Available at: [Link]

  • Safety Data Sheet: benzoic acid. Chemos GmbH & Co.KG. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • 5-amino-2-(difluoromethyl)benzoic acid. Appretech Scientific Limited. Available at: [Link]

  • Safety Data Sheet. AAPPTec, LLC. Available at: [Link]

  • Benzoic acid AGR. Labbox. Available at: [Link]

  • Chemical Waste. USC Environmental Health & Safety. Available at: [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. Available at: [Link]

  • Common Sins When Weighing Out Chemicals. Bitesize Bio. Available at: [Link]

Sources

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